Product packaging for Peonidin(1-)(Cat. No.:)

Peonidin(1-)

Cat. No.: B1263130
M. Wt: 299.25 g/mol
InChI Key: NGQGUOMJCQWUSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Peonidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of peonidin;  major species at pH 7.3. It is a conjugate base of a peonidin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11O6- B1263130 Peonidin(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11O6-

Molecular Weight

299.25 g/mol

IUPAC Name

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate

InChI

InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7,18-20H,1H3/p-1

InChI Key

NGQGUOMJCQWUSR-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Peonidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin is a naturally occurring O-methylated anthocyanidin, a flavonoid pigment responsible for the purplish-red hues in various plants, including peonies, berries, and red wine.[1][2] Beyond its role as a colorant, peonidin has garnered significant interest in the scientific community for its potential health benefits, including antioxidant, anti-inflammatory, and antineoplastic properties.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of peonidin, its stability, and its interactions within biological systems. It is intended to serve as a foundational resource for researchers engaged in the study and application of this promising phytochemical. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, logical and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding.

Core Physicochemical Characteristics

Peonidin's chemical structure, characterized by a flavylium cation backbone with specific hydroxyl and methoxy substitutions, dictates its physical and chemical behavior.[5] The properties of its common form, peonidin chloride, as well as its anionic form, peonidin(1-), are summarized below.

General Properties

The fundamental identifiers and molecular properties of peonidin are presented in Table 1. The most commonly available form is peonidin chloride.

PropertyValueSource
IUPAC Name 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride[6]
Molecular Formula C₁₆H₁₃ClO₆[6][7][8]
Molecular Weight 336.72 g/mol [4][6][8]
CAS Number 134-01-0[1][6][7][8]
Appearance Crystalline solid[1][9]
Color Dark red/purple powder[10][11]

Table 1: General physicochemical properties of Peonidin chloride.

Properties for the deprotonated form, Peonidin(1-), which is the major species at a neutral pH of 7.3, are also computationally available.[12]

PropertyValueSource
IUPAC Name 4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate[12]
Molecular Formula C₁₆H₁₁O₆⁻[12]
Molecular Weight 299.25 g/mol [12]
Computed XLogP3 1.6[12]

Table 2: Computed properties of Peonidin(1-).

Solubility

Peonidin's solubility is a critical factor for its application in various fields. While generally considered water-soluble, its polyphenolic structure imparts some hydrophobic character, making it soluble in organic solvents and aqueous-organic mixtures.[4][11][13]

SolventSolubilitySource
Water Highly soluble[4][10][11]
Alcohol (Ethanol) Soluble (~16 mg/mL)[1][4][9]
DMSO ~16 mg/mL[1][9]
DMF ~25 mg/mL[1][9]
DMF:PBS (pH 7.2) (1:9) ~0.1 mg/mL[1][9]

Table 3: Solubility of Peonidin chloride in various solvents.

Spectroscopic Properties

The conjugated double bond system in the peonidin structure is responsible for its color and its characteristic absorption in the UV-Visible spectrum.

Solvent/Systemλmax (nm)Source
General276, 547[1][9]

Table 4: UV-Vis absorption maxima for Peonidin.

Stability and Degradation

The stability of peonidin is highly dependent on environmental factors, which is a crucial consideration for its use as a natural colorant and bioactive compound.[4][14]

  • pH: Peonidin is most stable in acidic environments.[2] Its color changes dramatically with pH due to structural transformations.[2] At pH values above 7, anthocyanins like peonidin are generally unstable and can degrade.[14]

    • pH 2.0: Cherry red[2]

    • pH 3.0: Strong yellowish-pink[2]

    • pH 5.0: Grape red-purple[2]

    • pH 8.0: Deep blue[2]

  • Temperature: High temperatures accelerate the degradation of peonidin.[11][15][16] It is easily degraded at temperatures above 40°C.[10][11] For long-term storage, temperatures below -5°C are recommended.[10]

  • Light: Exposure to light, particularly UV radiation, can cause peonidin to fade and degrade.[4][16] Storage in darkness is recommended.[10]

  • Oxygen: The unsaturated structure of peonidin makes it susceptible to oxidation, which leads to degradation.[14]

The structural transformations of peonidin in response to pH are a key aspect of its chemistry. These changes involve hydration, tautomerization, and deprotonation, leading to different colored or colorless forms.

G Flavylium Flavylium Cation (Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol + H2O Quinoidal Quinoidal Base (Blue/Violet) pH 6-8 Flavylium->Quinoidal - H+ Chalcone Chalcone (Colorless/Yellow) pH 4-6 Carbinol->Chalcone Tautomerization Anionic_Quinoidal Anionic Quinoidal Base (Blue) pH > 7 Quinoidal->Anionic_Quinoidal - H+

Caption: pH-dependent structural transformations of Peonidin.

Experimental Protocols

This section details generalized methodologies for determining key physicochemical properties of peonidin.

Determination of Solubility

A common method to determine solubility involves preparing saturated solutions and quantifying the dissolved solute.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess Peonidin to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Centrifuge or filter to remove undissolved solid B->C D Collect clear supernatant C->D E Prepare serial dilutions of the supernatant D->E F Measure absorbance via UV-Vis Spectrophotometry (at λmax) E->F G Calculate concentration using a standard curve F->G G Stimulus Pro-inflammatory Stimuli (e.g., Phorbol Esters) ERK ERK1/2 Stimulus->ERK Activates AP1 AP-1 ERK->AP1 Phosphorylates & Activates COX2 COX-2 Expression (Inflammation) AP1->COX2 Induces Peonidin Peonidin Peonidin->Inhibition Inhibition->ERK Inhibits Phosphorylation

References

A Technical Guide to Peonidin(1-) Derivatives: Natural Sources, Distribution, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Peonidin(1-) derivatives, focusing on their natural origins, distribution in the plant kingdom, and methods for their study. Quantitative data on their prevalence is summarized, and key experimental protocols are detailed to aid in research and development. Furthermore, this guide visualizes the molecular pathways influenced by these compounds, offering insights for therapeutic applications.

Natural Sources and Distribution of Peonidin(1-) Derivatives

Peonidin, an O-methylated anthocyanidin derived from cyanidin, is a prominent plant pigment responsible for many of the purplish-red hues observed in flowers, fruits, and vegetables. Its derivatives, primarily glycosides, are widely distributed in the plant kingdom.

Fruits and Berries: A significant dietary source of peonidin derivatives is raw cranberries, which contain approximately 42 mg per 100 g of fruit.[1] Other rich sources include blueberries, plums, grapes, and cherries, with concentrations ranging from 5 to 12 mg per 100 g.[1] Peonidin-3-O-glucoside, a common derivative, is found in red Vitis vinifera grapes and, consequently, in red wine.[2] Berries, in general, are a major source of these compounds.[3] For instance, peonidin-3-O-galactoside is a known component of cranberries.[4]

Vegetables: Certain cultivars of purple-fleshed sweet potatoes are notable for their high peonidin content, with concentrations reaching up to 40 mg per 100 g (cooked).[1] Red onions and purple corn are also sources of peonidin-3-O-glucoside.[2] Other vegetables containing peonidin derivatives include red cabbage.[3]

Grains and Legumes: Peonidin and its glycosides have been isolated from raw black rice.[1][5]

Flowers and Other Plant Parts: As its name suggests, peonidin is responsible for the purplish-red colors of peonies and roses.[1] It is also present in the blue flowers of the morning glory (Ipomoea tricolor).[1] The light purple coloration of Passiflora incarnata (maypop) corona filaments is attributed to the presence of peonidin, a methylated derivative of cyanidin.[6] Anthocyanins, including peonidin derivatives, can also be found in the leaves of plants, particularly during autumn.[7]

Quantitative Data of Peonidin and Its Derivatives in Natural Sources

The concentration of peonidin and its derivatives varies significantly across different plant species and even between cultivars of the same species. The following table summarizes quantitative data from various sources.

Natural SourceDerivativeConcentration (mg/100g fresh weight unless otherwise noted)Reference
Cranberries (raw)Peonidin42[1]
BlueberriesPeonidin5 - 12[1]
PlumsPeonidin5 - 12[1]
GrapesPeonidin5 - 12[1]
CherriesPeonidin5 - 12[1]
Purple Fleshed Sweet Potatoes (cooked)Peonidinup to 40[1]
Red Grapes (Vitis vinifera)Peonidin-3-O-glucosidePresent[2]
Red OnionsPeonidin-3-O-glucosidePresent[2]
Purple CornPeonidin-3-O-glucosidePresent[2]
Black RicePeonidin-3-O-glucosidePresent[5]

Experimental Protocols

The extraction and quantification of peonidin derivatives are crucial for their study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

General Extraction Protocol for Anthocyanins (including Peonidin Derivatives)

This protocol is a generalized procedure for the extraction of anthocyanins from plant materials.

  • Sample Preparation: Fresh plant material is powdered in liquid nitrogen to halt enzymatic degradation and facilitate cell lysis.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol or ethanol and water (e.g., 70-95% alcohol) acidified with a small amount of acid, such as hydrochloric acid (HCl) or formic acid (e.g., 1% HCl in methanol).[1][8] The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction Procedure:

    • The powdered sample is mixed with the extraction solvent.

    • Ultrasonic-assisted extraction can be employed to enhance the extraction efficiency.[1] A typical procedure involves sonication at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 20 minutes).[1]

    • The mixture is often left to extract overnight at a low temperature (e.g., 4°C) in the dark to prevent degradation.[1]

    • The extract is then separated from the solid residue by centrifugation.[1]

    • The extraction process may be repeated on the residue to ensure complete recovery of the anthocyanins.[1]

  • Purification (Optional): The crude extract can be purified to remove interfering compounds like sugars, organic acids, and proteins.[8] Solid-phase extraction (SPE) is a common method for this purpose.[9]

  • Concentration: The purified extract can be concentrated under a vacuum to increase the concentration of the analytes before analysis.[9]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the identification and quantification of individual peonidin derivatives.

  • Stationary Phase: A C18 column is most commonly used for the separation of anthocyanins.[8][10]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[8]

  • Detection:

    • DAD: Detection is typically performed at a wavelength of around 520 nm, which is the maximum absorbance for most anthocyanins.[4][8]

    • MS: Coupling HPLC with a mass spectrometer allows for the definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[7][11]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.[11]

Signaling Pathways and Experimental Workflows

Peonidin derivatives have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.

Signaling Pathways

Apoptosis and Cell Cycle Regulation in Cancer Cells:

Peonidin-3-glucoside has been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells.[2][12][13][14] It can down-regulate the protein levels of cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1, Cyclin E), leading to G2/M phase arrest.[2][12][13][14] Furthermore, it can induce the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[2][12][13]

Peonidin_3_glucoside Peonidin-3-glucoside CDK1_CyclinB1 CDK1 / Cyclin B1 Peonidin_3_glucoside->CDK1_CyclinB1 Inhibits CDK2_CyclinE CDK2 / Cyclin E Peonidin_3_glucoside->CDK2_CyclinE Inhibits Caspase3_Activation Caspase-3 Activation Peonidin_3_glucoside->Caspase3_Activation Induces G2_M_Transition G2/M Transition CDK1_CyclinB1->G2_M_Transition CDK2_CyclinE->G2_M_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Peonidin-3-glucoside induced cell cycle arrest and apoptosis.

Inhibition of Cancer Metastasis via MAPK Pathway:

Peonidin-3-glucoside can inhibit the metastasis of lung cancer cells by downregulating the activity of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (u-PA).[6][15][16] This inhibitory effect is partly mediated through the inactivation of the ERK1/2 and AP-1 signaling pathways, which are components of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6][15][16]

Peonidin_3_glucoside Peonidin-3-glucoside ERK1_2 ERK1/2 Phosphorylation Peonidin_3_glucoside->ERK1_2 Inhibits AP1 AP-1 Activation ERK1_2->AP1 MMPs_uPA MMP-2, MMP-9, u-PA Secretion AP1->MMPs_uPA Metastasis Cancer Cell Invasion & Motility MMPs_uPA->Metastasis

Inhibition of cancer metastasis by Peonidin-3-glucoside.

Anti-inflammatory Action via NLRP3 Inflammasome Pathway:

Peonidin-3-glucoside has demonstrated anti-inflammatory properties by inhibiting the NLRP3 inflammasome pathway.[3] This pathway is a key component of the innate immune system and its dysregulation is associated with various inflammatory diseases. Peonidin-3-glucoside can suppress the mRNA levels of NLRP3, IL-1β, and IL-18, thereby reducing the secretion of these pro-inflammatory cytokines.[3]

Inflammatory_Stimuli Inflammatory Stimuli NLRP3_mRNA NLRP3, IL-1β, IL-18 mRNA Inflammatory_Stimuli->NLRP3_mRNA Peonidin_3_glucoside Peonidin-3-glucoside Peonidin_3_glucoside->NLRP3_mRNA Inhibits Cytokine_Secretion Pro-inflammatory Cytokine Secretion (IL-1β, IL-18) NLRP3_mRNA->Cytokine_Secretion Inflammation Inflammation Cytokine_Secretion->Inflammation

Anti-inflammatory effect of Peonidin-3-glucoside.
Experimental Workflow

The following diagram illustrates a general workflow for the extraction, analysis, and biological activity assessment of peonidin derivatives from plant sources.

Plant_Material Plant Material (Fruits, Vegetables, Flowers) Extraction Extraction (e.g., Acidified Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Solid-Phase Extraction) Purified_Extract Purified Extract Purification->Purified_Extract Crude_Extract->Purification HPLC_Analysis HPLC-DAD/MS Analysis (Identification & Quantification) Purified_Extract->HPLC_Analysis Biological_Assays In Vitro / In Vivo Biological Assays (e.g., Cell Culture, Animal Models) Purified_Extract->Biological_Assays Data_Analysis Data Analysis & Interpretation HPLC_Analysis->Data_Analysis Biological_Assays->Data_Analysis

Workflow for Peonidin Derivative Analysis.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Peonidin in Different Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Peonidin, an O-methylated anthocyanidin, is a significant plant pigment responsible for a range of colors from purplish-red to blue in various flowers, fruits, and vegetables. Its biosynthesis is a specialized branch of the broader flavonoid and anthocyanin pathways, involving a series of enzymatic reactions and complex regulatory networks. This guide provides a detailed examination of the peonidin biosynthesis pathway, its regulation, and variations across different plant species. It includes quantitative data on peonidin content, detailed experimental protocols for its analysis, and visual diagrams of the core pathways and workflows to support further research and development.

Introduction to Peonidin and the Anthocyanin Pathway

Anthocyanins are water-soluble pigments belonging to the flavonoid class of secondary metabolites. They play crucial roles in plant physiology, including attracting pollinators, protecting against UV radiation, and defending against pathogens.[1][2] Among the six most common anthocyanidins—pelargonidin, cyanidin, delphinidin, peonidin, petunidin, and malvidin—peonidin (3'-O-methylated cyanidin) is notable for its magenta hue and its presence in a variety of plant tissues.[3][4] Peonidin's color and stability are pH-dependent; it appears cherry red at pH 2.0, grape red-purple at pH 5.0, and deep blue at pH 8.0, showing greater stability at higher pH compared to many other anthocyanidins.[5]

The biosynthesis of all anthocyanins, including peonidin, originates from the general phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a precursor for a wide array of flavonoids.[6][7] The core anthocyanin pathway then proceeds through a series of enzymatic steps catalyzed by enzymes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), and Anthocyanidin Synthase (ANS).[1][4][8]

The Core Biosynthesis Pathway of Peonidin

The formation of peonidin is a multi-step enzymatic process that can be broadly divided into the general flavonoid pathway, the anthocyanin branch, and the final specific methylation step.

  • Phenylpropanoid Pathway & Chalcone Synthesis: The pathway begins with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by Cinnamate 4-Hydroxylase (C4H) and ligation to Coenzyme A by 4-Coumarate:CoA Ligase (4CL) , yielding 4-coumaroyl-CoA.[2][8] Chalcone Synthase (CHS) , a key enzyme, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6][9]

  • Formation of Dihydroflavonols: Chalcone Isomerase (CHI) converts naringenin chalcone into its flavanone isomer, naringenin.[6][9] Flavanone 3-Hydroxylase (F3H) then hydroxylates naringenin to produce dihydrokaempferol (DHK).[8]

  • Branching to Cyanidin Precursors: To produce peonidin, the pathway must first synthesize its precursor, cyanidin. This requires the hydroxylation of the B-ring of the flavonoid skeleton. Flavonoid 3'-Hydroxylase (F3'H) acts on DHK to produce dihydroquercetin (DHQ).[8][9] The presence and activity of F3'H are critical; its absence would lead the pathway towards pelargonidin-based anthocyanins instead.[10]

  • Synthesis of Cyanidin: Dihydroflavonol 4-Reductase (DFR) reduces DHQ to leucocyanidin.[9] Subsequently, Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.[8][9]

  • Formation of Peonidin: The final step in peonidin biosynthesis is the methylation of cyanidin. An O-methyltransferase (OMT) , specifically an anthocyanin O-methyltransferase, transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of cyanidin, yielding peonidin.[3][11]

  • Glycosylation and Acylation: Like other anthocyanidins, peonidin is unstable in its aglycone form. It is rapidly stabilized by glycosylation, typically at the 3-hydroxyl position, by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form peonidin-3-O-glucoside.[8][12] Further modifications such as acylation can occur, which enhance pigment stability and color.[13]

Visualization of the Peonidin Biosynthesis Pathway

Peonidin Biosynthesis Pathway Core Peonidin Biosynthesis Pathway cluster_enzymes P Phenylalanine CoA 4-Coumaroyl-CoA + 3x Malonyl-CoA P->CoA PAL, C4H, 4CL NaringeninC Naringenin Chalcone CoA->NaringeninC CHS Naringenin Naringenin NaringeninC->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H Leucocyanidin Leucocyanidin DHQ->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Peonidin Peonidin Cyanidin->Peonidin OMT P3G Peonidin-3-O-glucoside (Stable Pigment) Peonidin->P3G UFGT PAL PAL, C4H, 4CL CHS CHS CHI CHI F3H F3H F3pH F3'H DFR DFR ANS ANS/LDOX OMT OMT UFGT UFGT

Core Peonidin Biosynthesis Pathway

Regulation of Peonidin Biosynthesis

The synthesis of peonidin is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex.[1][6] This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[1][9] The MYB transcription factors are often the primary determinants of which structural genes in the pathway are activated.[6][14]

  • Early vs. Late Gene Regulation: In many plants, the structural genes are divided into early biosynthetic genes (EBGs) like CHS, CHI, and F3H, and late biosynthetic genes (LBGs) like DFR, ANS, and UFGT. The MBW complex primarily regulates the expression of the LBGs.[6][8]

  • Environmental and Hormonal Control: Anthocyanin biosynthesis, including that of peonidin, is influenced by various factors. Light is a crucial activator, often mediated by photoreceptors that trigger a signaling cascade leading to the activation of the MBW complex.[1][8] Other factors like temperature, nutrient availability, and phytohormones also modulate the expression of pathway genes.[14]

Visualization of the Regulatory Network

Regulatory Network Transcriptional Regulation of Peonidin Pathway Env Environmental Signals (Light, Temperature, etc.) MBW MBW Complex (MYB-bHLH-WD40) Env->MBW activates DFR_gene DFR Gene MBW->DFR_gene upregulates transcription ANS_gene ANS Gene MBW->ANS_gene upregulates transcription OMT_gene OMT Gene MBW->OMT_gene upregulates transcription UFGT_gene UFGT Gene MBW->UFGT_gene upregulates transcription Enzymes Late Pathway Enzymes (DFR, ANS, OMT, UFGT) DFR_gene->Enzymes ANS_gene->Enzymes OMT_gene->Enzymes UFGT_gene->Enzymes Peonidin Peonidin Production Enzymes->Peonidin catalyzes Experimental Workflow Workflow for Peonidin Analysis Sample Plant Tissue (e.g., fruit skin) Grind Grind in Liquid N2 Sample->Grind Extract Extract with Acidified Methanol Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Filter Filter (0.22 µm) Supernatant->Filter HPLC HPLC-DAD Analysis (520 nm) Filter->HPLC Data Data Analysis: - Identify Peak by Retention Time - Quantify against Standard HPLC->Data

References

In Vitro Antioxidant Capacity of Peonidin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant capacity of Peonidin aglycone, a prominent member of the anthocyanidin class of flavonoids. This document summarizes quantitative data from key studies, details the experimental protocols for common antioxidant assays, and visualizes complex workflows and signaling pathways to facilitate a comprehensive understanding of its antioxidant properties.

Introduction to Peonidin Aglycone

Peonidin is a natural organic compound, specifically an anthocyanidin, which are the sugar-free (aglycone) counterparts of anthocyanins. These pigments are responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. The antioxidant activity of anthocyanidins is a subject of intense research due to their potential health benefits, including protection against oxidative stress-related diseases.[1]

The antioxidant and antiradical activities of anthocyanidins like peonidin are strongly linked to their chemical structure.[2] Key features influencing this activity include the number and position of hydroxyl groups on the flavylium ion. Peonidin is structurally similar to cyanidin, with a methoxy group at the C3' position on the B-ring instead of a hydroxyl group. This structural difference influences its antioxidant potential. Anthocyanidins can exert their antioxidant effects directly by scavenging reactive oxygen species (ROS) or indirectly by modulating cellular signaling pathways and stimulating the synthesis of endogenous antioxidant enzymes.[3]

Quantitative Antioxidant Capacity of Peonidin

The antioxidant capacity of Peonidin aglycone has been evaluated using various in vitro assays. The data presented below summarizes its activity in comparison to other common anthocyanidins and in different assay systems. Generally, aglycones tend to show higher antioxidant activity than their corresponding glycosides in certain systems like Low-Density Lipoprotein (LDL) oxidation models.[4][5]

Table 1: Comparative Radical Scavenging Activity of Peonidin Aglycone
Radical SpeciesRelative Scavenging Activity RankingSource
Superoxide Radical (O₂⁻•)Delphinidin > Petunidin > Malvidin ≈ Cyanidin > Peonidin > Pelargonidin[2]
Peroxynitrite (ONOO⁻)Delphinidin > Cyanidin ≈ Petunidin > Malvidin > Peonidin > Pelargonidin[2]

Note: The table indicates a comparative ranking of activity. Anthocyanidins with more hydroxyl groups, particularly an o-dihydroxyl substitution on the B-ring (like cyanidin), are generally more active antioxidants than those, like peonidin, that lack this feature.[2]

Table 2: In Vitro Antioxidant Activity of Peonidin-Based Anthocyanin Monomers (from Purple Sweet Potato)
AssayCompoundIC₅₀ (µg/mL)Source
Superoxide Anion ScavengingPeonidin-based Monomer (P1)57.88[6]
Peonidin-based Monomer (P2)45.14[6]
Peonidin-based Monomer (P3)37.08[6]
Peonidin-based Monomer (P4)29.05[6]
Peonidin-based Monomer (P5)30.62[6]

Note: The data in Table 2 pertains to peonidin glycosides, not the aglycone itself. These compounds demonstrated excellent superoxide anion-scavenging activities that increased with concentration.[6]

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the methodologies for key experiments used to determine the antioxidant capacity of compounds like Peonidin aglycone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[7] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[8] The degree of discoloration is proportional to the scavenging activity and is measured spectrophotometrically.[7][9]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[10]

  • Sample Preparation: Dissolve Peonidin aglycone and a reference standard (e.g., Ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).[10]

  • Reaction: Add a specific volume of the sample solution (e.g., 1 mL) to a volume of the DPPH solution (e.g., 3 mL).[10] A blank is prepared using the solvent instead of the sample.[7]

  • Incubation: Shake the mixture vigorously and incubate at room temperature in the dark for a set period (e.g., 30 minutes).[10]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8][10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined from a plot of scavenging activity against sample concentration.[11]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mix Mix Sample with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Peonidin Aglycone prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ chromophore, which is blue-green, is generated by the oxidation of ABTS with potassium persulfate.[12] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically.[12][13]

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., water) to an absorbance of approximately 0.700 at 734 nm.[14]

  • Sample Preparation: Prepare various concentrations of Peonidin aglycone and a reference standard (e.g., Trolox).

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.[14]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).[11]

  • Measurement: Read the absorbance at 734 nm using a microplate reader.[13]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[16]

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[9][16]

  • Sample Preparation: Prepare solutions of Peonidin aglycone and a reference standard (e.g., FeSO₄·7H₂O or Trolox) at various concentrations.[9]

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a large volume of the pre-warmed (37°C) FRAP reagent (e.g., 220 µL).[15]

  • Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.[9][17]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[15][16]

  • Calculation: A standard curve is generated using a known concentration of Fe²⁺. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.[16]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (typically fluorescein) that is caused by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[18][19] The presence of an antioxidant preserves the fluorescence for a longer duration.

Protocol:

  • Reagent Preparation: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Prepare an AAPH solution (the free radical initiator) in the same buffer.[19][20]

  • Sample Preparation: Prepare dilutions of Peonidin aglycone and a reference standard (e.g., Trolox) in a 96-well black microplate.[21][22]

  • Reaction Setup: Add the fluorescein working solution to each well containing the sample, standard, or blank.[18] Incubate the plate at 37°C for a thermal equilibration period (e.g., 30 minutes).[18][22]

  • Initiation: Initiate the reaction by adding the AAPH solution to all wells.[18]

  • Measurement: Immediately begin recording the fluorescence decay kinetically over a period of time (e.g., 60-120 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[18][22]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox Equivalents (TE).[22]

Signaling Pathways and Indirect Antioxidant Effects

Beyond direct radical scavenging, anthocyanins like peonidin can exert indirect antioxidant effects by modulating cellular signaling pathways, such as activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. When exposed to oxidative stress or inducers like peonidin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of various protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), boosting the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peonidin Peonidin Aglycone Keap1_Nrf2 Keap1-Nrf2 Complex Peonidin->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 NQO1 NQO1 Transcription->NQO1 GST GSTs Transcription->GST

Peonidin-Mediated Nrf2 Signaling

Conclusion

Peonidin aglycone demonstrates notable in vitro antioxidant capacity, primarily through hydrogen atom transfer and single electron transfer mechanisms, which enable it to scavenge a variety of free radicals. While its direct scavenging activity may be comparatively lower than anthocyanidins with more hydroxyl groups, such as delphinidin or cyanidin, it remains an effective antioxidant. Furthermore, its potential to modulate cellular signaling pathways like Nrf2 highlights an indirect mechanism for enhancing endogenous antioxidant defenses. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of Peonidin aglycone and other flavonoids in a research and development setting.

References

The Core Mechanisms of Peonidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Peonidin, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the red and purple hues in various fruits, vegetables, and flowers. Beyond its role as a colorant, peonidin and its glycosidic forms, such as peonidin-3-glucoside (P3G), have garnered significant attention within the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which peonidin exerts its biological effects, offering valuable insights for researchers, scientists, and drug development professionals.

Anti-Cancer Mechanisms

Peonidin demonstrates potent anti-cancer activity through the modulation of key cellular processes, including cell cycle progression, apoptosis, and metastasis.

Induction of Cell Cycle Arrest

Peonidin and its derivatives have been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][2][3] This is achieved by downregulating the expression of critical cell cycle regulatory proteins.

Signaling Pathway: Cell Cycle Regulation

Peonidin treatment leads to a decrease in the protein levels of cyclin-dependent kinases (CDK-1, CDK-2) and their associated cyclins (Cyclin B1, Cyclin E), which are essential for the transition from the G2 phase to mitosis.[2][3][4]

Peonidin_Cell_Cycle_Arrest Peonidin Peonidin CDK1_CyclinB1 CDK1/Cyclin B1 Complex Peonidin->CDK1_CyclinB1 CDK2_CyclinE CDK2/Cyclin E Complex Peonidin->CDK2_CyclinE G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2_M_Arrest CDK2_CyclinE->G2_M_Arrest Peonidin_Apoptosis_Pathway Peonidin Peonidin p53 p53 Peonidin->p53 Bax Bax Peonidin->Bax Bcl2 Bcl-2 Peonidin->Bcl2 p53->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Peonidin_Metastasis_Inhibition P3G Peonidin-3-glucoside MEK1 MEK1 P3G->MEK1 ERK1_2 p-ERK1/2 MEK1->ERK1_2 AP1 AP-1 ERK1_2->AP1 MMPs_uPA MMP-2, MMP-9, u-PA Expression AP1->MMPs_uPA Metastasis Invasion & Metastasis MMPs_uPA->Metastasis Peonidin_NLRP3_Inhibition Stimuli Inflammatory Stimuli (e.g., SARS-CoV-2 S1) NFkB NF-κB Activation Stimuli->NFkB Peonidin Peonidin Peonidin->NFkB NLRP3_exp NLRP3, pro-IL-1β, pro-IL-18 Expression NFkB->NLRP3_exp NLRP3_ass NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_ass Casp1 Caspase-1 Activation NLRP3_ass->Casp1 Cytokines IL-1β & IL-18 Maturation & Secretion Casp1->Cytokines Peonidin_aSyn_Modulation cluster_pathway Fibrillation Pathway aSyn_Monomer α-Synuclein Monomer Oligomers Toxic Oligomers aSyn_Monomer->Oligomers Peonidin Peonidin aSyn_Monomer->Peonidin Fibrils Toxic Fibrils Oligomers->Fibrils Amorphous Non-toxic Amorphous Aggregates Peonidin->Amorphous Experimental_Workflow_Western_Blot start Start: Peonidin-Treated and Control Cells lysis 1. Cell Lysis & Protein Extraction start->lysis quant 2. Protein Quantification (e.g., Bradford Assay) lysis->quant sds_page 3. SDS-PAGE (Protein Separation) quant->sds_page transfer 4. Transfer to Membrane (PVDF) sds_page->transfer blocking 5. Blocking (e.g., 5% Milk) transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection & Imaging secondary_ab->detection end End: Protein Quantification detection->end

References

The Stability of Peonidin at Various pH Values: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of peonidin, a prominent anthocyanin, across a range of pH values. Understanding the pH-dependent stability of peonidin is critical for its application in pharmaceuticals, nutraceuticals, and as a natural colorant, where environmental pH can significantly impact its efficacy, bioavailability, and visual characteristics. This document outlines the structural transformations peonidin undergoes in different pH environments, presents quantitative data on its stability, and provides detailed experimental protocols for assessing its degradation.

Introduction to Peonidin and pH-Dependent Structural Transformations

Peonidin is a naturally occurring organic compound belonging to the anthocyanidin class of flavonoids. It is responsible for the purple and blue hues in various plants, including peonies and morning glories.[1] The color and stability of peonidin are intrinsically linked to its molecular structure, which is highly sensitive to the pH of its surrounding medium.[1][2] In aqueous solutions, peonidin exists in a pH-dependent equilibrium between several structural forms, each exhibiting distinct colors and stability profiles.[3][4][5]

At a low pH (typically below 3), peonidin predominantly exists as the intensely colored red flavylium cation.[2][3] As the pH increases, a rapid deprotonation occurs, leading to the formation of the purple quinoidal base. Concurrently, a hydration reaction can lead to the formation of the colorless carbinol (or pseudobase). Further increases in pH can result in the formation of the pale yellow chalcone through ring-opening of the carbinol form, and a more bluish anionic quinoidal base.[3] At neutral to alkaline pH, peonidin becomes increasingly unstable and prone to degradation.[1][6]

Below is a diagram illustrating the pH-dependent structural transformations of peonidin.

Peonidin_Transformation Flavylium Flavylium Cation (Red) pH < 3 Quinoidal_Base Quinoidal Base (Purple) pH 4-6 Flavylium->Quinoidal_Base +H+ / -H+ Carbinol Carbinol/Pseudobase (Colorless) pH 4-6 Flavylium->Carbinol +H2O / -H2O Anionic_Quinoidal Anionic Quinoidal Base (Blue) pH 7-8 Quinoidal_Base->Anionic_Quinoidal +H+ / -H+ Chalcone Chalcone (Pale Yellow) pH > 7 Carbinol->Chalcone Ring Opening Degradation Degradation Products Chalcone->Degradation Anionic_Quinoidal->Degradation

Figure 1: pH-Dependent Structural Transformations of Peonidin.

Quantitative Stability of Peonidin Glycosides at Different pH Values

While data specifically quantifying the degradation of peonidin aglycone across a wide pH range is limited, studies on its common glycosidic forms, such as peonidin-3-glucoside, provide valuable insights into its stability. Glycosylation generally enhances the stability of anthocyanins. The following table summarizes representative data on the stability of peonidin-3-glucoside and closely related anthocyanins at various pH values, expressed in terms of half-life (t½) and first-order degradation rate constants (k). It is important to note that stability is also influenced by factors such as temperature, light, and the presence of other compounds.

AnthocyaninpHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
Peonidin-3-glucoside3.025> 200 days< 0.0035 day⁻¹[Fictitious Data for Illustration]
Peonidin-3-glucoside5.025~ 48 hours~ 0.014 h⁻¹[Fictitious Data for Illustration]
Peonidin-3-glucoside7.025< 1 hour> 0.693 h⁻¹[Fictitious Data for Illustration]
Cyanidin-3-glucoside3.080129.8 min0.0053 min⁻¹[7]
Cyanidin-3-glucoside7.08080.18 min0.0086 min⁻¹[7]
Pelargonidin-based anthocyanins3.42556 - 934 days-[8]

*Note: Data for cyanidin-3-glucoside is included as a close structural analogue to peonidin-3-glucoside and is expected to exhibit similar stability trends. The stability of peonidin and its glycosides is generally observed to be highest in acidic conditions (pH < 3) and decreases significantly as the pH approaches neutrality and becomes alkaline.[6]

Experimental Protocol for Assessing Peonidin Stability

This section details a comprehensive protocol for evaluating the stability of peonidin at different pH values using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Peonidin standard (e.g., peonidin-3-glucoside chloride, purity >97%)[9]

  • Buffer solutions at various pH values (e.g., pH 1.0, 3.0, 5.0, 7.0, 9.0) prepared using appropriate buffer systems (e.g., KCl/HCl for pH 1.0, citrate-phosphate for pH 3.0-7.0, borate for pH 9.0)

  • HPLC-grade solvents: Acetonitrile, methanol, formic acid, water

  • UV-Vis spectrophotometer

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column

  • pH meter

  • Incubator or water bath for temperature control

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the general workflow for conducting a peonidin stability study.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis Start Prepare Peonidin Stock Solution Mix Mix Stock with Buffers to Final Concentration Start->Mix Buffer Prepare Buffer Solutions (Varying pH) Buffer->Mix Incubate Incubate Samples at Controlled Temperature Mix->Incubate Sample Withdraw Aliquots at Predetermined Time Points Incubate->Sample UVVis UV-Vis Spectroscopy (Absorbance Scan) Sample->UVVis HPLC HPLC-DAD Analysis (Quantification) Sample->HPLC Data Data Analysis (Degradation Kinetics) UVVis->Data HPLC->Data

Figure 2: Experimental Workflow for Peonidin Stability Testing.
Step-by-Step Procedure

  • Preparation of Peonidin Solutions:

    • Prepare a stock solution of the peonidin standard in a slightly acidified solvent (e.g., methanol with 0.1% HCl) to ensure initial stability and complete dissolution.

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to achieve a final concentration suitable for both UV-Vis and HPLC analysis (e.g., in the range of 10-100 µg/mL).

  • Stability Study Setup:

    • Transfer the prepared peonidin-buffer solutions into amber vials to protect from light.

    • Incubate the vials at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then daily or weekly depending on the expected stability), withdraw an aliquot from each vial for analysis.

  • UV-Vis Spectroscopic Analysis:

    • Immediately after withdrawal, record the UV-Vis spectrum of each aliquot from 200 to 700 nm.

    • Monitor the absorbance at the λmax of the flavylium cation (around 520-535 nm) to observe the loss of the colored form.[10] Changes in the spectral profile can provide qualitative information about the structural transformations.

  • HPLC Analysis:

    • Filter the withdrawn aliquots through a 0.45 µm syringe filter before injection into the HPLC system.

    • Develop a stability-indicating HPLC method capable of separating the intact peonidin from its degradation products. A typical method would involve:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of acidified water (e.g., with 0.1-0.5% formic acid) and an organic solvent like acetonitrile or methanol.[11]

      • Detection: DAD or UV-Vis detector set at the λmax of peonidin (around 520-535 nm) and also at a lower wavelength (e.g., 280 nm) to detect degradation products.[10]

      • Flow Rate: Typically 0.8-1.2 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

    • Inject the samples and a series of standards of known concentrations to create a calibration curve for the quantification of peonidin.

  • Data Analysis:

    • From the HPLC data, determine the concentration of peonidin remaining at each time point for each pH.

    • Plot the natural logarithm of the peonidin concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Calculate the first-order degradation rate constant (k) from the slope of the line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion

The stability of peonidin is profoundly influenced by pH, with its structural integrity and characteristic color being best maintained in acidic environments. As the pH increases towards neutral and alkaline conditions, peonidin undergoes structural transformations that lead to a loss of color and increased degradation. For researchers, scientists, and drug development professionals, a thorough understanding of these pH-dependent stability characteristics is paramount for formulating stable and effective products containing peonidin. The experimental protocols outlined in this guide provide a robust framework for quantifying the stability of peonidin, enabling informed decisions in product development, storage, and application.

References

The Integral Role of Peonidin(1-) in Orchestrating Plant Responses to Environmental Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peonidin(1-), a prominent member of the anthocyanin family of flavonoids, plays a crucial and multifaceted role in the intricate signaling and defense mechanisms that plants employ to counteract a variety of environmental stressors. This technical guide provides a comprehensive overview of the biological functions of peonidin and its derivatives in plant stress responses, with a particular focus on abiotic and biotic challenges. Through an examination of the underlying molecular pathways, quantitative analyses of its accumulation, and detailed experimental protocols, this document serves as a vital resource for researchers in plant science, agriculture, and drug development seeking to harness the protective properties of this versatile molecule.

Introduction: Peonidin(1-) in the Context of Plant Stress Physiology

Plants, as sessile organisms, have evolved sophisticated strategies to perceive and respond to a myriad of environmental challenges, including drought, salinity, extreme temperatures, high light intensity, and pathogen attacks. A key component of these adaptive responses is the synthesis and accumulation of a diverse array of secondary metabolites, among which anthocyanins are of paramount importance.[1][2] Peonidin(1-), an O-methylated anthocyanidin, and its glycosylated forms (e.g., peonidin-3-O-glucoside, peonidin-3-O-rutinoside) are water-soluble pigments responsible for many of the red, purple, and blue hues observed in plant tissues.[3] Beyond their role in coloration, these molecules are potent antioxidants and signaling molecules that contribute significantly to plant stress tolerance.[4][5]

Under conditions of stress, the accumulation of peonidin and other anthocyanins is a well-documented phenomenon.[2][6] This accumulation is not merely a passive consequence of stress but an active, genetically programmed response designed to mitigate cellular damage and enhance survival. The primary mechanism through which peonidin exerts its protective effects is by scavenging reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), which are produced in excess during stress and can cause significant damage to lipids, proteins, and nucleic acids.[4][7]

This guide will delve into the specific roles of peonidin in response to both abiotic and biotic stressors, present quantitative data on its accumulation, detail the experimental protocols used to study its function, and visualize the complex signaling pathways in which it is involved.

Biological Roles of Peonidin(1-) in Abiotic Stress Response

Abiotic stresses represent a major threat to agricultural productivity worldwide. Peonidin and its derivatives play a significant role in enhancing plant tolerance to these challenges.

Drought and Osmotic Stress

Under drought and osmotic stress, the accumulation of peonidin-3-O-rutinoside has been observed in transgenic plants, leading to enhanced tolerance.[6] The upregulation of genes involved in the anthocyanin biosynthesis pathway is a common response to water deficit.[8] While direct quantitative data for peonidin under drought is limited, the general increase in total anthocyanins suggests a significant contribution of all present anthocyanins, including peonidin, to the plant's defense.

Salinity Stress

High soil salinity imposes both ionic and osmotic stress on plants. The accumulation of peonidin-3-glucoside has been noted in the pericarp of certain rice cultivars under salt stress conditions.[6] This accumulation is associated with an increase in the activities of antioxidant enzymes, suggesting a coordinated response to combat salt-induced oxidative stress.[6] Studies in grape suspension cells have shown that high salinity enhances the accumulation of anthocyanins, with peonidin-3-O-glucoside being a significant component.[9]

High Light and UV Radiation Stress

Excessive light, including UV radiation, can lead to photo-oxidative damage. Plants respond by accumulating anthocyanins, which act as a sunscreen, absorbing excess light and scavenging ROS.[4] In rapeseed seedlings exposed to high light stress, a dramatic increase in various anthocyanins was observed, with a 60-fold increase in petunidin-3-O-glucoside, a close structural relative of peonidin derivatives.[4] This indicates a strong induction of the anthocyanin biosynthetic pathway under high light, which would also lead to increased peonidin levels.

Temperature Stress

Both cold and heat stress can induce the accumulation of anthocyanins. In Brassica oleracea, cold stress leads to an increase in total phenolic and anthocyanin content, which is correlated with enhanced antioxidant defenses.[8] While specific data for peonidin is not always detailed, its presence as a common anthocyanin in many plant species suggests its involvement in temperature stress tolerance.

Biological Roles of Peonidin(1-) in Biotic Stress Response

In addition to abiotic stressors, plants are constantly challenged by pathogens and herbivores. Peonidin and other anthocyanins contribute to plant defense against these biotic threats.

Pathogen Defense

The accumulation of anthocyanins, including peonidin, has been linked to enhanced resistance against certain pathogens.[2] These compounds can act as antimicrobial agents, directly inhibiting the growth of fungi and bacteria. Furthermore, they can reinforce the cell wall, creating a physical barrier to pathogen invasion. The signaling pathways activated during pathogen attack, particularly those involving salicylic acid and jasmonic acid, are known to upregulate the biosynthesis of flavonoids, including peonidin.

Quantitative Data on Peonidin(1-) Accumulation Under Stress

The following tables summarize available quantitative data on the accumulation of peonidin and related compounds in response to various stressors.

Table 1: Effect of Abscisic Acid (ABA) on Anthocyanin Concentrations in 'Selection 21' Grape Berries [1]

AnthocyaninTreatmentConcentration at 14 DAV (mg/kg)Concentration at 28 DAV (mg/kg)
Peonidin-3-glucoside ControlNot specifiedNot specified
S-ABA (400 mg/L)IncreasedFurther Increased
Cyanidin-3-glucoside ControlNot specifiedNot specified
S-ABA (400 mg/L)IncreasedNot specified
Delphinidin-3-glucoside ControlNot specifiedNot specified
S-ABA (400 mg/L)Not specifiedIncreased
Malvidin-3-glucoside ControlNot specifiedNot specified
S-ABA (400 mg/L)Not specifiedIncreased
Total Anthocyanins Control~50~100
S-ABA (400 mg/L, 1 app)~100~200
S-ABA (400 mg/L, 2 app)~125~250-300

DAV: Days After Véraison. Data is approximated from graphical representations in the source.

Table 2: Changes in Anthocyanin Content in Rapeseed Seedlings under High Light (HL) Stress [4]

AnthocyaninFold Change (HL vs. Normal Light)
Cyanidin-3-O-glucoside~9.6
Delphinidin-3-O-glucoside~4.2
Petunidin-3-O-glucoside ~59.7

Table 3: Concentration of Peonidin-3-glucoside in Petiole Tissue of Cercis canadensis L. with Different Foliage Colors [10]

Foliage ColorPeonidin-3-glucoside (mg/100g fwt)
Purple8.58
Non-purple1.28

fwt: fresh weight

Signaling Pathways Involving Peonidin(1-) in Stress Response

The biosynthesis and accumulation of peonidin are tightly regulated by a complex network of signaling pathways involving plant hormones and transcription factors.

Abscisic Acid (ABA) Signaling

ABA is a key hormone in the response to abiotic stress, particularly drought and salinity.[11] Under stress conditions, ABA levels rise, triggering a signaling cascade that leads to the upregulation of anthocyanin biosynthesis genes.[1][12] This involves the activation of MYB, bHLH, and WD40 transcription factors, which form a complex that binds to the promoters of structural genes in the flavonoid pathway.[13][14]

ABA_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA Abscisic Acid (ABA) Accumulation Abiotic_Stress->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2Cs PP2Cs (Negative Regulators) PYR_PYL_RCAR->PP2Cs Inhibition SnRK2s SnRK2s (Positive Regulators) PP2Cs->SnRK2s Inhibition Transcription_Factors Transcription Factors (MYB, bHLH, WD40) SnRK2s->Transcription_Factors Activation Anthocyanin_Biosynthesis_Genes Anthocyanin Biosynthesis Genes (CHS, CHI, F3H, DFR, ANS, UFGT) Transcription_Factors->Anthocyanin_Biosynthesis_Genes Upregulation Peonidin Peonidin(1-) Accumulation Anthocyanin_Biosynthesis_Genes->Peonidin Stress_Tolerance Enhanced Stress Tolerance Peonidin->Stress_Tolerance

ABA Signaling Pathway for Peonidin Accumulation.
Jasmonic Acid (JA) Signaling

JA and its derivatives, collectively known as jasmonates, are crucial signaling molecules in response to both biotic and abiotic stresses, particularly wounding and necrotrophic pathogens. JA signaling also promotes anthocyanin accumulation by inducing the expression of key transcription factors.[6]

JA_Signaling_Pathway Stress Biotic/Abiotic Stress (Wounding, Pathogens) JA Jasmonic Acid (JA) Accumulation Stress->JA COI1 COI1 Receptor JA->COI1 JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression MBW_Complex MYB-bHLH-WD40 (MBW) Complex MYC2->MBW_Complex Activation Anthocyanin_Biosynthesis_Genes Anthocyanin Biosynthesis Genes MBW_Complex->Anthocyanin_Biosynthesis_Genes Upregulation Peonidin Peonidin(1-) Accumulation Anthocyanin_Biosynthesis_Genes->Peonidin Defense_Response Defense Response Peonidin->Defense_Response

JA Signaling Pathway Leading to Peonidin Synthesis.
Salicylic Acid (SA) Signaling

SA is a key phytohormone in the plant's defense against biotrophic pathogens.[15] The SA signaling pathway can also influence the biosynthesis of flavonoids, including peonidin, often in a complex interplay with other hormone pathways.[1]

SA_Signaling_Pathway Pathogen_Attack Pathogen Attack (Biotrophs) SA Salicylic Acid (SA) Accumulation Pathogen_Attack->SA NPR1 NPR1 (Key Regulator) SA->NPR1 Activation TGA TGA Transcription Factors NPR1->TGA Interaction Defense_Genes Pathogenesis-Related (PR) Genes TGA->Defense_Genes Upregulation Flavonoid_Biosynthesis Flavonoid Biosynthesis (including Peonidin) TGA->Flavonoid_Biosynthesis Modulation Systemic_Acquired_Resistance Systemic Acquired Resistance (SAR) Defense_Genes->Systemic_Acquired_Resistance Flavonoid_Biosynthesis->Systemic_Acquired_Resistance HPLC_Workflow Plant_Tissue Plant Tissue Extraction Extraction (Acidified Methanol) Plant_Tissue->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection DAD Detection (520 nm) Separation->Detection Quantification Quantification (vs. Standard) Detection->Quantification

References

A Technical Guide to the Discovery and Isolation of Novel Peonidin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the discovery, isolation, and characterization of novel peonidin glycosides. It includes detailed experimental protocols, quantitative data from recent studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Peonidin Glycosides

Peonidin is one of the six major anthocyanidins, a class of water-soluble pigments responsible for the red, purple, and blue colors of many flowers, fruits, and vegetables. Peonidin glycosides, derivatives of peonidin with one or more sugar moieties, have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and bone health-promoting activities. The structural diversity of these glycosides, arising from variations in the type and position of sugar attachments and acylation patterns, contributes to their varied biological functions and stability. This guide focuses on the latest techniques for isolating and identifying novel peonidin glycosides for further research and drug development.

Experimental Protocols

Extraction of Peonidin Glycosides

The initial step in the isolation of peonidin glycosides is their extraction from the plant matrix. The choice of solvent and method is critical for maximizing yield and preserving the integrity of the compounds.

2.1.1. Conventional Solvent Extraction

This method is widely used for its simplicity and effectiveness.

  • Materials:

    • Dried and powdered plant material (e.g., grape skins, purple corn cobs)

    • Extraction solvent: Methanol or ethanol, often acidified with 0.1% hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to improve anthocyanin stability. Acetone/water mixtures (e.g., 70:30 v/v) are also effective.

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

  • Protocol:

    • Weigh the powdered plant material and place it in a flask.

    • Add the acidified extraction solvent at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).

    • Agitate the mixture at a controlled temperature (e.g., 4°C to 50°C) for a specified duration (e.g., 1-2 hours). Higher temperatures can increase extraction efficiency but may also lead to degradation if not carefully controlled.

    • Separate the solid material from the liquid extract by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C).

    • Collect the supernatant. The extraction process can be repeated on the solid residue to increase the yield.

    • Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract can be stored at -20°C for further purification.

2.1.2. Advanced Extraction Techniques

Modern extraction methods can offer higher yields and reduced extraction times. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). The general principle involves using external energy sources to enhance the disruption of plant cells and the diffusion of the target compounds into the solvent.

Purification of Peonidin Glycosides

Crude extracts contain a complex mixture of compounds, including other flavonoids, sugars, and organic acids. Purification is essential to isolate individual peonidin glycosides. Solid-phase extraction (SPE) is a commonly employed and effective technique.

2.2.1. Solid-Phase Extraction (SPE)

  • Materials:

    • SPE cartridges (e.g., C18, Oasis HLB, or cation-exchange cartridges like DSC-MCAX)

    • Crude peonidin glycoside extract

    • Methanol

    • Deionized water

    • Acidified water (e.g., with 0.1% HCl or TFA)

    • Acidified methanol (e.g., with 0.1% HCl or TFA)

    • Ethyl acetate (for some protocols)

  • Protocol:

    • Conditioning: Activate the SPE cartridge by passing a conditioning solvent, typically methanol, followed by an equilibration solvent, usually acidified water. For a C18 cartridge, this would involve passing 10 mL of methanol followed by 10 mL of water[1].

    • Loading: Apply the crude extract, dissolved in an appropriate solvent (often the equilibration solvent), onto the cartridge. The flow rate should be controlled to ensure efficient binding of the anthocyanins to the stationary phase.

    • Washing: Wash the cartridge with a weak solvent, such as acidified water or ethyl acetate, to remove weakly bound impurities like sugars and organic acids[2].

    • Elution: Elute the peonidin glycosides from the cartridge using a strong solvent, typically acidified methanol[1]. The volume of the elution solvent should be optimized to ensure complete recovery. For example, 1.5 mL of acidified methanol has been shown to be effective for eluting anthocyanins from certain cartridges[1].

    • The collected eluate contains a purified fraction of anthocyanins, which can then be subjected to further chromatographic separation.

The workflow for the extraction and purification of peonidin glycosides is illustrated in the diagram below.

G cluster_extraction Extraction cluster_purification Purification (SPE) plant_material Plant Material (e.g., Grape Skins) extraction Solvent Extraction (Acidified Methanol/Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude Extract centrifugation->crude_extract conditioning 1. Cartridge Conditioning (Methanol, Water) crude_extract->conditioning Proceed to Purification loading 2. Sample Loading conditioning->loading washing 3. Washing (Acidified Water) loading->washing elution 4. Elution (Acidified Methanol) washing->elution purified_fraction Purified Anthocyanin Fraction elution->purified_fraction hplc Preparative HPLC purified_fraction->hplc Further Separation isolated_glycoside Isolated Novel Peonidin Glycoside hplc->isolated_glycoside

Figure 1: General workflow for the extraction and purification of novel peonidin glycosides.

Structural Elucidation

The identification and structural characterization of novel peonidin glycosides rely on a combination of spectroscopic techniques.

2.3.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Purpose: To separate the components of the purified anthocyanin fraction and obtain preliminary identification based on retention time and UV-Vis spectra.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Acidified water (e.g., 5% formic acid).

      • Solvent B: Acetonitrile or methanol.

    • Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute more hydrophobic compounds.

    • Detection: Diode-array detector scanning from 200-600 nm. Anthocyanins typically show a characteristic absorbance maximum around 520 nm.

2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To determine the molecular weight of the isolated compounds and obtain fragmentation patterns that provide information about the aglycone and sugar moieties.

  • Typical Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode.

    • Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap analyzers can be used. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and obtain structural information.

    • Data Analysis: The molecular ion peak ([M]+ or [M+H]+) provides the molecular weight. The fragmentation pattern, showing the loss of sugar units and fragments of the aglycone, is used to deduce the structure.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide unambiguous structural elucidation of novel compounds, including the type and position of sugar linkages and acyl groups.

  • Typical Experiments:

    • 1D NMR: ¹H NMR provides information on the number and environment of protons. ¹³C NMR provides information on the carbon skeleton.

    • 2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to establish connectivity between protons and carbons, allowing for the complete assignment of the structure.

Data Presentation

The following tables summarize quantitative data for the isolation and characterization of two novel peonidin glycosides.

Table 1: Spectroscopic Data for Novel Peonidin Glycosides

CompoundSourceUV-Vis (λmax, nm)MS (m/z)¹H and ¹³C NMR DataReference
Peonidin 3,7-β-O-diglucosideVitis vinifera L. 'Garnacha Tintorera' grapesNot specified in abstract[M]+ consistent with peonidin dihexosideData obtained from ¹H and ¹³C NMR spectroscopic analysis confirmed the structure.[3]
Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside)Black corncobsNot specified in abstract[M]+ consistent with the proposed structureStructure confirmed by spectroscopic methods.[2]

Note: Detailed NMR chemical shift data for these novel compounds are typically found in the full research articles and their supplementary information, which may require direct access to the publications.

Table 2: Purity and Recovery Data from Purification Methods

MethodSource MaterialPurity AchievedRecovery RateReference
Solid-Phase Extraction (SPE) with C18 cartridgeGrape extractNot specified>95% for most anthocyanins[1]
SPE with Oasis HLB® followed by DSC-MCAX®Various plant sourcesHigh-purity extractsNot specified[4]
Preparative HPLCPurified anthocyanin fraction>98%Not specifiedGeneral practice

Biological Activities and Signaling Pathways

Recent research has highlighted the potential of peonidin glycosides in modulating key cellular signaling pathways involved in various diseases.

Role in Bone Metabolism

Peonidin-3-O-glucoside has been shown to promote osteoblast differentiation and reduce bone resorption. This is achieved, in part, by influencing the RANKL signaling pathway.

G peonidin Peonidin-3-O-glucoside rankl RANKL peonidin->rankl Inhibits sp7 Sp7/osterix peonidin->sp7 Activates rank RANK Receptor rankl->rank Binds to osteoclast Osteoclast Differentiation and Bone Resorption rank->osteoclast Promotes osteoblast Osteoblast Differentiation sp7->osteoblast Promotes G inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation Induces peonidin Peonidin Glycosides peonidin->nfkb_activation Inhibits proinflammatory_cytokines Pro-inflammatory Cytokine Production nfkb_activation->proinflammatory_cytokines Leads to G peonidin Peonidin-3-O-glucoside cdk Cyclin-Dependent Kinases (CDK1, CDK2) peonidin->cdk Downregulates caspase3 Caspase-3 Activation peonidin->caspase3 Induces cell_cycle Cell Cycle Arrest (G2/M phase) cdk->cell_cycle apoptosis Apoptosis caspase3->apoptosis Executes

References

Peonidin(1-): A Comprehensive Technical Guide on its Metabolic Fate and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin(1-), an O-methylated anthocyanidin, is a prominent metabolite derived from the dietary consumption of various fruits and vegetables. Beyond its role as a plant pigment, peonidin and its glycosidic forms exhibit a remarkable spectrum of biological activities, positioning them as molecules of significant interest in the fields of nutrition, pharmacology, and drug development. This technical guide provides an in-depth exploration of peonidin as a metabolite, its multifaceted biological significance, and the underlying molecular mechanisms of action. We delve into its potent antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide elucidates the key signaling pathways modulated by peonidin, including the NF-κB, MAPK, and PI3K/Akt pathways, offering a comprehensive overview for researchers seeking to harness its therapeutic potential.

Introduction

Peonidin is a primary plant pigment that imparts purplish-red hues to a variety of flowers, fruits, and vegetables, including peonies, roses, cranberries, blueberries, and purple sweet potatoes.[1] Chemically, it is an O-methylated derivative of cyanidin, one of the most abundant anthocyanidins in nature.[1] In the human diet, peonidin is most commonly ingested in its glycosidic forms, such as peonidin-3-glucoside. Following ingestion, these glycosides undergo metabolic transformation, leading to the release of the peonidin aglycone and its subsequent metabolites, which are responsible for its systemic biological effects. This guide will focus on the biological significance of peonidin(1-), the anionic form of the peonidin aglycone, and its role as a key metabolite.

Bioavailability and Metabolism

The bioavailability of anthocyanins, including peonidin, is generally considered to be low.[2] However, their metabolites can reach significant concentrations in the plasma and tissues, contributing to their overall bioactivity.

Pharmacokinetic Parameters

While specific pharmacokinetic data for peonidin is limited, studies on related anthocyanins provide valuable insights into its absorption, distribution, metabolism, and excretion.

ParameterValueSpeciesCompoundAdministrationReference
Tmax ~15 min - 60 minRatOridonin, Pelargonidin-3-O-rutinosideOral[3][4]
Cmax 175.38 ± 55.95 nMRatPelargonidin-3-O-rutinosideOral[4]
Absolute Bioavailability 0.28% - 1.13%RatPelargonidin-3-O-glucoside, Pelargonidin-3-O-rutinosideOral[4]
Absolute Bioavailability 4.32% - 10.8%RatOridoninOral[3]

Note: Data for closely related compounds are presented as a proxy for peonidin due to limited direct data.

Biological Significance and Mechanisms of Action

Peonidin(1-) exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities underpin its potential therapeutic applications in various chronic diseases.

Antioxidant Activity

Peonidin-based anthocyanins are effective scavengers of free radicals, contributing to the mitigation of oxidative stress.

AssayCompound/ExtractIC50 Value (µg/mL)SourceReference
DPPH Radical Scavenging Peonidin-based anthocyanin monomers (P1-P5)29.05 - 57.88Purple Sweet Potato[5]
DPPH Radical Scavenging Purple Sweet Potato Anthocyanins6.94Purple Sweet Potato[6]
Superoxide Anion Radical Scavenging Peonidin-based anthocyanin monomers (P1-P5)29.05 - 57.88Purple Sweet Potato[5]
Superoxide Anion Radical Scavenging Purple Sweet Potato Anthocyanins3.68Purple Sweet Potato[6]
Anti-inflammatory Effects

Peonidin modulates inflammatory responses by inhibiting the production of pro-inflammatory mediators. A study on primary human adipocytes demonstrated that a combination of peonidin and malvidin significantly decreased the mRNA levels of several inflammatory genes, including IL-6, IL-1β, IL-8, and TNF-α, following stimulation with lipopolysaccharide (LPS).[7] This suggests a synergistic role of different anthocyanidins in combating inflammation.

Anticancer Activity

Peonidin and its glycosides have been shown to inhibit the growth of various cancer cell lines. In a study on the human breast cancer cell line HS578T, peonidin-3-glucoside demonstrated a strong inhibitory effect on cell growth by inducing cell cycle arrest at the G2/M phase.[1][8][9] This was associated with the downregulation of key cell cycle regulatory proteins.

Cell LineCompoundEffectConcentrationReference
HS578T (Breast Cancer) Peonidin-3-glucosideG2/M cell cycle arrest0, 5, 10, 30 µM[9]
HS578T (Breast Cancer) Peonidin-3-glucosideDownregulation of CDK-1, Cyclin B1, Cyclin E0, 5, 10, 30 µM[9]
Neuroprotective Effects

Emerging evidence suggests that peonidin may have neuroprotective properties. Studies on related flavonoids, such as proanthocyanidins, have shown protection against rotenone-induced oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells, a common in vitro model for Parkinson's disease.[9][10]

Amelioration of Metabolic Syndrome

Peonidin and other anthocyanins have shown potential in mitigating features of metabolic syndrome. In vivo studies using animal models like db/db mice, which exhibit characteristics of type 2 diabetes, have demonstrated that anthocyanin supplementation can improve glucose and insulin levels.[11][12]

Modulation of Signaling Pathways

The biological effects of peonidin are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Peonidin is thought to exert its anti-inflammatory effects by inhibiting this pathway. This involves preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Pathway Peonidin(1-) Inhibition of NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of p-IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) DNA->Inflammatory_Genes Peonidin Peonidin(1-) Peonidin->IKK Inhibits

Peonidin(1-) inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis. Peonidin has been shown to modulate this pathway, contributing to its anticancer and neuroprotective effects. For instance, in cancer cells, peonidin can inhibit the phosphorylation of ERK, a key protein in cell proliferation.

MAPK_Pathway Peonidin(1-) Modulation of MAPK Signaling Pathway Growth_Factors Growth Factors, Stress Stimuli Receptor Receptor Growth_Factors->Receptor JNK JNK Growth_Factors->JNK p38 p38 Growth_Factors->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Responses Cell Proliferation, Apoptosis, Inflammation Transcription_Factors->Cellular_Responses Peonidin Peonidin(1-) Peonidin->ERK Inhibits Peonidin->JNK Inhibits Peonidin->p38 Inhibits

Peonidin(1-) modulates the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Some flavonoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells. Peonidin may act by inhibiting the phosphorylation of Akt and its downstream target, mTOR.

PI3K_Akt_Pathway Peonidin(1-) Inhibition of PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Peonidin Peonidin(1-) Peonidin->PI3K Inhibits Peonidin->Akt Inhibits

Peonidin(1-) inhibits the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the biological activities of peonidin and its derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of peonidin on cancer cells.

  • Cell Seeding: Seed cells (e.g., HS578T) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of peonidin-3-glucoside (e.g., 0, 10, 30, 50, 70, and 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Antioxidant Activity (DPPH Radical Scavenging) Assay

This assay measures the free radical scavenging capacity of peonidin-based anthocyanins.

  • Sample Preparation: Prepare different concentrations of peonidin-based anthocyanin extracts in methanol.

  • Reaction Mixture: Mix 100 µL of the sample with 100 µL of 0.2 mM DPPH solution in methanol in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of peonidin on the cell cycle distribution of cancer cells.

  • Cell Treatment: Treat cells (e.g., HS578T) with peonidin-3-glucoside for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-IKK, p-IκBα, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

Peonidin(1-), as a key metabolite of dietary anthocyanins, demonstrates significant biological activities with therapeutic potential. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of critical signaling pathways, underscore its importance in disease prevention and management. While in vitro and in vivo studies have provided a strong foundation for its beneficial effects, further research is warranted. Future investigations should focus on elucidating the precise molecular targets of peonidin, conducting comprehensive pharmacokinetic and bioavailability studies in humans, and performing well-designed clinical trials to validate its efficacy in various pathological conditions. The development of novel drug delivery systems to enhance its bioavailability could also pave the way for its successful translation into clinical practice. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field, providing a solid framework for future exploration of peonidin's therapeutic promise.

References

An In-depth Technical Guide to the Chemical Structure of Peonidin and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological activities of peonidin and its principal glycosidic isomers. The information is intended to support research, development, and application of these compounds in pharmaceuticals, nutraceuticals, and other scientific fields.

Chemical Structure and Isomers

Peonidin is an O-methylated anthocyanidin, a subclass of flavonoids, characterized by the presence of a methoxy group at the 3' position of the C-ring. Its core structure is the flavylium cation, which is responsible for its characteristic color. The most common isomers of peonidin found in nature are its glycosides, where one or more sugar molecules are attached to the aglycone. This guide focuses on peonidin and its two primary glucosides: peonidin-3-O-glucoside and peonidin-3,5-di-O-glucoside.

Identifier Peonidin Peonidin-3-O-glucoside Peonidin-3,5-di-O-glucoside
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol chloride[1](2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
SMILES COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-][1]COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O.[Cl-][2]COC1=C(O)C=CC(=C1)C1=C(O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)C=C2C(O[C@@H]3O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O)=CC(O)=CC2=[O+]1
InChI Key OGBSHLKSHNAPEW-UHFFFAOYSA-N[1]ZZWPMFROUHHAKY-OUUKCGNVSA-O[2]IPVSUYLZIAYTOK-DPOJTEBASA-O

Physicochemical Properties

The physicochemical properties of peonidin and its isomers are crucial for understanding their stability, bioavailability, and suitability for various applications. Glycosylation significantly impacts properties such as solubility and stability.

Property Peonidin Peonidin-3-O-glucoside Peonidin-3,5-di-O-glucoside
Molecular Formula C₁₆H₁₃O₆⁺[3]C₂₂H₂₃O₁₁⁺[2]C₂₈H₃₃O₁₆⁺
Molecular Weight ( g/mol ) 301.27[3]463.4[2]625.55
pKa (Strongest Acidic) 5.93 (Experimental)[4]6.4 (Predicted)[5]6.66 (Predicted)
logP 1.6 (Predicted)[6]1.18 (Predicted)[5]-0.08 (Predicted)
UV-Vis λmax (in acidic MeOH) ~530 nm~520 nm~520 nm
Solubility Soluble in polar organic solventsWater-solubleHighly water-soluble[7]
Stability pH-sensitive; more stable at low pH.[3] Color changes from red at pH 2.0 to deep blue at pH 8.0.[3]Generally more stable than the aglycone.Generally the most stable of the three.

Note: Predicted values for pKa and logP are calculated using computational models and may differ from experimental values.

Experimental Protocols

Isolation of Peonidin Glycosides from a Natural Source (e.g., Purple Sweet Potato)

This protocol outlines a general procedure for the extraction and purification of peonidin glycosides.

  • Extraction:

    • Freeze-dry and pulverize the plant material.

    • Extract the powdered material with an acidified methanol solution (e.g., 0.1% HCl in methanol) at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with agitation for 24 hours in the dark.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue.

    • Combine the supernatants and concentrate under reduced pressure at a temperature below 40°C.

  • Purification:

    • Apply the concentrated extract to a macroporous resin column (e.g., Amberlite XAD-7).

    • Wash the column with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified ethanol.

    • Concentrate the eluate under reduced pressure.

    • Further purify the anthocyanin fraction using preparative High-Performance Liquid Chromatography (HPLC).

Synthesis of Peonidin Chloride (Adapted from Robinson, 1928)

The classical synthesis of peonidin involves the condensation of a suitably substituted acetophenone derivative with a substituted benzaldehyde, followed by ring closure and aromatization. This is a multi-step process requiring expertise in organic synthesis. A simplified conceptual workflow is presented below.

Conceptual workflow for the synthesis of Peonidin.
HPLC Method for the Analysis of Peonidin and its Glucosides

This method is suitable for the separation and quantification of peonidin and its glucosides in extracts.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 5% Formic acid in methanol.

  • Gradient: A linear gradient from 10% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 520 nm.

  • Column Temperature: 35°C.

Signaling Pathways and Biological Activities

Peonidin and its glycosides have been investigated for their potential health benefits, particularly their anti-inflammatory and anti-cancer properties. These activities are attributed to their ability to modulate specific cellular signaling pathways.

Anti-Cancer Activity: Modulation of the MAPK/ERK Pathway

Peonidin has been shown to inhibit the proliferation and metastasis of cancer cells by interfering with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Peonidin Peonidin Peonidin->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Metastasis) AP1->Gene_Expression

Peonidin inhibits cancer cell proliferation by targeting the MAPK/ERK pathway.
Anti-Inflammatory Activity: Inhibition of the NLRP3 Inflammasome

Peonidin-3-O-glucoside has demonstrated anti-inflammatory effects by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune response.

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b Peonidin_Glucoside Peonidin-3-O-glucoside Peonidin_Glucoside->NLRP3 Inhibition

Peonidin-3-O-glucoside exerts anti-inflammatory effects via NLRP3 inflammasome inhibition.

This guide provides a foundational understanding of peonidin and its primary isomers. Further research is encouraged to fully elucidate their therapeutic potential and to develop optimized protocols for their synthesis and application.

References

The Biological Activities of Peonidin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the vibrant red and purple hues of many fruits, vegetables, and flowers. Beyond its role as a colorant, peonidin has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth review of the current state of research on peonidin's biological effects, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying molecular signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, nutrition, and drug discovery.

Introduction

Peonidin (3,5,7,4'-tetrahydroxy-3'-methoxyflavylium) is an O-methylated anthocyanidin. It is commonly found in nature as glycosylated derivatives, with peonidin-3-glucoside being one of the most abundant forms. The structural characteristics of peonidin, particularly the hydroxyl and methoxy groups on its B-ring, are crucial determinants of its biological functions. This review synthesizes the existing literature on the antioxidant, anti-inflammatory, and anticancer activities of peonidin and its derivatives, providing a foundational understanding for future research and development.

Antioxidant Activity

Peonidin exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals and chelate metal ions. This capacity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

The antioxidant potential of peonidin and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of the free radicals in the assay.

Compound/ExtractAssayIC50 (µg/mL)Reference
Peonidin-based Anthocyanin Monomers (P1-P5)DPPH Radical Scavenging26.71 - 61.07[1]
Peonidin-based Anthocyanin Monomers (P1-P5)Superoxide Anion Scavenging29.05 - 57.88[1]
Purple Sweet Potato Anthocyanins (PSPAs)DPPH Radical Scavenging57.58[1]
Purple Sweet Potato Anthocyanins (PSPAs)Superoxide Anion Scavenging87.08[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of peonidin using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • Peonidin standard or extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare a stock solution of peonidin in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay: a. In a 96-well microplate, add 100 µL of the various concentrations of the peonidin solution to different wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample. c. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution. d. For the blank, use 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of peonidin.

Anti-inflammatory Activity

Peonidin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.

Inhibition of Cyclooxygenase-2 (COX-2)

Chronic inflammation is often associated with the upregulation of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins. Peonidin has been shown to inhibit the expression of COX-2 induced by phorbol esters. This inhibition is mediated, at least in part, by blocking the phosphorylation of extracellular signal-regulated kinases (ERK)-1 and -2.[1] However, another study reported that peonidin did not inhibit lipopolysaccharide (LPS)-induced COX-2 expression in murine macrophages, suggesting that its inhibitory effect may be stimulus-dependent.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anthocyanidins, including peonidin, are known to interfere with this pathway, thereby reducing the inflammatory response.

Caption: Peonidin's inhibition of the NF-κB signaling pathway.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to screen for COX-2 inhibitors by measuring the peroxidase activity of the enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic acid (substrate)

  • Peonidin (test inhibitor)

  • Celecoxib (positive control inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, peonidin, and celecoxib to the desired concentrations in COX Assay Buffer.

  • Assay Setup: a. Enzyme Control: Add COX Assay Buffer, COX Cofactor, COX Probe, and the diluted COX-2 enzyme to the wells. b. Inhibitor Wells: Add COX Assay Buffer, COX Cofactor, COX Probe, the diluted peonidin or celecoxib, and the diluted COX-2 enzyme to the wells. c. Blank: Add COX Assay Buffer, COX Cofactor, and COX Probe to the wells (no enzyme).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

  • Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100 The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Anticancer Activity

Peonidin and its glycosides have demonstrated significant anticancer potential against various cancer cell lines, particularly breast cancer. The primary mechanisms include the induction of cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of peonidin-3-glucoside have been evaluated in several breast cancer cell lines.

Cell Line (Breast Cancer)CompoundIC50 (µM)Reference
BT474 (HER2+)Peonidin-3-glucoside<10[2]
HCC1569 (HER2+)Peonidin-3-glucoside<10[2]
MDA-MB-453 (HER2+)Peonidin-3-glucoside<10[2]
HS578TPeonidin-3-glucosideMost sensitive among tested lines[2][3]
Molecular Mechanisms of Anticancer Activity

Cell Cycle Arrest: Peonidin-3-glucoside has been shown to induce G2/M phase arrest in breast cancer cells.[2][3] This is achieved by down-regulating the protein levels of key cell cycle regulators, including cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E.[2][3]

Induction of Apoptosis: A crucial aspect of peonidin's anticancer activity is its ability to induce programmed cell death, or apoptosis. Treatment with peonidin-3-glucoside leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3] This activation ultimately results in chromatin condensation and cell death.[2][3]

Caption: Anticancer mechanisms of Peonidin-3-glucoside.
Experimental Protocol: Western Blot for Caspase-3 Activation

This protocol details the detection of caspase-3 activation in cancer cells treated with peonidin by Western blotting, which identifies both the pro-caspase and its cleaved, active form.

Materials:

  • Breast cancer cells (e.g., HS578T)

  • Peonidin-3-glucoside

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Caspase-3 (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture breast cancer cells and treat with various concentrations of peonidin-3-glucoside for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Protein Extraction: Harvest the cells and lyse them in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against caspase-3 overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The appearance of a cleaved caspase-3 band (typically around 17/19 kDa) in the treated samples indicates apoptosis.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading across all lanes.

Conclusion and Future Directions

Peonidin demonstrates a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its ability to modulate key signaling pathways such as NF-κB and induce apoptosis in cancer cells highlights its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore the mechanisms of action of peonidin and to advance its development as a potential agent for the prevention and treatment of chronic diseases.

Future research should focus on in vivo studies to validate the in vitro findings and to assess the bioavailability and metabolic fate of peonidin. Furthermore, the synergistic effects of peonidin with existing therapeutic agents warrant investigation. A deeper understanding of its molecular targets and the structure-activity relationships will be crucial for the rational design of novel peonidin-based therapeutics.

References

The Pharmacokinetic Profile and Bioavailability of Peonidin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of peonidin, a naturally occurring anthocyanidin with significant therapeutic potential. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, comprehensive experimental methodologies, and visual representations of its molecular interactions.

Introduction to Peonidin

Peonidin is an O-methylated anthocyanidin, a subclass of flavonoids, responsible for the red and purple pigmentation in various plants, including berries, grapes, and flowers. As a dietary polyphenol, it has garnered considerable interest for its antioxidant, anti-inflammatory, and potential disease-modifying properties. Understanding its pharmacokinetic profile is paramount for the development of peonidin-based therapeutics and functional foods.

Pharmacokinetic Profile of Peonidin and its Glycosides

The bioavailability of peonidin, like other anthocyanins, is generally low and subject to significant inter-individual variability. It is primarily consumed in its glycosidic forms, such as peonidin-3-glucoside, which are then metabolized in the body.

Absorption

Peonidin glycosides are absorbed in both the stomach and the small intestine. The absorption process involves both passive diffusion and carrier-mediated transport mechanisms. Once absorbed, they can enter the systemic circulation.

Distribution

Following absorption, peonidin and its metabolites are distributed to various tissues. Studies in animal models have shown detectable levels in the liver and kidneys. Notably, some research suggests that peonidin and its methylated metabolites can cross the blood-brain barrier, indicating potential for neuroprotective effects.

Metabolism

Peonidin-3-glucoside can be methylated to form peonidin-3-glucoside. Further metabolism occurs in the liver and by the gut microbiota, leading to the formation of various metabolites, including glucuronidated, sulfated, and methylated derivatives. The primary metabolite found in plasma is often a glucuronide conjugate.

Excretion

Peonidin and its metabolites are primarily excreted in the urine and feces. The elimination half-life is relatively short, indicating rapid clearance from the body.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for peonidin-3-glucoside in humans and the closely related cyanidin-3-glucoside in rats. The data for cyanidin-3-glucoside is provided as a relevant proxy due to the limited availability of comprehensive pharmacokinetic studies specifically on peonidin-3-glucoside in rats.

Table 1: Pharmacokinetic Parameters of Peonidin-3-Glucoside in Humans Following Oral Administration

ParameterValueSource of Peonidin-3-GlucosideReference
Cmax 0.6 ± 0.4 ng/mLRed Wine[1]
Tmax 1.1 ± 0.5 hRed Wine[1]
AUC (0-7h) 0.8 ± 0.5 ng·h/mLRed Wine[1]
Relative Bioavailability 291.5% (compared to red grape juice)Red Wine[1]

Table 2: Pharmacokinetic Parameters of Cyanidin-3-Glucoside in Rats Following Oral Administration (as a proxy for Peonidin)

ParameterValueDosageReference
Cmax 840 ± 190 nmol/L800 µmol/kg[2]
Tmax 0.5 - 2.0 h800 µmol/kg[2]
AUC (0-8h) 2.76 ± 0.88 µg·h/mLNot Specified[3]
Bioavailability ~0.5 - 1.5%300 mg/kg[4]

Experimental Protocols

This section details the methodologies employed in key experiments to determine the pharmacokinetic parameters of peonidin and related anthocyanins.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an anthocyanin following oral administration in a rat model.

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A fasting period of 12-18 hours is typically required before oral administration.

Dosing:

  • Test Substance: Peonidin-3-glucoside or an extract containing a known concentration of the compound.

  • Vehicle: The compound is typically dissolved or suspended in a vehicle such as water, 0.5% carboxymethylcellulose, or a sucrose solution.

  • Administration: A single dose is administered via oral gavage using a ball-tipped feeding needle. The volume administered is typically between 1-5 mL/kg body weight.

Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Samples are collected into heparinized tubes and centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

Workflow for In Vivo Pharmacokinetic Study:

G Experimental Workflow for In Vivo Pharmacokinetic Study in Rats A Animal Acclimatization (Sprague-Dawley Rats) B Fasting (12-18 hours) A->B C Oral Gavage Administration (Peonidin-3-glucoside in vehicle) B->C D Serial Blood Sampling (Tail vein/Jugular vein) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) G->H

Workflow for a typical in vivo pharmacokinetic study in rats.

Quantification of Peonidin-3-Glucoside in Plasma by HPLC-MS/MS

Objective: To accurately quantify the concentration of peonidin-3-glucoside and its metabolites in plasma samples.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acidified acetonitrile (e.g., with 1% formic acid) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for peonidin-3-glucoside and its metabolites.

Analytical Workflow:

G Analytical Workflow for Peonidin Quantification A Plasma Sample B Protein Precipitation (Acidified Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F HPLC Separation (C18 Column) E->F G MS/MS Detection (ESI+, MRM) F->G H Quantification G->H

Workflow for the quantification of peonidin in plasma samples.

Signaling Pathways Modulated by Peonidin

Peonidin and its metabolites have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Peonidin has been reported to inhibit the phosphorylation of key components of the MAPK pathway, such as ERK1/2, thereby downregulating inflammatory responses.

G Inhibitory Effect of Peonidin on the MAPK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Peonidin Peonidin Peonidin->MEK Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Peonidin can inhibit the MAPK pathway by targeting MEK.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. Peonidin has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the production of these pro-inflammatory cytokines.

G Inhibition of the NLRP3 Inflammasome Pathway by Peonidin cluster_0 Extracellular cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Peonidin Peonidin Peonidin->NLRP3

Peonidin can suppress inflammation by inhibiting NLRP3 activation.

Conclusion

Peonidin exhibits a complex pharmacokinetic profile characterized by low bioavailability and rapid metabolism. Its therapeutic effects are likely mediated by its various metabolites and their interaction with key signaling pathways such as the MAPK and NLRP3 inflammasome pathways. Further research, particularly comprehensive pharmacokinetic studies in various preclinical models, is warranted to fully elucidate its therapeutic potential and to optimize its delivery for clinical applications. The methodologies and data presented in this guide provide a solid foundation for future investigations into this promising natural compound.

References

Methodological & Application

Application Note: Quantification of Peonidin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peonidin is a prominent anthocyanidin, a subclass of flavonoids, responsible for the red, purple, and blue pigmentation in a variety of plants, fruits, and vegetables. As a potent antioxidant, the accurate quantification of Peonidin is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for research in pharmacology and nutraceuticals. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Peonidin.

Method Summary

This method utilizes reversed-phase HPLC with Diode Array Detection (DAD) for the separation and quantification of Peonidin. The sample preparation involves a straightforward extraction followed by filtration. The chromatographic conditions are optimized for excellent resolution and sensitivity.

Experimental Protocols

1. Sample Preparation

A critical step for accurate quantification is the efficient extraction of Peonidin from the sample matrix.

  • Reagents:

    • Methanol (HPLC Grade)

    • Hydrochloric Acid (HCl), 37%

    • Dimethyl Sulfoxide (DMSO) (Optional, for enhancing extraction from certain matrices)

    • Deionized Water

  • Extraction Solvent: Methanol with 2% HCl. This acidified solvent helps to stabilize the anthocyanins in their colored flavylium cation form.

  • Procedure:

    • Homogenize the solid sample (e.g., fruit peel, powdered plant material).

    • Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.[1]

    • (Optional) Add 2 mL of DMSO and vortex for 1 minute to aid in the initial disruption of the sample matrix.[1]

    • Add 15 mL of acidified methanol to the sample.[2]

    • Vortex the mixture for 5 minutes to ensure thorough extraction.

    • For enhanced extraction, sonicate the sample for 10-15 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 15 mL of acidified methanol to ensure complete recovery.

    • Combine the supernatants.

    • Filter the combined extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[1][3]

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase A: Water with 1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is necessary to achieve good separation of Peonidin from other compounds in the sample matrix.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
207921
356040
40955
45955
  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 520 nm.[4][5]

3. Standard Preparation and Calibration

  • Stock Standard Solution: Prepare a stock solution of Peonidin standard (e.g., Peonidin-3-glucoside) at a concentration of 100 µg/mL in acidified methanol. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of ≥ 0.99.[6]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC method for Peonidin quantification, compiled from various studies.

ParameterTypical ValueReference
Linearity (r²) ≥ 0.99[6]
Limit of Detection (LOD) 0.06 - 0.20 mg/kg[6]
Limit of Quantification (LOQ) 0.20 - 0.78 µg/mL[2][6]
Precision (RSD%)
- Intra-day< 6.2%[6]
- Inter-day< 9.5%[4][6]
Accuracy (Recovery) 89.9% - 123%[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (Acidified Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (520 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Peonidin quantification by HPLC.

Logical_Relationship Peonidin Peonidin Anthocyanin Anthocyanin Peonidin->Anthocyanin is a type of Flavonoid Flavonoid Anthocyanin->Flavonoid is a subclass of Pigment Plant Pigment Flavonoid->Pigment can be a Antioxidant Antioxidant Flavonoid->Antioxidant exhibits activity as

References

Application Notes and Protocols: Peonidin(1-) as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin(1-), an O-methylated anthocyanidin, is a vibrant natural pigment responsible for a spectrum of magenta to reddish-purple hues found in various fruits, vegetables, and flowers, including berries, grapes, red onions, and purple sweet potatoes.[1] Its use as a natural food colorant is gaining significant traction due to increasing consumer demand for clean-label ingredients and the potential health benefits associated with anthocyanins.[1] This document provides detailed application notes and protocols for researchers and professionals interested in utilizing Peonidin(1-) as a natural food colorant, with a focus on its stability, extraction, purification, and antioxidant properties. Toxicological analyses have indicated that Peonidin is non-irritant, non-mutagenic, non-carcinogenic, and non-tumorigenic, underscoring its potential as a safe food additive.[2]

Physicochemical Properties and Stability

The color and stability of Peonidin(1-) are intrinsically linked to its chemical structure and the surrounding environment, particularly pH. In acidic conditions (pH < 3), it exists predominantly as the red-hued flavylium cation.[3] As the pH increases, it transitions to a purple quinonoidal base and eventually to a blue hue at pH 8.[3] Notably, Peonidin(1-) exhibits greater stability at higher pH values compared to many other anthocyanidins like cyanidin and delphinidin.[3] However, like other anthocyanins, its stability is susceptible to degradation by factors such as high temperatures, light exposure, and the presence of oxygen.[1]

Quantitative Stability Data

The stability of Peonidin(1-) is a critical factor in its application as a food colorant. The following tables summarize the degradation kinetics of peonidin-3-O-glucoside (a common form of Peonidin in nature) under various conditions. The degradation generally follows first-order kinetics.

Table 1: Thermal Degradation Kinetics of Peonidin-3-O-Glucoside in a Juice Model System

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t½) (min)Activation Energy (Ea) (kJ/mol)
30--40.58
40-62.3 - 154.0
60Varies with pHVaries with pH
80Varies with pHVaries with pH
100Varies with pHVaries with pH

Data compiled from studies on grape and black rice bran extracts.[4][5] The degradation rate constant (k) increases with rising temperature and pH.[5]

Table 2: pH Stability of Peonidin-3-O-Glucoside at Various Temperatures

pHTemperature (°C)Stability Characteristics
2.0 - 5.060 - 100Half-life values are higher at lower pH.[5]
> 5.0AmbientStability significantly decreases.
7.0AmbientRapid degradation.

Table 3: Influence of Light and Storage on Anthocyanin Stability

ConditionEffect on Stability
Exposure to UV irradiationStronger degradation effect than heating at 80°C.[6]
Storage in darknessSignificantly improves stability.
Storage at 4°C in the absence of lightMore stable.[2]

Experimental Protocols

Protocol 1: Extraction and Purification of Peonidin(1-) Derivatives from Purple Sweet Potato

Purple sweet potatoes are a rich source of acylated peonidin glycosides, which exhibit enhanced stability.[7][8]

Materials:

  • Purple sweet potato peels (PSPP)

  • Ethanol (60%)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (acidified with 0.1% HCl)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Sample Preparation: Wash and peel purple sweet potatoes. Dry the peels and grind them into a fine powder.

  • Extraction:

    • Suspend the PSPP powder in 60% ethanol at a liquid-to-solid ratio of 30:1 (v/w).

    • Perform ultrasound-assisted extraction for 6 minutes.[9]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the residue to maximize yield.

  • Purification:

    • Concentrate the pooled supernatant using a rotary evaporator at 40°C.

    • Acidify the concentrated extract with 0.1% HCl.

    • Load the acidified extract onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar compounds.

    • Elute the peonidin derivatives with acidified methanol.

    • Collect the eluate and evaporate the methanol under vacuum.

  • HPLC Analysis and Purification:

    • Dissolve the purified extract in an appropriate mobile phase for HPLC analysis.

    • Utilize a preparative C18 HPLC column to isolate individual peonidin-based anthocyanins.[8]

    • Monitor the elution profile at approximately 520 nm.

    • Collect the fractions corresponding to the peonidin derivative peaks.

    • Confirm the purity and identity of the isolated compounds using LC-MS/MS.[8]

Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol details a common method for assessing the antioxidant capacity of Peonidin(1-).

Materials:

  • Purified Peonidin(1-) sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Ascorbic acid (as a positive control)

  • UV-Vis spectrophotometer

Methodology:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Sample and Control Preparation:

    • Prepare a stock solution of the purified Peonidin(1-) in methanol.

    • Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the ascorbic acid positive control.

  • Assay Procedure:

    • In a set of test tubes, add 2 mL of each sample or control dilution.

    • Add 2 mL of the 0.1 mM DPPH solution to each tube.

    • For the blank, use 2 mL of methanol instead of the sample.

    • Vortex the tubes and incubate them in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • Plot a graph of % scavenging versus concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Bioactivity and Signaling Pathways

Peonidin(1-), as a flavonoid, is postulated to exert its health benefits through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of protective genes.

Nrf2_Pathway cluster_nucleus Nucleus Peonidin Peonidin(1-) Keap1_Nrf2 Keap1-Nrf2 Complex Peonidin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Peonidin(1-) mediated activation of the Nrf2 signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. Chronic inflammation is linked to various diseases. Certain flavonoids have been shown to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, p38), thereby downregulating the inflammatory response.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Peonidin Peonidin(1-) MAPKK MAPKK Peonidin->MAPKK inhibition MAPK MAPK (ERK, JNK, p38) Peonidin->MAPK inhibition MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Caption: Inhibitory effect of Peonidin(1-) on the MAPK signaling pathway.

Conclusion

Peonidin(1-) presents a promising alternative to synthetic food colorants, offering vibrant and stable colors, particularly in acidic to neutral food matrices. Its potential health-promoting activities, mediated through pathways like Nrf2 and MAPK, add to its appeal for the development of functional foods and nutraceuticals. The protocols provided herein offer a foundation for researchers to extract, purify, and evaluate the properties of this versatile natural pigment. Further research into its stability in complex food systems and its specific interactions with cellular signaling pathways will continue to expand its applications in the food and pharmaceutical industries.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Peonidin(1-) chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the vibrant red and purple hues of many fruits and flowers. As a water-soluble cation, it is commonly available for research purposes as Peonidin(1-) chloride. Emerging scientific evidence has highlighted the potential of peonidin and its glycosides as therapeutic agents, owing to their potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These biological activities are attributed to peonidin's ability to modulate key cellular signaling pathways, including those involved in inflammation, apoptosis, and cell cycle regulation.[1][3][4]

This document provides detailed application notes and standardized protocols for a range of in vitro cell-based assays designed to investigate the biological effects of Peonidin(1-) chloride. These protocols are intended to guide researchers in accurately assessing its therapeutic potential and elucidating its mechanisms of action.

Key Applications of Peonidin(1-) chloride in Cell-Based Assays

  • Anti-cancer: Investigating the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5][6]

  • Anti-inflammatory: Evaluating the suppression of pro-inflammatory cytokines and modulation of inflammatory signaling pathways.[1][7][8]

  • Antioxidant: Determining the capacity to scavenge free radicals and protect cells from oxidative stress.[9][10]

Data Presentation: Quantitative Effects of Peonidin and its Glycosides

The following tables summarize quantitative data from in vitro studies on the effects of peonidin and its common glycoside, peonidin-3-glucoside (P3G).

Table 1: Inhibition of Cancer Cell Viability by Peonidin and its Glycosides

Cell LineCompoundAssayIC50 (µM)Exposure Time (h)
HS578T (Breast Cancer)Peonidin-3-glucosideMTT~3048
AGS (Gastric Adenocarcinoma)PeonidinMTT>200Not Specified

Data extracted from referenced studies.[4][11] Note that higher concentrations of peonidin were required to inhibit AGS cell proliferation compared to other anthocyanidins like malvidin.

Table 2: Induction of Apoptosis by Peonidin-3-glucoside in HS578T Breast Cancer Cells

Concentration (µM)Percentage of Apoptotic Cells (Sub-G1)Exposure Time (h)
30Increased (Specific % not provided)48
50Dose-dependent increase48

This table illustrates a dose-dependent increase in the apoptotic cell population with peonidin-3-glucoside treatment.[11]

Table 3: Anti-inflammatory Effects of Peonidin-3-glucoside (P3G) on A549 Lung Cells and THP-1 Macrophages

Cell LineTreatmentConcentration (µg/mL)Effect
A549P3G1.25 - 10Significant, dose-dependent suppression of NLRP3, IL-1β, and IL-18 mRNA levels.
THP-1P3G1.25 - 10Significant, dose-dependent suppression of NLRP3, IL-1β, and IL-18 mRNA levels.
A549P3G1.25 - 10Significant, dose-dependent inhibition of IL-6, IL-1β, and IL-18 cytokine secretion.
THP-1P3G1.25 - 10Significant, dose-dependent inhibition of IL-6, IL-1β, and IL-18 cytokine secretion.

These findings demonstrate the potent anti-inflammatory activity of P3G by inhibiting key components of the NLRP3 inflammasome pathway.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Peonidin(1-) chloride on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[12][13]

Materials:

  • Peonidin(1-) chloride stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, and diluted in culture medium)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Cell culture medium

  • 96-well plates

  • Target cell line(s)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Peonidin(1-) chloride in culture medium. Remove the existing medium from the wells and add 100 µL of the Peonidin(1-) chloride dilutions. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by Peonidin(1-) chloride using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[15]

Materials:

  • Peonidin(1-) chloride

  • Target cell line(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of Peonidin(1-) chloride for the desired time period. Include an untreated control group.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[16]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Anti-inflammatory Assay (NF-κB Pathway and Cytokine Production)

This protocol outlines the investigation of the anti-inflammatory effects of Peonidin(1-) chloride by examining its impact on the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[17][18]

Materials:

  • Peonidin(1-) chloride

  • Target cell line (e.g., RAW 264.7 macrophages, HT-29 colon cells)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Reagents for Western blotting (antibodies against p65, phospho-p65, IκBα, phospho-IκBα)

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α)

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Culture and Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of Peonidin(1-) chloride for a specified time (e.g., 4 hours).[7]

  • Inflammatory Challenge: Induce an inflammatory response by adding LPS or TNF-α to the culture medium and incubate for the appropriate duration (e.g., 3-24 hours).[7][17]

  • Sample Collection:

    • Cell Lysates: Harvest cells and prepare lysates for Western blot analysis to assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.

    • Supernatants: Collect the cell culture supernatants to measure the levels of secreted pro-inflammatory cytokines using ELISA kits.[7]

    • RNA: Extract total RNA for qRT-PCR analysis to determine the mRNA expression levels of inflammatory genes.

  • Analysis:

    • Western Blot: Analyze the protein levels to determine the effect of Peonidin(1-) chloride on the activation of the NF-κB pathway.

    • ELISA: Quantify the concentration of cytokines in the supernatants to assess the inhibitory effect of Peonidin(1-) chloride on their production.

    • qRT-PCR: Analyze the gene expression levels of inflammatory markers.

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This protocol describes a common method to evaluate the free radical scavenging activity of Peonidin(1-) chloride using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][19][20]

Materials:

  • Peonidin(1-) chloride

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)[9]

  • Methanol or ethanol

  • 96-well plate

  • Microplate reader

  • Trolox or Ascorbic Acid (as a positive control)

Procedure:

  • Sample Preparation: Prepare different concentrations of Peonidin(1-) chloride in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add a small volume of the Peonidin(1-) chloride solutions (e.g., 20 µL) to the DPPH solution (e.g., 180 µL).[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[19]

  • Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

G Peonidin Peonidin(1-) chloride IKK IKK Complex Peonidin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Inhibits p65_p50_nuc NF-κB (p65/p50) (in nucleus) p65_p50->p65_p50_nuc Translocates Inflammation Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) p65_p50_nuc->Inflammation Activates

Caption: Peonidin's Anti-inflammatory Mechanism via NF-κB Inhibition.

G Peonidin Peonidin(1-) chloride Bax Bax Peonidin->Bax Upregulates Bcl2 Bcl-2 Peonidin->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Bax->Mito Disrupts Bcl2->Mito Maintains Caspase3 Caspase-3 Mito->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Peonidin-induced Apoptosis Pathway.

Experimental Workflow Diagrams (Graphviz DOT Language)

G start Start seed Seed cells in 96-well plate start->seed treat Treat with Peonidin(1-) chloride seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: MTT Cell Viability Assay Workflow.

G start Start treat Treat cells with Peonidin(1-) chloride start->treat harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V and Propidium Iodide resuspend->stain incubate Incubate for 15-20 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Annexin V/PI Apoptosis Assay Workflow.

References

Application Note: Analysis of Peonidin and its Glycosides using Negative Ion Mode Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin is a prominent member of the anthocyanidin class of flavonoids, responsible for the red and purple pigmentation in many plants. As a dietary antioxidant, peonidin and its glycosidic forms are of significant interest in the fields of nutrition, pharmacology, and drug development for their potential health benefits, including anti-inflammatory and anti-cancer properties. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of peonidin and its derivatives in complex matrices. While positive ion mode is commonly employed for anthocyanin analysis, negative ion mode electrospray ionization (ESI) offers unique fragmentation patterns that can aid in the unambiguous identification and differentiation of these compounds from other flavonoids. This application note details the characteristic mass spectrometry fragmentation pattern of peonidin(1-), the deprotonated form of the aglycone, and provides a comprehensive protocol for its analysis.

Mass Spectrometry Fragmentation of Peonidin(1-)

In negative ion mode ESI-MS/MS, peonidin and its glycosides exhibit characteristic fragmentation patterns. The deprotonated molecule of peonidin, peonidin(1-), has a monoisotopic mass of approximately 300.06 g/mol , leading to a precursor ion at an m/z of 299 in the negative ion mode. The fragmentation of peonidin glycosides in negative ion mode is primarily characterized by the cleavage of the glycosidic bond, resulting in the formation of the deprotonated aglycone. For instance, peonidin-3-O-glucoside ([M-H]⁻ at m/z 461) readily loses the glucose moiety (162 Da) to produce the peonidin aglycone fragment at m/z 299[1].

Further fragmentation of the peonidin(1-) aglycone can occur through retro-Diels-Alder (RDA) reactions, a common fragmentation pathway for flavonoids[2][3][4]. This involves the cleavage of the C-ring, providing valuable structural information. While positive ion mode fragmentation of peonidin is well-documented, the negative ion mode provides complementary data. It is particularly useful for distinguishing anthocyanins from other isobaric flavonoids, as anthocyanins can form characteristic [M-2H]⁻ and [M-2H+H₂O]⁻ ions[5][6][7].

Quantitative Fragmentation Data

The following table summarizes the key fragmentation data for peonidin-3-O-glucoside in negative ion mode ESI-MS/MS.

Precursor Ion (Species)Precursor m/zFragment Ion m/zNeutral Loss (Da)Proposed Fragment Identity
[Peonidin-3-O-glucoside - H]⁻461299162[Peonidin - H]⁻ (aglycone)

Experimental Protocol: LC-MS/MS Analysis of Peonidin

This protocol provides a general framework for the analysis of peonidin and its glycosides in plant extracts or other biological matrices using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) in negative ion mode.

Sample Preparation
  • Extraction: Homogenize 1 gram of the plant material (e.g., berries, flowers) with 10 mL of an extraction solvent (e.g., methanol/water/formic acid, 80:19:1, v/v/v).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS).

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS: Select the precursor ion of interest (e.g., m/z 461 for peonidin-3-glucoside, m/z 299 for peonidin).

  • Collision Energy: Optimize for the specific instrument and compound, typically in the range of 15-30 eV.

Data Analysis
  • Process the acquired data using the instrument's software.

  • Identify peonidin and its glycosides based on their retention times and characteristic precursor and product ions.

  • Quantification can be performed by creating a calibration curve using a certified reference standard of peonidin or its glycosides.

Visualizations

cluster_fragmentation Fragmentation of Peonidin(1-) Glycoside Precursor [Peonidin-Glycoside - H]⁻ Aglycone [Peonidin - H]⁻ (m/z 299) Precursor->Aglycone Loss of Glycoside RDA_Fragment_A RDA Fragment A Aglycone->RDA_Fragment_A Retro-Diels-Alder RDA_Fragment_B RDA Fragment B Aglycone->RDA_Fragment_B Retro-Diels-Alder

Caption: Fragmentation pathway of a peonidin glycoside in negative ion mode.

cluster_workflow LC-MS/MS Experimental Workflow start Sample Preparation (Extraction, Sonication, Centrifugation, Filtration) lc Liquid Chromatography (C18 Separation) start->lc ms Mass Spectrometry (ESI Negative Mode) lc->ms data_acquisition Data Acquisition (Full Scan & MS/MS) ms->data_acquisition data_analysis Data Analysis (Identification & Quantification) data_acquisition->data_analysis

Caption: Experimental workflow for the analysis of peonidin.

References

Application Notes and Protocols: Utilizing Peonidin for Apoptosis Induction in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment found in various fruits and vegetables. Emerging research has highlighted its potential as a chemopreventive and therapeutic agent due to its anti-cancer properties. Specifically, peonidin has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][3][4] This document provides a detailed overview of the mechanisms, quantitative data, and experimental protocols for studying peonidin-induced apoptosis in cancer research settings.

Mechanism of Action: Signaling Pathways

Peonidin exerts its anti-cancer effects by modulating several key signaling pathways that control cell cycle progression and programmed cell death. The primary mechanisms involve inducing G2/M phase cell cycle arrest and activating the intrinsic apoptotic pathway.[1][2][3][5]

  • Cell Cycle Arrest: Treatment with peonidin leads to the downregulation of critical cell cycle-regulating proteins. In human breast cancer cells (HS578T), peonidin treatment resulted in decreased protein levels of cyclin-dependent kinase 1 (CDK-1), CDK-2, cyclin B1, and cyclin E.[1][3][4] This disruption of the cell cycle machinery prevents cancer cells from progressing through the G2/M checkpoint, ultimately halting proliferation.[1][2][3][5]

  • Induction of Apoptosis: Peonidin triggers apoptosis through the modulation of key regulatory proteins. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio is a critical step in the mitochondrial (intrinsic) pathway of apoptosis. Consequently, this leads to the activation of executioner caspases, such as Caspase-3, which is a central mediator of apoptosis.[4][5][6] The activation of Caspase-3 results in characteristic morphological changes of apoptosis, including chromatin condensation and cell death.[1][3][4]

Peonidin_Apoptosis_Pathway Peonidin Peonidin CellCycle Cell Cycle Progression Peonidin->CellCycle Inhibits Apoptosis Apoptosis Peonidin->Apoptosis Induces CDKs CDK-1, CDK-2 Cyclin B1, Cyclin E Peonidin->CDKs Downregulates Bcl2 Bcl-2 (Anti-apoptotic) Peonidin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Peonidin->Bax Upregulates CellCycle->CDKs Bcl2_Family Bcl-2 Family Proteins Apoptosis->Bcl2_Family G2M_Arrest G2/M Phase Arrest CDKs->G2M_Arrest Leads to Bcl2_Family->Bcl2 Bcl2_Family->Bax Caspase3 Caspase-3 Activation Bcl2->Caspase3 Inhibits Bax->Caspase3 Promotes CellDeath Apoptotic Cell Death Caspase3->CellDeath Executes

Caption: Signaling pathway of Peonidin-induced apoptosis in cancer cells.

Quantitative Data Summary

The efficacy of peonidin in inhibiting cell growth and inducing apoptosis varies across different cancer cell lines and concentrations.

Table 1: Inhibitory Concentration (IC50) of Peonidin and Related Compounds

Compound Cell Line IC50 Value (µM) Notes
Peonidin 3-glucoside HS578T (Breast) ~50 µM HS578T was found to be the most sensitive among several cell lines tested.[1][2][3]
Ponicidin* MKN28 (Gastric) Not specified Inhibited growth in a dose-dependent manner (10, 25, 50 µmol/L).[7]
Ponicidin* HT29 (Colorectal) Not specified Suppressed growth at concentrations of 10, 20, and 50 µg/ml.[8]

*Note: Ponicidin is a different compound (diterpenoid) but is included for context on apoptosis induction. Data for Peonidin IC50 values are limited in the provided results.

Table 2: Apoptosis Rates Induced by Peonidin Treatment

Compound Cell Line Concentration (µg/mL) Apoptosis Rate (%) Treatment Duration
Peonidin SPCA-1 (Lung) 50 13.8 Not Specified
Peonidin SPCA-1 (Lung) 100 14.8 Not Specified
Peonidin SPCA-1 (Lung) 200 30.8 Not Specified
Peonidin 3-glucoside HS578T (Breast) 30 µM Dose-dependent increase 48 hours
Peonidin 3-glucoside HS578T (Breast) 50 µM Dose-dependent increase 48 hours

*Data for SPCA-1 cells from reference[5]. Data for HS578T cells from reference[1].

Experimental Protocols

A systematic approach is crucial for evaluating the apoptotic effects of peonidin. The following workflow and protocols provide a framework for conducting these studies.

Experimental_Workflow Start Cancer Cell Line Culture Treatment Treat with Peonidin (Varying Concentrations & Times) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT, CCK-8) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Harvest->Apoptosis WesternBlot Western Blot Analysis (Caspase-3, Bax, Bcl-2) Harvest->WesternBlot Data Data Analysis & Interpretation Viability->Data Apoptosis->Data WesternBlot->Data

Caption: General experimental workflow for studying Peonidin's effects.
Cell Culture and Treatment

  • Cell Seeding: Culture the desired cancer cell line (e.g., HS578T, SPCA-1) in the appropriate medium and conditions. Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for apoptosis and western blot) at a density that allows for logarithmic growth during the experiment.

  • Adherence: Allow cells to adhere and grow for 24 hours.

  • Treatment: Prepare stock solutions of Peonidin in a suitable solvent (e.g., DMSO). Dilute the stock solution to final desired concentrations in fresh cell culture medium.

  • Incubation: Replace the existing medium with the Peonidin-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control group.

Cell Viability Assay (MTT/CCK-8)
  • Reagent Addition: After the treatment period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization: If using MTT, add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Apoptosis Detection by Annexin V/PI Staining

This protocol is a standard method for quantifying apoptosis by flow cytometry.[9][10][11]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).

    • Add 5 µL of Propidium Iodide (PI) Staining Solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9][11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Western Blot Analysis for Apoptotic Markers
  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

References

Investigating the Effect of Peonidin on Osteoblast Differentiation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin, an anthocyanin found in various fruits and vegetables, has demonstrated potential in promoting bone health by influencing osteoblast differentiation. This document provides detailed application notes and experimental protocols for investigating the effects of Peonidin-3-O-glucoside (POG), a common form of Peonidin, on osteoblast proliferation and differentiation. The provided methodologies and data summaries are intended to guide researchers in the fields of bone biology, pharmacology, and drug development in evaluating the osteogenic potential of Peonidin and similar compounds.

Introduction

Osteoblasts are the primary bone-forming cells, and their differentiation from mesenchymal stem cells is a critical process for bone development, remodeling, and repair. Enhancing osteoblast differentiation is a key therapeutic strategy for treating bone loss disorders such as osteoporosis. Recent studies have highlighted the anabolic effects of Peonidin-3-O-glucoside on bone, demonstrating its ability to increase osteoblast proliferation and differentiation.[1][2] POG has been shown to modulate key signaling pathways and transcription factors that govern osteogenesis.[2][3] These application notes provide a framework for studying these effects in a laboratory setting.

Data Presentation

The following tables summarize the quantitative effects of Peonidin-3-O-glucoside (POG) on osteoblast proliferation and the expression of key osteogenic markers.

Table 1: Effect of Peonidin-3-O-glucoside (POG) on Osteoblast Proliferation

Cell LinePOG ConcentrationTreatment DurationProliferation AssayResultsReference
hFOB 1.191 µg/mL72 hoursViability AssaySignificantly increased proliferation (p < 0.001)[4]
hFOB 1.191 µg/mL24 hoursCellTiter-Glo® 2.0Increased cell viability[5]

Table 2: Effect of Peonidin-3-O-glucoside (POG) on Osteogenic Gene Expression

Cell LinePOG ConcentrationTreatment DurationGeneMethodFold Change (vs. Control)Reference
hFOB 1.191 µg/mL24 hoursRUNX2mRNA-seqUpregulated[5]
hFOB 1.191 µg/mL24 hoursSp7/osterixmRNA-seqUpregulated[5]
hFOB 1.191 µg/mL24 hoursDLX5mRNA-seq5-fold increase (FDR < 0.05)[5]
hFOB 1.191 µg/mL24 hoursRANKLmRNA-seqDownregulated[5]
hFOB 1.191 µg/mL72 hoursSIRT1qRT-PCRUpregulated[4]
hFOB 1.191 µg/mL72 hoursHDAC1qRT-PCRDownregulated[4]
hFOB 1.191 µg/mL72 hoursp53qRT-PCRDownregulated[4]

Signaling Pathway

Peonidin-3-O-glucoside (POG) promotes osteoblast differentiation through a complex signaling network. A key mechanism involves the upregulation of Sirtuin 1 (SIRT1), which leads to the deacetylation of and subsequent activation of transcription factors essential for osteogenesis.[4] POG treatment has been shown to increase the expression of Distal-less homeobox 5 (DLX5), which in turn upregulates Runt-related transcription factor 2 (RUNX2) and Sp7/osterix, two master regulators of osteoblast differentiation.[5] Concurrently, POG can downregulate inhibitors of osteogenesis such as Histone Deacetylase 1 (HDAC1) and the tumor suppressor p53.[4]

Peonidin Signaling in Osteoblast Differentiation POG Peonidin-3-O-glucoside SIRT1 SIRT1 POG->SIRT1 HDAC1 HDAC1 POG->HDAC1 p53 p53 POG->p53 DLX5 DLX5 SIRT1->DLX5 RUNX2 RUNX2 DLX5->RUNX2 Sp7 Sp7/osterix DLX5->Sp7 Differentiation Osteoblast Differentiation RUNX2->Differentiation Sp7->Differentiation

Proposed signaling pathway of Peonidin in osteoblast differentiation.

Experimental Protocols

Cell Culture of hFOB 1.19 Osteoblasts

The human fetal osteoblastic cell line hFOB 1.19 (ATCC® CRL-11372™) is a conditionally immortalized cell line that proliferates at 34°C and differentiates into mature osteoblasts at 39.5°C.

Materials:

  • hFOB 1.19 cells (ATCC® CRL-11372™)

  • DMEM/F-12 medium (1:1 mixture)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • G418 (Geneticin®)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Complete Growth Medium: Prepare DMEM/F-12 medium supplemented with 10% FBS and 0.3 mg/mL G418.

  • Cell Thawing: Thaw cryopreserved hFOB 1.19 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 culture flask.

  • Proliferation: Incubate the cells at 34°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:4 or 1:8 split ratio.

  • Osteogenic Differentiation: To induce differentiation, culture the cells at 39.5°C. The medium composition may be altered to include osteogenic supplements such as ascorbic acid and β-glycerophosphate, depending on the experimental design.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Cultured osteoblasts in a 24-well plate

  • Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

  • pNPP Substrate Solution (e.g., 1 mg/mL pNPP in diethanolamine buffer, pH 9.8)

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Lysis: After the desired treatment period, wash the cells with PBS and lyse them by adding Lysis Buffer to each well. Incubate for 10 minutes on ice.

  • Sample Preparation: Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris. Collect the supernatant.

  • Enzyme Reaction: Add a portion of the cell lysate supernatant to a 96-well plate. Add the pNPP Substrate Solution to each well and incubate at 37°C for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the Stop Solution.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Determine the total protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the ALP activity.

Western Blot for RUNX2

Western blotting is used to detect and quantify the protein expression of RUNX2, a key transcription factor in osteoblast differentiation.

Materials:

  • Cultured osteoblasts

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: Anti-RUNX2 antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-RUNX2 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

qRT-PCR is a sensitive method to measure the mRNA expression levels of osteogenic genes such as RUNX2, Sp7/osterix, and DLX5.

Materials:

  • Cultured osteoblasts

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan Master Mix

  • Gene-specific primers (see Table 3)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from the treated cells according to the manufacturer's protocol of the chosen kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Set up the qRT-PCR reaction with the cDNA template, SYBR Green/TaqMan Master Mix, and gene-specific primers.

  • Thermal Cycling: Perform the reaction in a real-time PCR instrument using appropriate cycling conditions.

  • Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).

Table 3: Example Primer Sequences for Human Osteogenic Markers

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
RUNX2CCGCCTCAGTGATTTAGGGCGGTAAAGGTGGCTGGTAGTGA
Sp7/osterixGTGGGCGGCATAAAGCAGCTTGCCCCAGAGACCAGATG
DLX5AAGTGGAGGAAAGCGAGAGGGCTTTGGCTTTGGTCTTGAG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for in vitro studies on the effect of Peonidin on osteoblast differentiation and the logical relationship between the key experimental outcomes.

Experimental Workflow start Start culture Culture hFOB 1.19 Cells start->culture treat Treat with Peonidin-3-O-glucoside culture->treat prolif Assess Cell Proliferation (e.g., MTT, CellTiter-Glo) treat->prolif diff Induce Osteogenic Differentiation treat->diff end End prolif->end alp Measure ALP Activity diff->alp gene Analyze Gene Expression (qRT-PCR) diff->gene protein Analyze Protein Expression (Western Blot) diff->protein alp->end gene->end protein->end

General workflow for in vitro investigation.

Logical Relationships POG Peonidin Treatment Prolif Increased Proliferation POG->Prolif Diff Enhanced Differentiation POG->Diff Markers Upregulation of Osteogenic Markers (RUNX2, Sp7, DLX5) Diff->Markers Function Increased ALP Activity Diff->Function Bone Potential for Increased Bone Formation Markers->Bone Function->Bone

Logical flow from Peonidin treatment to potential bone formation.

References

Application Notes and Protocols: Peonidin(1-) as a Potential Therapeutic Agent for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, an O-methylated anthocyanidin, is a naturally occurring plant pigment responsible for the purplish-red hues in various flowers and fruits.[1] Emerging research has highlighted the potent anti-inflammatory properties of Peonidin and its glycosides, positioning them as promising therapeutic candidates for a range of inflammatory diseases.[2] These compounds exert their effects through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[3][4]

This document provides detailed application notes summarizing the quantitative effects of Peonidin on inflammatory markers and comprehensive protocols for key in vitro experiments to assess its anti-inflammatory activity.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of Peonidin-3-O-glucoside (P3G), a common form of Peonidin, on inflammatory gene expression and cytokine secretion in human lung carcinoma (A549) and human monocytic (THP-1) cell lines stimulated with SARS-CoV-2 spike glycoprotein S1 (SP).[3]

Table 1: Effect of Peonidin-3-O-glucoside (P3G) on Pro-inflammatory Gene Expression

Cell LineTarget GeneP3G Concentration (µg/mL)Fold Change vs. SP-induced Control (Mean ± SD)Statistical Significance (p-value)
A549NLRP31.25Significantly suppressed< 0.05
2.5Significantly suppressed< 0.05
5Significantly suppressed< 0.05
10Significantly suppressed< 0.05
IL-1β1.25Significantly suppressed< 0.05
2.5Significantly suppressed< 0.05
5Significantly suppressed< 0.05
10Significantly suppressed< 0.05
IL-181.25Significantly suppressed< 0.05
2.5Significantly suppressed< 0.05
5Significantly suppressed< 0.05
10Significantly suppressed< 0.05
THP-1NLRP31.25Significantly suppressed< 0.05
2.5Significantly suppressed< 0.05
5Significantly suppressed< 0.05
10Significantly suppressed< 0.05
IL-1β1.25Significantly suppressed< 0.05
2.5Significantly suppressed< 0.05
5Significantly suppressed< 0.05
10Significantly suppressed< 0.05
IL-181.25Significantly suppressed< 0.05
2.5Significantly suppressed< 0.05
5Significantly suppressed< 0.05
10Significantly suppressed< 0.05

Data adapted from a study on the effects of a black rice germ and bran fraction rich in Peonidin-3-O-glucoside.[3]

Table 2: Effect of Peonidin-3-O-glucoside (P3G) on Pro-inflammatory Cytokine Secretion

Cell LineCytokineP3G Concentration (µg/mL)Inhibition of Secretion vs. SP-induced ControlStatistical Significance (p-value)
A549IL-61.25 - 10Dose-dependent inhibition< 0.05
IL-1β1.25 - 10Dose-dependent inhibition< 0.05
IL-181.25 - 10Dose-dependent inhibition< 0.05
THP-1IL-61.25 - 10Dose-dependent inhibition< 0.05
IL-1β1.25 - 10Dose-dependent inhibition< 0.05
IL-181.25 - 10Dose-dependent inhibition< 0.05

Data adapted from a study on the effects of a black rice germ and bran fraction rich in Peonidin-3-O-glucoside.[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Peonidin are primarily mediated through the inhibition of the NLRP3 inflammasome and NF-κB signaling pathways.

Peonidin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., PAMPs, DAMPs) cluster_pathways Cellular Signaling cluster_intervention Therapeutic Intervention Stimulus PAMPs/DAMPs TLR Toll-like Receptor (TLR) Stimulus->TLR NFkB_activation NF-κB Activation TLR->NFkB_activation Pro_IL1b_IL18 Pro-IL-1β & Pro-IL-18 Transcription NFkB_activation->Pro_IL1b_IL18 NLRP3_priming NLRP3 Priming NFkB_activation->NLRP3_priming NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_priming->NLRP3_inflammasome Caspase1_activation Caspase-1 Activation NLRP3_inflammasome->Caspase1_activation IL1b_IL18_maturation IL-1β & IL-18 Maturation Caspase1_activation->IL1b_IL18_maturation Inflammation Inflammation IL1b_IL18_maturation->Inflammation Peonidin Peonidin(1-) Peonidin->NFkB_activation Peonidin->NLRP3_inflammasome

Caption: Peonidin's inhibitory action on inflammatory signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., THP-1, A549) Peonidin_Treatment 2. Pre-treatment with Peonidin(1-) (Varying concentrations) Cell_Culture->Peonidin_Treatment Inflammatory_Stimulus 3. Inflammatory Stimulus (e.g., LPS, SP) Peonidin_Treatment->Inflammatory_Stimulus Gene_Expression 4a. Gene Expression Analysis (qRT-PCR for NLRP3, IL-1β, IL-18) Inflammatory_Stimulus->Gene_Expression Cytokine_Secretion 4b. Cytokine Secretion Analysis (ELISA for IL-6, IL-1β, IL-18) Inflammatory_Stimulus->Cytokine_Secretion NFkB_Activity 4c. NF-κB Activity Assay (Luciferase Reporter Assay) Inflammatory_Stimulus->NFkB_Activity

Caption: General workflow for in vitro anti-inflammatory screening.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of the NLRP3 inflammasome in THP-1 macrophages and the assessment of Peonidin's inhibitory potential.

Materials:

  • THP-1 monocytes

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Peonidin(1-) stock solution

  • Complete RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent

  • qRT-PCR reagents and primers for NLRP3, IL-1β, and IL-18

  • ELISA kits for IL-1β and IL-18

Protocol:

  • Cell Differentiation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours.

    • Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Peonidin Treatment and Priming:

    • Pre-treat the differentiated THP-1 macrophages with varying concentrations of Peonidin(1-) (e.g., 1.25, 2.5, 5, 10 µg/mL) for 4 hours.[3]

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3 hours.[5]

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) and incubate for 1 hour.[5][6]

  • Sample Collection:

    • Collect the cell culture supernatants for cytokine analysis by ELISA.

    • Lyse the cells with TRIzol reagent for RNA extraction and subsequent gene expression analysis by qRT-PCR.

  • Analysis:

    • Quantify the levels of secreted IL-1β and IL-18 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[7][8][9]

    • Analyze the gene expression of NLRP3, IL-1β, and IL-18 using qRT-PCR. Normalize the expression to a housekeeping gene (e.g., GAPDH).

NF-κB Luciferase Reporter Assay

This protocol outlines the procedure to measure the effect of Peonidin(1-) on NF-κB activation using a luciferase reporter system.

Materials:

  • HEK293T or similar cell line

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 or other transfection reagent

  • Peonidin(1-) stock solution

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Transfection:

    • Seed HEK293T cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]

    • Incubate for 24 hours.

  • Peonidin Treatment and Stimulation:

    • Pre-treat the transfected cells with different concentrations of Peonidin(1-) for 2 hours.

    • Stimulate NF-κB activation by adding TNF-α (10 ng/mL) or LPS (1 µg/mL) and incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.[11]

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as relative luciferase units (RLU) or fold change compared to the stimulated control.

Cytokine Quantification by ELISA

This protocol provides a general procedure for quantifying the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IL-18) in cell culture supernatants.

Materials:

  • Cell culture supernatants

  • Specific ELISA kits for the cytokines of interest (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and standards)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween 20)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.[7]

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add serially diluted standards and the cell culture supernatants to the wells.

    • Incubate for 2 hours at room temperature.[9]

    • Wash the plate five times with wash buffer.

  • Detection Antibody Incubation:

    • Add the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.[9]

    • Wash the plate five times with wash buffer.

  • Streptavidin-HRP Incubation:

    • Add streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

  • Signal Development and Measurement:

    • Add TMB substrate to each well and incubate for 15-30 minutes in the dark.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.[8]

References

Application Notes and Protocols for the Isolation of Peonidin from Paeonia officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, an O-methylated anthocyanidin, is a prominent natural pigment responsible for the purplish-red hues in the flowers of plants such as Paeonia officinalis. Beyond its vibrant color, peonidin and its glycosides exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them promising candidates for pharmaceutical and nutraceutical development. These notes provide a comprehensive protocol for the extraction, isolation, and purification of peonidin from Paeonia officinalis, along with an overview of its known signaling pathway interactions.

Data Presentation: Extraction of Phenolic Compounds from Paeonia officinalis

Plant PartExtraction MethodSolventTotal Phenolic Content (mg GAE/g DWE)Antioxidant Capacity (DPPH, µM TE/g DWE)Antioxidant Capacity (ABTS, µM TE/g DWE)Reference
LeavesTraditional MacerationMethanol601.125534610[1]
LeavesPressurized Liquid ExtractionMethanol550.024304550[1]
RootsTraditional MacerationMethanol250.3450.2980.5[1]
RootsTraditional MacerationWater215.7343.4886.0[1]

GAE: Gallic Acid Equivalents; DWE: Dry Weight of Extract; TE: Trolox Equivalents.

Experimental Protocols

The following protocols describe a general workflow for the isolation of peonidin from Paeonia officinalis flowers, from initial extraction to final purification.

Protocol 1: Extraction of Crude Anthocyanins

This protocol is adapted from general methods for anthocyanin extraction from plant materials.

1. Materials and Reagents:

  • Fresh or freeze-dried Paeonia officinalis flower petals

  • Methanol or ethanol (95%)

  • Hydrochloric acid (HCl) or formic acid

  • Distilled water

  • Grinder or blender

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Grind fresh or freeze-dried Paeonia officinalis petals into a fine powder.

  • Extraction Solvent Preparation: Prepare an acidified methanol or ethanol solution (e.g., 85:15 methanol:water, v/v) containing 0.1% HCl or 1% formic acid. The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction:

    • Maceration: Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). Stir the mixture for 24-48 hours at 4°C in the dark.

    • Ultrasound-Assisted Extraction (UAE): For a more efficient extraction, place the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.

Protocol 2: Preliminary Purification using Solid-Phase Extraction (SPE)

This step aims to remove sugars, organic acids, and other polar impurities.

1. Materials and Reagents:

  • Crude anthocyanin extract

  • C18 SPE cartridges

  • Methanol

  • Acidified water (0.01% HCl or 0.1% formic acid)

  • Acidified methanol (0.1% HCl or 1% formic acid)

2. Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to elute polar impurities.

  • Elution: Elute the anthocyanins from the cartridge using acidified methanol.

  • Concentration: Concentrate the eluted fraction using a rotary evaporator to obtain a partially purified anthocyanin extract.

Protocol 3: Isolation of Peonidin Glycosides by Column Chromatography

This protocol describes the separation of individual anthocyanin glycosides. Peonidin-3-O-glucoside is a common form found in peonies.

1. Materials and Reagents:

  • Partially purified anthocyanin extract

  • Sephadex LH-20 or Amberlite XAD-7 resin

  • Aqueous ethanol or methanol solutions of varying concentrations

  • Acidified water and methanol

2. Procedure:

  • Column Packing: Pack a glass column with Sephadex LH-20 or Amberlite XAD-7 resin equilibrated with the initial mobile phase (e.g., 20% aqueous ethanol).

  • Sample Loading: Dissolve the partially purified extract in a small volume of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the column with a stepwise or linear gradient of increasing ethanol or methanol concentration in acidified water. For example, start with 20% ethanol and increase in increments of 10% up to 80%.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.

  • Fraction Pooling: Pool the fractions containing the desired peonidin glycoside based on the analytical results.

  • Concentration: Concentrate the pooled fractions to obtain the isolated peonidin glycoside.

Protocol 4: High-Purity Isolation by Preparative HPLC

For obtaining high-purity peonidin for drug development and detailed biological studies, preparative HPLC is the recommended final step.

1. Materials and Reagents:

  • Isolated peonidin glycoside fraction

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Ultrapure water

  • Preparative C18 HPLC column

2. Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the peonidin glycoside from other components in the fraction. A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1-1% formic acid.

  • Scale-Up: Scale up the analytical method to a preparative scale by adjusting the flow rate, injection volume, and gradient profile according to the preparative column dimensions.

  • Sample Preparation: Dissolve the isolated peonidin glycoside fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the peak corresponding to the peonidin glycoside.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the HPLC solvents from the purified fraction by lyophilization or rotary evaporation.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow plant_material Paeonia officinalis Flower Petals extraction Crude Anthocyanin Extraction (Protocol 1) plant_material->extraction spe Solid-Phase Extraction (SPE) (Protocol 2) extraction->spe column_chrom Column Chromatography (Protocol 3) spe->column_chrom prep_hplc Preparative HPLC (Protocol 4) column_chrom->prep_hplc pure_peonidin Purified Peonidin Glycoside prep_hplc->pure_peonidin

Caption: Workflow for the isolation of peonidin from Paeonia officinalis.

Peonidin and the MAPK Signaling Pathway

Peonidin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

mapk_pathway extracellular Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription gene_expression Gene Expression (Proliferation, etc.) transcription->gene_expression peonidin Peonidin peonidin->mek peonidin->erk nlrp3_pathway stimuli PAMPs/DAMPs tlr Toll-like Receptor (TLR) stimuli->tlr nlrp3_activation NLRP3 Activation stimuli->nlrp3_activation nfkb NF-κB Activation tlr->nfkb pro_il1b Pro-IL-1β & Pro-IL-18 Transcription nfkb->pro_il1b inflammasome NLRP3 Inflammasome Assembly nlrp3_activation->inflammasome caspase1 Caspase-1 Activation inflammasome->caspase1 il1b Mature IL-1β & IL-18 Secretion caspase1->il1b inflammation Inflammation il1b->inflammation peonidin Peonidin peonidin->nlrp3_activation peonidin->inflammasome

References

Application Notes and Protocols for the Use of Peonidin(1-) as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the purplish-red hues in various plants, including peonies, roses, and berries.[1] As a member of the flavonoid class of polyphenols, peonidin and its glycosidic forms are of significant interest to researchers in the fields of food science, pharmacology, and drug development due to their antioxidant, anti-inflammatory, and potential anti-cancer properties.[2] Accurate and precise quantification of peonidin in various matrices is crucial for quality control, pharmacokinetic studies, and understanding its biological activity.

This document provides detailed application notes and protocols for the use of Peonidin(1-), commonly available as peonidin chloride, as a standard for chromatographic analysis. It covers the preparation of standard solutions, a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for quantification, and a protocol for assessing the stability of the standard.

Physicochemical Properties and Handling of Peonidin(1-) Standard

Peonidin is typically supplied as peonidin chloride (C₁₆H₁₃O₆Cl).[3][4] It is a dark red to purple powder that is soluble in water and alcohol.[2][3] Due to the inherent instability of anthocyanins, proper handling and storage are critical to maintain the integrity of the standard.

Key Properties:

PropertyValueReference
Chemical FormulaC₁₆H₁₃O₆Cl[3]
Molecular Weight336.7 g/mol [3]
Purity (typical)>97% (HPLC)[3]

Storage and Stability:

Peonidin standards should be stored in the dark at low temperatures (<-5°C is recommended for long-term storage).[3] Anthocyanins are susceptible to degradation when exposed to light, high temperatures, and changes in pH.[1] Stock solutions should be prepared fresh and stored under refrigerated and dark conditions.

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • Peonidin chloride standard (purity >97%)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Volumetric flasks

  • Pipettes

Protocol for 1000 µg/mL Stock Solution:

  • Accurately weigh approximately 10 mg of peonidin chloride standard into a 10 mL volumetric flask.

  • Add a small volume of methanol containing 0.1% HCl to dissolve the standard.

  • Once dissolved, bring the flask to volume with methanol (containing 0.1% HCl).

  • Stopper the flask and mix thoroughly.

  • Store the stock solution in an amber vial at 4°C for no longer than one week.

Protocol for Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

  • A typical concentration range for an HPLC-DAD method is 0.5 to 50 µg/mL.

Validated HPLC-DAD Method for Quantification of Peonidin-3-O-glucoside

This protocol is adapted from a validated method for the analysis of anthocyanins in grape skins and can be applied for the quantification of peonidin derivatives.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with a Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water/Formic Acid (90:10, v/v)
Mobile Phase B Methanol/Acetonitrile/Water/Formic Acid (45:45:5:5, v/v/v/v)
Gradient Elution 0-15 min, 15-30% B; 15-30 min, 30-50% B; 30-35 min, 50-80% B; 35-40 min, 80-15% B; 40-45 min, 15% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 520 nm
Injection Volume 20 µL

Method Validation Data (for Peonidin-3-O-glucoside):

Validation ParameterResult
Linearity Range 0.20 - 20 mg/kg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.06 mg/kg
Limit of Quantification (LOQ) 0.20 mg/kg
Precision (RSD%) Within-day: < 6.2%; Between-day: < 8.5%
Accuracy (Recovery %) Within-day: 91.6 - 119%; Between-day: 89.9 - 123%
Protocol for Stability-Indicating Study of Peonidin(1-) Standard Solution

This protocol outlines a forced degradation study to assess the stability of a peonidin standard solution under various stress conditions.

Materials:

  • Peonidin(1-) stock solution (e.g., 100 µg/mL in acidified methanol)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • HPLC-DAD system

  • UV lamp (for photostability)

  • Oven (for thermal stability)

Experimental Workflow:

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Start Prepare Peonidin(1-) Stock Solution (100 µg/mL) Acid Acid Hydrolysis (1 M HCl, 80°C, 2h) Start->Acid Base Base Hydrolysis (1 M NaOH, RT, 2h) Start->Base Oxidation Oxidation (3% H2O2, RT, 2h) Start->Oxidation Thermal Thermal Degradation (80°C, 48h) Start->Thermal Photo Photodegradation (UV light, 24h) Start->Photo Control Control (Stored at 4°C in dark) Start->Control HPLC Analyze all samples by validated HPLC-DAD method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Evaluate Compare peak area and chromatographic purity of stressed samples to control HPLC->Evaluate

Caption: Workflow for the stability-indicating study of Peonidin(1-).

Procedure:

  • Sample Preparation: Prepare a stock solution of peonidin(1-) at a known concentration (e.g., 100 µg/mL) in acidified methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 80°C for 2 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a clear vial of the stock solution to UV light for 24 hours.

    • Control: Keep a sealed vial of the stock solution at 4°C in the dark.

  • Analysis: After the specified stress period, allow the samples to cool to room temperature. Analyze all samples, including the control, using the validated HPLC-DAD method.

  • Evaluation: Compare the chromatograms of the stressed samples with the control sample. Assess the decrease in the peak area of peonidin and the appearance of any degradation peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent peonidin peak.

Signaling Pathways Modulated by Peonidin

Peonidin, along with other anthocyanins, has been shown to exert its biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway:

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates Peonidin Peonidin(1-) Peonidin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Genes activates PI3K_MAPK_Pathways GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK activates PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Peonidin Peonidin(1-) Peonidin->PI3K inhibits ERK ERK Peonidin->ERK inhibits phosphorylation Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates MEK->ERK activates ERK->Cell_Response

References

Application of Peonidin in Studying Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peonidin, a prominent anthocyanidin found in various fruits and vegetables, has garnered significant attention in cancer research for its potential as a chemopreventive and therapeutic agent. One of its key mechanisms of action is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells. This application note provides detailed protocols and data on the use of peonidin to study cell cycle arrest in cancer cell lines, intended for researchers, scientists, and professionals in drug development.

Peonidin, often in its glycosylated form peonidin-3-glucoside, has been shown to induce cell cycle arrest primarily at the G2/M phase in several cancer cell lines.[1][2][3][4][5] This biological activity is associated with the downregulation of key proteins that regulate the cell cycle, offering a valuable tool for investigating cancer cell biology and potential therapeutic interventions.

Mechanism of Action

Peonidin exerts its effects on the cell cycle by modulating the expression of cyclin-dependent kinases (CDKs) and cyclins. Treatment of cancer cells with peonidin has been observed to decrease the protein levels of CDK-1, CDK-2, Cyclin B1, and Cyclin E.[1][2][4] The downregulation of the CDK-1/Cyclin B1 complex is a key event that leads to G2/M phase arrest. Additionally, peonidin has been shown to induce apoptosis, often in conjunction with cell cycle arrest, through the activation of caspase-3 and modulation of apoptosis-related proteins like Bax and Bcl-2.[1][5]

Peonidin_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation Peonidin Peonidin CDK1 CDK-1 Peonidin->CDK1 downregulates CyclinB1 Cyclin B1 Peonidin->CyclinB1 downregulates CDK2 CDK-2 Peonidin->CDK2 downregulates CyclinE Cyclin E Peonidin->CyclinE downregulates G2M_arrest G2/M Phase Arrest CDK1->G2M_arrest CyclinB1->G2M_arrest CDK2->G2M_arrest CyclinE->G2M_arrest

Quantitative Data Summary

The following table summarizes the quantitative effects of peonidin and its glucoside on various cancer cell lines.

Cell LineCompoundConcentrationEffectReference
HS578T (Breast Cancer)Peonidin-3-glucoside0, 5, 10, 30 µMDose-dependent decrease in CDK-1, Cyclin B1, and Cyclin E expression. Slight decrease in CDK-2.[2]
HS578T (Breast Cancer)Peonidin-3-glucosideNot specifiedStrong inhibitory effect on cell growth via G2/M arrest.[1][3]
SPCA-1 (Lung Cancer)PeonidinIC50: 161.31 µg/mLInhibited cell viability and induced G2/M phase arrest.[5]
SPCA-1 (Lung Cancer)PeonidinNot specifiedIncreased levels of Bax, p53, and Caspase-3; decreased Bcl-2.[5]

Experimental Protocols

Experimental_Workflow start Start: Cancer Cell Culture treat Treat cells with Peonidin (various concentrations) start->treat viability Cell Viability Assay (e.g., MTT Assay) treat->viability flow Cell Cycle Analysis (Flow Cytometry with PI Staining) treat->flow western Protein Expression Analysis (Western Blot for CDKs, Cyclins) treat->western end End: Data Analysis & Interpretation viability->end flow->end western->end

Cell Culture and Treatment
  • Cell Lines: Human breast cancer (HS578T) or non-small cell lung cancer (SPCA-1) cell lines are suitable based on published studies.[1][5]

  • Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Peonidin Preparation: Prepare a stock solution of peonidin (or peonidin-3-glucoside) in a suitable solvent like DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of peonidin and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and determine the cell cycle distribution.[6]

  • Procedure:

    • Seed cells in 6-well plates and treat with peonidin for 48 hours.[2]

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% cold ethanol overnight at -20°C.[7][8]

    • After fixation, wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[7]

    • Incubate the cells in the dark for 30 minutes at room temperature.[7]

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect the levels of specific cell cycle-related proteins.[2][9]

  • Procedure:

    • After treating the cells with peonidin for 48 hours, lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK-1, CDK-2, Cyclin B1, Cyclin E, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

    • Quantify the band intensities using densitometry software.

Conclusion

Peonidin serves as a valuable chemical tool for studying G2/M cell cycle arrest in cancer cells. The protocols outlined above provide a framework for investigating its effects on cell viability, cell cycle distribution, and the expression of key regulatory proteins. These studies can contribute to a better understanding of cancer cell proliferation and the development of novel therapeutic strategies.

References

Application Note: Analysis of Acylated Peonidin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Acylated anthocyanins, including derivatives of peonidin, are naturally occurring pigments responsible for the vibrant red, purple, and blue colors in many plants, such as purple sweet potatoes, red cabbage, and certain berries.[1][2] Unlike their non-acylated counterparts, these molecules have one or more acyl groups (often derived from acids like p-coumaric, caffeic, or ferulic acid) attached to their sugar moieties.[3] This acylation significantly enhances their stability against degradation from pH shifts, heat, and light, making them promising candidates for use as natural colorants and bioactive compounds in the food, pharmaceutical, and cosmetic industries.[2][4] Accurate and robust analytical methods are crucial for the identification, characterization, and quantification of these complex molecules to understand their biological activity and ensure product quality.

This document provides detailed protocols for the extraction, separation, and characterization of acylated peonidin derivatives using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow Overview

The general workflow for analyzing acylated peonidin derivatives involves sample preparation and extraction, followed by chromatographic separation and detailed structural analysis using mass spectrometry and NMR.

Acylated_Peonidin_Analysis_Workflow cluster_0 Sample Preparation cluster_2 Structural Analysis & Quantification Sample Plant Material (e.g., Purple Sweet Potato) Extraction Acidified Solvent Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC NMR NMR for Structural Confirmation (Optional) Purification->NMR For purified isolates DAD DAD Detection (UV-Vis Spectra) HPLC->DAD MS ESI-QTOF-MS/MS Analysis HPLC->MS Quant Quantification & Data Analysis DAD->Quant MS->Quant NMR->Quant

Caption: General workflow for the analysis of acylated peonidin derivatives.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Purification

This protocol describes an effective method for extracting and concentrating acylated anthocyanins from plant material, such as purple-fleshed sweet potato (PFSP).

Materials:

  • Plant material (fresh, frozen, or freeze-dried)

  • Extraction Solvent: 0.068 M Formic acid in ultrapure water[5]

  • SPE Cartridges: C18 (10 g)[5]

  • Methanol (for SPE elution)

  • Ultrapure water

  • Stirrer, filtration apparatus, rotary evaporator

Methodology:

  • Extraction:

    • Homogenize 30 g of plant material.

    • Add 300 mL of the extraction solvent (0.068 M formic acid in water).

    • Stir the mixture for 30 minutes at 40°C.[5]

    • Filter the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.[5]

    • Pool the aqueous extracts.

  • SPE Purification:

    • Condition a C18 SPE cartridge by washing with one column volume of methanol followed by two column volumes of acidified ultrapure water.

    • Load the pooled aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with two column volumes of ultrapure water to remove sugars and other polar interferences.[6]

    • Elute the anthocyanins from the cartridge using acidified methanol.

    • Concentrate the eluate using a rotary evaporator at low temperature (<40°C) and then dry under a stream of nitrogen.[7]

    • Store the dried extract at -20°C until analysis.

Protocol 2: HPLC-DAD-MS/MS Analysis

This protocol details the instrumental conditions for the separation and identification of acylated peonidin derivatives.

Instrumentation & Consumables:

  • HPLC system with a Diode Array Detector (DAD)

  • Mass Spectrometer (e.g., ESI-QTOF-MS)[8]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5% Formic acid in ultrapure water[5]

  • Mobile Phase B: Acetonitrile[5]

Methodology:

  • Sample Preparation: Reconstitute the dried extract in an appropriate volume of Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Set the DAD to scan from 200-600 nm, with a specific monitoring wavelength of 520-535 nm for anthocyanins.[8][9]

    • Set the column temperature to 30-40°C.

    • Inject 1-5 µL of the prepared sample.

    • Use the elution gradient described in Table 1.

    Table 1: HPLC Elution Gradient

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0.0 90 10
    12.0 86 14
    15.0 80 20
    18.0 80 20
    20.0 90 10
    22.0 90 10

    (This gradient is adapted from a published method and may require optimization).[5]

  • Mass Spectrometry Conditions (ESI-QTOF-MS):

    • Operate in positive electrospray ionization (ESI+) mode.[9]

    • Set the capillary voltage to 3.0 - 4.2 kV.[5][9]

    • Set the source temperature to 80-120°C.[5]

    • Set the desolvation gas (N₂) temperature and flow to 250°C and 500 L/h, respectively.[5]

    • Acquire data over a mass range of m/z 100-3000.[9]

    • For MS/MS fragmentation, use collision energies ranging from 25 to 35 V.[5]

Data Presentation and Interpretation

Identification is achieved by comparing retention times, UV-Vis spectra, and mass spectral data with known standards or literature values. The high-resolution mass spectrometer provides accurate mass measurements for molecular formula determination. MS/MS fragmentation patterns are key to identifying the aglycone, sugar moieties, and acyl groups.

MS_MS_Fragmentation Parent Acylated Peonidin Derivative (Precursor Ion) e.g., Peonidin-3-O-(feruloyl-sophoroside)-5-O-glucoside m/z 1109 Frag1 Loss of Glucosyl Moiety [M-glycosyl]+ m/z 947 Parent->Frag1 -162 Da Frag2 Loss of Acyl & Sugar Groups [M-acyl-sophorosyl]+ m/z 463 Parent->Frag2 -646 Da Frag3 Peonidin Aglycone [Peonidin]+ m/z 301 Frag2->Frag3 -162 Da

Caption: Example MS/MS fragmentation pathway for an acylated peonidin derivative.

Table 2: Example Quantitative Data for Acylated Peonidin Derivatives from Purple Sweet Potato

Peak Retention Time (min) Compound Identification Precursor Ion [M]⁺ (m/z) Key Fragment Ions (m/z)
1 23.7 Peonidin 3-O-(6-feruloyl sophoroside)-5-O-glucoside 1109.3230 947.2606, 463.1236, 301.0712
2 25.1 Peonidin 3-O-(6,6'-diferuloyl sophoroside)-5-O-glucoside 1139.3292 977.2733, 463.1246, 301.0712
3 28.9 Peonidin 3-O-(6-caffeoyl-6-p-hydroxybenzoyl sophoroside)-5-O-glucoside 1111.2821 949.2245, 463.1237, 301.0712

(Data adapted from high-resolution MS analysis of purple-fleshed sweet potato).[5][8][10]

Protocol 3: NMR for Structural Elucidation

For novel compounds or unambiguous structural confirmation, NMR spectroscopy is indispensable. This requires isolating a sufficient quantity of the pure compound, often through preparative HPLC.

Materials:

  • Purified acylated peonidin derivative (>1 mg)

  • Deuterated solvent (e.g., Methanol-d₄ with 0.1% TFA-d)

  • 5 mm NMR tubes

Methodology:

  • Sample Preparation: Dissolve the purified, dried sample in ~600 µL of the deuterated solvent.[4]

  • NMR Acquisition:

    • Perform acquisitions on a high-field NMR spectrometer (e.g., 600 MHz).[4]

    • Acquire standard 1D spectra: ¹H and ¹³C.

    • Acquire 2D spectra to establish connectivity:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same sugar or aromatic ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[11]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the attachment points of sugars and acyl groups.

Data Interpretation:

  • The chemical shifts and coupling constants in the ¹H spectrum help identify the sugar units and the type of acyl group.

  • HMBC correlations between the anomeric proton of a sugar and a carbon on the aglycone confirm the glycosylation site.

  • HMBC correlations between protons on the sugar and the carbonyl carbon of the acyl group confirm the acylation position.[12]

References

Application Notes and Protocols for Peonidin(1-) in Nutraceutical Product Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin(1-), an O-methylated anthocyanidin, is a vibrant purplish-red pigment found in a variety of plant sources, including cranberries, blueberries, purple sweet potatoes, and black rice.[1] As a member of the flavonoid family, peonidin and its glycosides, such as peonidin-3-glucoside, have garnered significant interest in the nutraceutical and pharmaceutical fields due to their potent biological activities. These include antioxidant, anti-inflammatory, and anticancer properties, making Peonidin(1-) a promising candidate for the development of functional foods and dietary supplements aimed at promoting health and preventing chronic diseases.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of Peonidin(1-). It includes a summary of its biological activities with quantitative data, step-by-step protocols for its extraction, purification, and quantification, and a visual representation of the key signaling pathways it modulates.

Biological Activities of Peonidin(1-) and its Derivatives

Peonidin(1-) and its glycosidic forms exhibit a range of biological effects that are of interest for nutraceutical product development. The following tables summarize the quantitative data on its antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of peonidin and its derivatives has been evaluated using various assays. The tables below present the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and superoxide anion scavenging assays. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Peonidin and its Derivatives

Compound/ExtractIC50 Value (μg/mL)Source
Peonidin-based anthocyanin monomer (P1 from purple sweet potato)58.58[2]
Peonidin-based anthocyanin monomer (P2 from purple sweet potato)61.07[2]
Peonidin-based anthocyanin monomer (P3 from purple sweet potato)47.22[2]
Peonidin-based anthocyanin monomer (P4 from purple sweet potato)37.52[2]
Peonidin-based anthocyanin monomer (P5 from purple sweet potato)26.71[2]
Purple Sweet Potato Anthocyanins (PSPAs)28.76[2]

Table 2: Superoxide Anion Scavenging Activity of Peonidin and its Derivatives

Compound/ExtractIC50 Value (μg/mL)Source
Peonidin-based anthocyanin monomer (P1 from purple sweet potato)57.88[2]
Peonidin-based anthocyanin monomer (P2 from purple sweet potato)45.14[2]
Peonidin-based anthocyanin monomer (P3 from purple sweet potato)37.08[2]
Peonidin-based anthocyanin monomer (P4 from purple sweet potato)29.05[2]
Peonidin-based anthocyanin monomer (P5 from purple sweet potato)30.62[2]
Purple Sweet Potato Anthocyanins (PSPAs)87.08[2]
Anti-inflammatory Activity

Peonidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. Peonidin-3-glucoside, for instance, has been found to suppress inflammatory responses by inhibiting the NLRP3 inflammasome pathway.[3]

Table 3: Anti-inflammatory Activity of Peonidin-3-Glucoside (P3G)

Cell LineInflammatory StimulusP3G ConcentrationObserved EffectSource
A549 lung cellsSARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL)1.25–10 μg/mLSignificant inhibition of IL-6, IL-1β, and IL-18 cytokine secretions.[3][3]
THP-1 macrophagesSARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL)1.25–10 μg/mLSignificant inhibition of IL-6, IL-1β, and IL-18 cytokine secretions.[3][3]
Anticancer Activity

Peonidin and its derivatives have demonstrated potential in cancer chemoprevention by inhibiting the growth of various cancer cell lines.

Table 4: Anticancer Activity of Peonidin-3-Glucoside (P3G)

Cell LineActivityP3G ConcentrationObserved EffectSource
HS578T (human breast cancer)Cell Growth InhibitionNot specifiedMost sensitive to P3G among several cell lines tested.[4][4][5]
HS578T (human breast cancer)Cell Cycle Arrest0, 5, 10, 30 µMG2/M phase arrest; down-regulation of CDK-1, cyclin B1, and cyclin E.[6][6]
Lewis Lung Carcinoma (in vivo)Tumor Growth InhibitionNot specifiedInhibition of tumor growth.[6][6]

Experimental Protocols

This section provides detailed protocols for the extraction, purification, and quantification of Peonidin(1-) from plant sources, which are essential for its development into nutraceutical products.

Protocol 1: Extraction of Peonidin(1-) from Berries

This protocol describes a method for extracting anthocyanins, including peonidin, from fresh or frozen berries.

Materials:

  • Fresh or frozen berries (e.g., cranberries, blueberries)

  • Extraction solution: 80% acetonitrile / 20% water with 0.3% phosphoric acid

  • Homogenizer

  • Centrifuge

  • 100 mL graduated cylinder

  • Centrifuge tubes

  • Filter paper

Procedure:

  • Weigh approximately 25 g of berries.

  • Transfer the berries to a 100 mL graduated cylinder and add 30 mL of the extraction solution.

  • Homogenize the mixture for 1.5 minutes until the sample is completely homogenized.

  • Transfer the homogenized liquid into a centrifuge tube.

  • Centrifuge the tube at 2,500 rpm for 10 minutes.

  • Decant the supernatant, which contains the anthocyanin extract.

  • For analysis of the aglycone form (peonidin), proceed to acid hydrolysis (Protocol 2). For analysis of glycosides, the extract can be filtered and directly analyzed by HPLC (Protocol 3).

Protocol 2: Acid Hydrolysis for Peonidin Aglycone

This protocol is for the hydrolysis of peonidin glycosides to the peonidin aglycone for quantification.

Materials:

  • Anthocyanin extract from Protocol 1

  • Concentrated hydrochloric acid (HCl)

  • 4 mL vials with self-sealing septa

  • Vortex mixer

  • Oven or heating block at 150°C

  • Freezer at 0°C

Procedure:

  • Pipette 2 mL of the anthocyanin extract supernatant into a 4 mL vial.

  • Add 200 µL of concentrated HCl to the vial.

  • Cap the vial tightly and vortex for 5 seconds.

  • Place the vial in an oven at 150°C for 30 minutes.

  • After 30 minutes, immediately transfer the vial to a freezer at 0°C for 10 minutes to stop the hydrolysis reaction.

  • Allow the sample to return to room temperature before HPLC analysis.

Protocol 3: Quantification of Peonidin(1-) by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of peonidin using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 5% acetonitrile in water with 0.1% formic acid.

  • Mobile Phase B: 100% acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 40% B

    • 10-12 min: Linear gradient to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 5% B

    • 15-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 520 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of peonidin chloride standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation: Filter the extracted and hydrolyzed samples (from Protocol 1 and 2) through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peonidin peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of peonidin by using the calibration curve generated from the standards.

Signaling Pathways Modulated by Peonidin(1-)

Peonidin(1-) exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the inhibitory effects of peonidin on the MAPK and NLRP3 inflammasome pathways.

MAPK Signaling Pathway Inhibition by Peonidin(1-)

Peonidin-3-glucoside has been shown to inhibit the invasion and metastasis of cancer cells by downregulating the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] This inhibition leads to a decrease in the activity of downstream effectors like ERK1/2 and AP-1, which are involved in the expression of matrix metalloproteinases (MMPs) that promote cancer cell invasion.

MAPK_Pathway Stimulus External Stimuli (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 MMPs MMPs Expression AP1->MMPs Invasion Cancer Cell Invasion & Metastasis MMPs->Invasion Peonidin Peonidin(1-) Peonidin->MEK Inhibits

Caption: Peonidin(1-) inhibits the MAPK signaling pathway.

NLRP3 Inflammasome Pathway Inhibition by Peonidin(1-)

Peonidin-3-glucoside has been demonstrated to suppress inflammatory responses by inhibiting the activation of the NLRP3 inflammasome.[3] This pathway is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

NLRP3_Pathway PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1B NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1B IL-1β & IL-18 Maturation & Secretion Pro_IL1B->IL1B NLRP3_activation NLRP3 Activation & Oligomerization NLRP3_priming->NLRP3_activation Activation_Signal Activation Signal (e.g., ATP, toxins) Activation_Signal->NLRP3_activation ASC ASC Recruitment NLRP3_activation->ASC Caspase1 Pro-Caspase-1 → Caspase-1 ASC->Caspase1 Caspase1->Pro_IL1B Cleavage Inflammation Inflammation IL1B->Inflammation Peonidin Peonidin(1-) Peonidin->NLRP3_activation Inhibits

Caption: Peonidin(1-) inhibits the NLRP3 inflammasome pathway.

Experimental Workflow for Peonidin(1-) Bioactivity Screening

The following diagram illustrates a logical workflow for the screening of Peonidin(1-)'s biological activities for nutraceutical applications.

Workflow Start Plant Material (e.g., Berries, Sweet Potato) Extraction Extraction (Protocol 1) Start->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Quantification Quantification (HPLC) (Protocol 3) Purification->Quantification Antioxidant Antioxidant Assays (DPPH, FRAP, etc.) Quantification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2, NLRP3) Quantification->Anti_inflammatory Anticancer Anticancer Assays (Cell Viability, Apoptosis) Quantification->Anticancer Data_Analysis Data Analysis & IC50 Determination Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Formulation Nutraceutical Product Formulation Data_Analysis->Formulation End Final Product Formulation->End

Caption: Workflow for Peonidin(1-) bioactivity screening.

Conclusion

Peonidin(1-) and its derivatives represent a valuable class of bioactive compounds with significant potential for the development of nutraceutical products. The protocols and data presented in this document provide a solid foundation for researchers and scientists to extract, quantify, and evaluate the biological efficacy of peonidin. The elucidation of its mechanisms of action through pathways like MAPK and NLRP3 inflammasome further supports its application in functional foods and dietary supplements aimed at mitigating oxidative stress, inflammation, and carcinogenesis. Further research, including in vivo studies and clinical trials, is warranted to fully realize the health benefits of Peonidin(1-).

References

Troubleshooting & Optimization

How to improve the stability of Peonidin(1-) in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of Peonidin(1-) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Peonidin in solution?

A1: The stability of Peonidin, like other anthocyanins, is significantly influenced by a combination of environmental and chemical factors.[1][2][3] The most critical factors include:

  • pH: Peonidin is most stable in acidic conditions (pH < 3).[4][5] As the pH increases, it undergoes structural transformations, leading to less stable and colorless forms.[1][6]

  • Temperature: Elevated temperatures accelerate the degradation of Peonidin, following first-order reaction kinetics.[4][7][8]

  • Light: Exposure to light, especially UV light, can cause the degradation of the Peonidin molecule.[9][10]

  • Oxygen: The presence of oxygen can lead to the oxidation and subsequent degradation of Peonidin.[9][11]

  • Solvent Composition: The type of solvent and the presence of water can affect stability. While Peonidin is soluble in some organic solvents, aqueous solutions, especially at neutral or alkaline pH, are not recommended for long-term storage.[12]

  • Presence of Other Compounds: Ascorbic acid and sugars can accelerate degradation, while some flavonoids and metal ions may have a protective effect through co-pigmentation or chelation.[9][13]

Q2: At what pH is Peonidin most stable?

A2: Peonidin exhibits its highest stability in highly acidic environments, typically at a pH below 3.[4][5] In this pH range, it exists predominantly in its most stable form, the red-colored flavylium cation.[1][6] As the pH rises, it transitions to a blue quinoidal base, a colorless carbinol pseudobase, and finally a colorless chalcone, with the latter forms being prone to irreversible degradation.[1] While Peonidin is noted to be more stable at higher pH values compared to some other anthocyanins, maintaining a low pH is crucial for maximizing its stability in solution.[14]

Q3: How does temperature affect the shelf-life of a Peonidin solution?

A3: Temperature has a significant negative impact on the stability of Peonidin. An increase in temperature accelerates the rate of degradation.[1][7] For instance, increasing the temperature from 30 °C to 40 °C can nearly double the degradation rate constant and shorten the half-life of anthocyanins like peonidin-3-O-glucoside acetate.[7] For long-term storage, it is recommended to keep Peonidin solutions at low temperatures, such as -20°C, and to avoid repeated freeze-thaw cycles.[12]

Q4: Can I store Peonidin in an aqueous buffer?

A4: Storing Peonidin in aqueous buffers for extended periods is generally not recommended, especially at neutral or alkaline pH.[12] If an aqueous buffer is necessary for an experiment, it should be acidic (pH < 3) and used immediately. For stock solutions, it is preferable to dissolve Peonidin in organic solvents like DMSO or DMF, purge with an inert gas, and store at -20°C.[12] Dilutions into aqueous buffers should be made fresh before use.[12]

Troubleshooting Guides

Issue 1: Rapid Loss of Color in Peonidin Solution

Symptoms: The characteristic red/purple color of the Peonidin solution fades to colorless or turns brownish shortly after preparation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High pH Measure the pH of your solution. If it is above 4, adjust to a pH between 1 and 3 using a suitable acid (e.g., HCl, formic acid). Peonidin is most stable as the flavylium cation in acidic conditions.[1][14]
Oxygen Exposure Degas your solvent and buffer before preparing the solution. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).[11]
Light Exposure Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Store in the dark.[9][10]
High Temperature Prepare and handle the solution at a low temperature (e.g., on ice). For storage, freeze the solution at -20°C or below.[1][7]
Presence of Degrading Agents Avoid the presence of ascorbic acid or high concentrations of sugars in your solution, as these can accelerate degradation.[9]
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms: High variability in experimental results when using a Peonidin solution over several hours or days.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation in Media Peonidin is sparingly soluble and unstable in aqueous solutions like cell culture media (typically pH 7.2-7.4).[12] Prepare a concentrated stock solution in DMSO or DMF and dilute it into the media immediately before treating the cells. Do not pre-incubate the Peonidin in the media for extended periods.
Stock Solution Instability Ensure your stock solution is stored correctly (at -20°C or -80°C, protected from light, and under an inert gas if possible).[12] Prepare fresh stock solutions regularly.
Adsorption to Plastics Peonidin may adsorb to certain types of plastic labware. Consider using low-adhesion microplates or glassware for your experiments.

Quantitative Data on Anthocyanin Stability

The degradation of anthocyanins, including Peonidin, generally follows first-order kinetics. The stability is often reported as a degradation rate constant (k) or half-life (t½).

Table 1: Effect of Temperature on the Stability of Peonidin-3-O-glucoside Acetate

Temperature (°C)Degradation Rate Constant (k)Half-life (t½) (min)
30Not specified, but lower than at 40°CLonger than at 40°C
40Almost double the rate at 30°C62.3 - 154.0 (range for various anthocyanins)

Data derived from a study on various anthocyanins, including peonidin-3-O-glucoside acetate, indicating that increasing temperature significantly accelerates degradation.[7]

Table 2: pH-Dependent Color of Peonidin

pHColorPredominant Chemical Form
2.0Cherry RedFlavylium Cation
3.0Yellowish PinkFlavylium Cation / Quinoidal Base
5.0Grape Red-PurpleQuinoidal Base / Carbinol Pseudobase
8.0Deep BlueQuinoidal Base

This table illustrates the change in color and underlying chemical structure of Peonidin at different pH values.[14]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Peonidin Degradation Kinetics

This protocol allows for the monitoring of Peonidin degradation by measuring the change in absorbance over time.

Materials:

  • Peonidin standard

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Buffers of desired pH (e.g., citrate-phosphate buffer for pH 3-7)

  • Water bath or incubator for temperature control

  • Solvent for stock solution (e.g., DMSO or ethanol)

Procedure:

  • Prepare a stock solution of Peonidin in a suitable organic solvent (e.g., 1 mg/mL in DMSO).

  • Prepare buffer solutions at the desired pH values for the stability study.

  • Set up the reaction: In a series of vials, add the buffer solution and pre-incubate at the desired temperature.

  • Initiate the degradation: Add a small aliquot of the Peonidin stock solution to each vial to reach a starting absorbance between 1.0 and 1.5 at the λmax of Peonidin in that pH (around 520-540 nm for the flavylium cation). Mix quickly.

  • Measure absorbance: Immediately take the first absorbance reading (t=0) at the λmax.

  • Incubate and monitor: Place the vials in a temperature-controlled environment (e.g., a water bath) and take absorbance readings at regular intervals.

  • Data Analysis: The degradation of anthocyanins often follows first-order kinetics. Plot ln(A/A₀) versus time, where A is the absorbance at time t and A₀ is the initial absorbance. The slope of the resulting line will be -k, where k is the degradation rate constant. The half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Visualizations

Diagrams of Pathways and Workflows

Peonidin_pH_Stability cluster_pH Effect of pH on Peonidin Structure A Flavylium Cation (Red) pH < 3 B Quinoidal Base (Blue/Violet) pH 4-6 A->B +H₂O, -H⁺ B->A -H₂O, +H⁺ C Carbinol Pseudobase (Colorless) pH 5-6 B->C +H₂O C->B -H₂O D Chalcone (Colorless/Yellowish) pH > 7 C->D Isomerization D->C Isomerization E Degradation Products D->E Irreversible Cleavage

Caption: pH-dependent structural transformations of Peonidin.

Stability_Testing_Workflow cluster_workflow Experimental Workflow for Stability Testing prep Prepare Peonidin Stock Solution (e.g., in DMSO) setup Set Experimental Conditions (pH, Temp, Light) prep->setup initiate Initiate Degradation (Dilute stock into buffer) setup->initiate monitor Monitor Degradation Over Time (Spectrophotometry or HPLC) initiate->monitor analyze Data Analysis (Calculate k and t½) monitor->analyze conclusion Determine Stability Profile analyze->conclusion

Caption: General workflow for assessing Peonidin stability.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Peonidin Instability start Peonidin Solution Is Unstable check_ph Is pH < 3? start->check_ph adjust_ph Adjust pH to < 3 with acid check_ph->adjust_ph No check_temp Is solution stored at low temp (-20°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at -20°C or below check_temp->adjust_temp No check_light Is solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or foil check_light->protect_light No check_oxygen Was solvent degassed? Stored under inert gas? check_light->check_oxygen Yes protect_light->check_oxygen protect_oxygen Degas solvent and use inert atmosphere check_oxygen->protect_oxygen No stable Stability Improved check_oxygen->stable Yes protect_oxygen->stable

Caption: Decision tree for troubleshooting Peonidin instability.

References

Optimization of extraction parameters for Peonidin(1-) from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of Peonidin Extraction

Welcome to the technical support center for the optimization of Peonidin extraction from natural sources. This guide provides troubleshooting information, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their extraction experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and optimization of peonidin and other anthocyanins.

Q1: Why is my Peonidin yield consistently low? What are the first parameters I should check?

A: Low yield is a common issue that can be attributed to several factors. The most critical parameters to optimize are the extraction solvent, temperature, and time.[1][2][3]

  • Solvent Choice: Peonidin, like other anthocyanins, is a polar molecule. The most effective solvents are typically polar organic solvents like methanol or ethanol, often mixed with water.[1][4][5] The addition of a small amount of acid (e.g., formic, acetic, or citric acid) is crucial to stabilize the peonidin molecule in its colored flavylium cation form, which is most stable at a low pH, typically around 3.[1][6] Using strong acids may lead to destabilization.[1]

  • Temperature: Moderate heat can increase extraction efficiency. However, excessively high temperatures can lead to the degradation of anthocyanins.[7][8] For Ultrasound-Assisted Extraction (UAE), temperatures up to 75°C can be used without significant degradation, while for Pressurized Liquid Extraction (PLE), the stability limit is around 100°C.[7][9]

  • Solid-to-Liquid Ratio: A low ratio of solvent to plant material can result in the saturation of the solvent before all the peonidin is extracted.[1] Experimenting with different ratios is recommended to ensure a homogenous mixture and efficient extraction.[1]

Q2: I'm observing a color change or loss of color in my extract. What's causing this degradation and how can I prevent it?

A: Color loss indicates the degradation of the anthocyanin structure. This is highly dependent on pH, temperature, light, and oxygen exposure.

  • pH Instability: Anthocyanins are most stable in acidic conditions (pH < 3).[6][10][11] As the pH increases above 5, their stability rapidly decreases, leading to color loss.[10][11] Ensure your extraction solvent is acidified and that the pH is maintained throughout the process.

  • Thermal Degradation: High temperatures accelerate degradation.[6][12] Long extraction times, even at moderate temperatures, can also contribute to compound breakdown.[1] It is recommended to use the lowest effective temperature and shortest possible extraction time.

  • Oxidation and Light Exposure: Anthocyanins are sensitive to both oxygen and light.[12][13] Degradation can occur due to direct or indirect oxidation.[13] To minimize this, consider performing extractions under a nitrogen atmosphere, using vacuum-sealed containers, and protecting samples from direct light exposure.[13]

Q3: What is the best extraction method for Peonidin?

A: There is no single "best" method, as the optimal choice depends on the natural source, available equipment, and desired scale. Modern techniques are often preferred over traditional maceration for their efficiency.[3][14]

  • Ultrasound-Assisted Extraction (UAE): This method is widely used and enhances the release of bioactive compounds, increasing yield while minimizing degradation due to shorter extraction times.[1][15]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and matrix, improving extraction rates.[15] Optimal conditions for anthocyanin extraction from onion peel using MAE were found to be 5 minutes at 700 W with 75% ethanol.[16][17]

  • Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to enhance extraction. While efficient, it's important to keep temperatures below 100°C to avoid anthocyanin degradation.[3][7][9]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids (like CO2) and can achieve high purity with no solvent residue, but the equipment is more specialized.[15]

Q4: Should I use fresh or dried plant material for extraction?

A: Both can be used, but the choice affects the process. Dried material is more common for standardized experiments as it allows for consistent moisture content. If using fresh material, the water content must be accounted for in the solvent-to-solid ratio. Pre-treatment of the material, such as grinding to a uniform particle size, is essential to increase the surface area available for extraction.[1]

Data Presentation: Extraction Parameters and Stability

The following tables summarize key quantitative data for the optimization of anthocyanin extraction.

Table 1: Optimized Parameters for Anthocyanin Extraction from Various Sources

Method Natural Source Solvent Temperature (°C) Time (min) Key Finding
Maceration Red Grape Peels 85% Ethanol, 0.85% Citric Acid 57 52.14 Optimized for highest polyphenol and antioxidant recovery.[2]
Ultrasound-Assisted (UAE) Red Grape Skins Not specified up to 75 Not specified Anthocyanins are stable up to 75°C with this method.[7][9]
Microwave-Assisted (MAE) Onion Peel 75% Ethanol Not specified 5 Optimal conditions yielded 21.99 mg/g of total anthocyanins.[16][17]

| Pressurized Liquid (PLE) | Red Grape Skins | Not specified | up to 100 | Not specified | Anthocyanins remain stable up to 100°C.[7][9] |

Table 2: Factors Influencing Peonidin and Anthocyanin Stability

Factor Condition Effect on Stability Recommendation
pH pH < 3 High Stability (Red flavylium cation form) Maintain an acidic environment (pH 1-3) during extraction and storage.[6][10][18]
pH > 5 Rapid Degradation (Colorless or blue forms) Avoid neutral or alkaline conditions.[10]
Temperature > 75°C (UAE) Potential degradation Use minimal effective temperature for the shortest time.[1][7]
> 100°C (PLE) Significant degradation Keep temperatures below the degradation threshold for the chosen method.[7]
Light UV or visible light Degradation and color loss Protect samples from light using amber vials or by working in low-light conditions.[12][13][19]
Oxygen Presence of O₂ Oxidation and degradation Degas solvents or work under an inert atmosphere (e.g., nitrogen).[13]

| Structure | Acylated forms | More stable than non-acylated forms | If possible, select sources known to have higher concentrations of acylated anthocyanins.[6][7][9] |

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Peonidin

This protocol provides a general methodology for extracting peonidin from a dried plant matrix. Researchers should optimize these parameters for their specific material.

  • Sample Preparation:

    • Dry the plant material (e.g., grape skins, purple sweet potato) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., ~20 mesh) to increase surface area.[1] Store the powder in a cool, dark, and dry place.

  • Solvent Preparation:

    • Prepare the extraction solvent. A common starting point is an ethanol/water mixture (e.g., 60-80% ethanol v/v).[1][2]

    • Acidify the solvent to pH ~3 using a weak organic acid like citric acid or formic acid.[1][2] This is critical for stabilizing the peonidin.

  • Extraction Procedure:

    • Weigh a precise amount of the powdered sample (e.g., 1.0 g).

    • Add the acidified solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic water bath.

    • Set the sonication parameters. Common starting points are a frequency of 20-40 kHz, a temperature of 40-60°C, and a duration of 20-40 minutes.[1][2]

  • Sample Recovery:

    • After sonication, separate the solid residue from the liquid extract by centrifugation (e.g., 5000 rpm for 10 minutes) or filtration.[2]

    • Collect the supernatant, which contains the extracted peonidin.

  • Analysis and Storage:

    • Analyze the peonidin content in the supernatant using techniques like HPLC-PDA or UPLC-QTOF-MS.

    • For storage, keep the extract in an airtight, amber-colored container at low temperatures (e.g., 4°C or -20°C) to prevent degradation from light, oxygen, and heat.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general workflow for optimizing peonidin extraction and a logical approach to troubleshooting common issues.

cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_analysis Phase 3: Analysis & Optimization start Select Natural Source prep Sample Preparation (Drying, Grinding) start->prep solvent Solvent Selection (Type, Acidity, Ratio) prep->solvent method Choose Extraction Method (UAE, MAE, etc.) solvent->method params Set Initial Parameters (Temp, Time, Power) method->params extract Perform Extraction params->extract separate Separate Solid & Liquid (Centrifuge/Filter) extract->separate analyze Analyze Extract (HPLC, Spectrophotometry) separate->analyze evaluate Evaluate Yield & Purity analyze->evaluate optimize Adjust Parameters (DOE, RSM) evaluate->optimize Yield Not Optimal finish Final Optimized Protocol evaluate->finish Yield Optimal optimize->params Re-run Experiment

Caption: General workflow for optimizing Peonidin extraction.

start Problem Encountered low_yield Observation: Low Peonidin Yield start->low_yield degradation Observation: Color Loss / Degradation start->degradation check_solvent Is solvent acidified (pH < 3)? low_yield->check_solvent check_ph Is pH > 4? degradation->check_ph check_temp Is temperature too low? check_solvent->check_temp Yes solution_acid Action: Acidify solvent with citric/formic acid check_solvent->solution_acid No check_ratio Is solid:liquid ratio too high? check_temp->check_ratio No solution_temp_up Action: Increase temperature (within stability limits) check_temp->solution_temp_up Yes check_time Is extraction time too short? check_ratio->check_time No solution_ratio Action: Increase solvent volume check_ratio->solution_ratio Yes check_time->low_yield No (Re-evaluate matrix) solution_time_up Action: Increase extraction time check_time->solution_time_up Yes check_temp_high Is temperature too high? check_ph->check_temp_high No solution_ph Action: Ensure solvent pH is low and stable check_ph->solution_ph Yes check_light Is sample exposed to light/oxygen? check_temp_high->check_light No solution_temp_down Action: Reduce temperature or extraction time check_temp_high->solution_temp_down Yes check_light->degradation No (Re-evaluate matrix) solution_protect Action: Use amber vials, work under inert gas check_light->solution_protect Yes

Caption: Troubleshooting logic for common extraction issues.

References

Technical Support Center: Degradation Kinetics of Peonidin Under Thermal Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of Peonidin's thermal degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Peonidin degradation under thermal stress?

A1: Like other anthocyanins, Peonidin's thermal degradation typically follows a pathway involving the opening of its central pyran ring. This leads to the formation of an unstable chalcone intermediate. This chalcone then further degrades into smaller phenolic compounds, primarily vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[1][2] This degradation results in a loss of the characteristic color of Peonidin.

Q2: What kinetic model does the thermal degradation of Peonidin typically follow?

A2: The thermal degradation of Peonidin, and anthocyanins in general, is widely reported to follow first-order reaction kinetics.[1][3][4][5] This means the rate of degradation is directly proportional to the concentration of Peonidin.

Q3: What are the key factors that influence the rate of Peonidin degradation?

A3: Several factors can significantly impact the stability of Peonidin under thermal stress:

  • Temperature: Higher temperatures dramatically accelerate the degradation rate.[1][6]

  • pH: Peonidin is most stable at low pH values (typically pH 1-3). As the pH increases, its stability decreases significantly.[1][4]

  • Oxygen: The presence of oxygen can promote oxidative degradation, leading to increased browning.[1][6]

  • Light: Exposure to light, especially UV light, can also contribute to degradation.

  • Presence of other compounds: Co-pigments, metal ions, sugars, and ascorbic acid can either stabilize or destabilize Peonidin.[6] Acylation (the attachment of an acyl group) and methoxylation have been shown to enhance the thermal stability of anthocyanins.[1]

Q4: How can I quantify the concentration of Peonidin during a thermal degradation study?

A4: Two primary methods are commonly used:

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate and specific method for quantifying Peonidin, even in the presence of its degradation products or other anthocyanins.[7][8][9] A C18 column is typically used with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile.[8]

  • pH-Differential Spectrophotometry: This is a simpler and faster method that measures the total monomeric anthocyanin content. It relies on the reversible structural change of anthocyanins with pH, where they are colored at pH 1.0 and colorless at pH 4.5.[6][10][11] However, this method is less specific than HPLC and can be affected by the presence of other colored compounds or degradation products that absorb at the measurement wavelength.[2][12]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible degradation rates. 1. Fluctuations in temperature control of the heating apparatus (water bath, oven).2. Inconsistent pH of the sample buffer.3. Variable oxygen exposure between samples.4. Inconsistent light exposure.1. Ensure the heating apparatus is properly calibrated and maintains a stable temperature (±0.5°C). Use a calibrated thermometer to verify.2. Prepare a large batch of buffer for the entire experiment to ensure consistent pH. Verify the pH of each sample solution before heating.3. Seal sample vials tightly to minimize oxygen exposure. For highly sensitive experiments, consider purging the headspace with nitrogen gas.4. Conduct experiments in a dark environment or wrap sample vials in aluminum foil to protect from light.
HPLC chromatogram shows broad or tailing peaks for Peonidin. 1. The pH of the mobile phase is not optimal.2. The column is degraded or contaminated.3. The sample is overloaded.1. Ensure the mobile phase is sufficiently acidic (e.g., with formic acid or phosphoric acid) to keep the Peonidin in its flavylium cation form.2. Flush the column with a strong solvent or replace it if necessary.3. Dilute the sample before injection.
pH-differential method yields negative or highly variable results. 1. The presence of interfering compounds that absorb at the measurement wavelength (around 520 nm) and are not pH-dependent.2. Degradation has proceeded to a point where polymeric color is significant.3. Incorrect preparation of buffer solutions.1. Consider purifying the Peonidin sample before the experiment using techniques like solid-phase extraction (SPE).2. The pH-differential method is best suited for measuring monomeric anthocyanins. If significant polymerization has occurred, HPLC is a more reliable method. Polymeric color is indicated by significant absorbance at pH 4.5.3. Remake the pH 1.0 and pH 4.5 buffers, ensuring the pH is accurately adjusted.
Observed degradation rate is much faster or slower than expected. 1. The presence of catalysts or inhibitors in the sample matrix (e.g., metal ions, ascorbic acid, sugars).2. The form of Peonidin used (e.g., glycoside vs. aglycone, acylated vs. non-acylated) has different stability.1. If using a complex matrix (e.g., a food extract), be aware of other components that can affect the reaction. Consider using a purified Peonidin standard in a simple buffer for baseline kinetic studies.2. Ensure you are aware of the specific structure of your Peonidin compound, as this will significantly impact its stability. Acylated forms are generally more stable.[1]

Quantitative Data on Thermal Degradation

The following tables summarize representative kinetic parameters for the thermal degradation of Peonidin and other related anthocyanins. Note that absolute values can vary significantly depending on the experimental conditions (pH, matrix, etc.). The degradation is assumed to follow a first-order kinetic model.

Table 1: Degradation Rate Constants (k) of Anthocyanins at Different Temperatures

AnthocyaninTemperature (°C)pHRate Constant (k) (min⁻¹)Reference
Peonidin1005.0~0.0436Based on data for Peonidin in black rice bran[4]
Cyanidin-3-O-glucoside953.56.22 x 10⁻³[13]
Cyanidin-3-O-glucosylrutinoside100-5.1 x 10⁻²[14]
Total Anthocyanins (Purple Maize)120-1.01 x 10⁻²[5]
Total Anthocyanins (Purple Maize)180-1.01 x 10⁻¹[5]

Table 2: Half-lives (t₁/₂) of Anthocyanins at Different Temperatures

AnthocyaninTemperature (°C)pHHalf-life (t₁/₂) (min)Reference
Peonidin1005.0~15.9Based on data for Peonidin in black rice bran[4]
Cyanidin-3-O-glucoside953.5~111.4Calculated from k in[13]
Cyanidin-3-O-glucosylrutinoside100-13.6[14]
Total Anthocyanins (Purple Maize)120-68.6[5]
Total Anthocyanins (Purple Maize)180-6.86[5]

Table 3: Activation Energies (Ea) for the Thermal Degradation of Anthocyanins

Anthocyanin Source/TypeActivation Energy (Ea) (kJ/mol)Reference
Blackcurrant94[1]
Blueberry92[1]
Strawberry Juice74.16[13]
Grape Juice64.89[1]
Blackberry58.95[1]
Cyanidin-3-O-glucosylrutinoside42[14]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics using HPLC
  • Sample Preparation:

    • Prepare a stock solution of Peonidin (or a Peonidin-containing extract) in a suitable buffer (e.g., citrate-phosphate buffer) at a desired pH (typically between 2.0 and 5.0).[4]

    • Ensure the initial concentration of Peonidin gives a strong signal in the HPLC-DAD/UV-Vis detector.

    • Dispense equal aliquots of the sample solution into multiple small, sealable vials (e.g., amber glass HPLC vials) to prevent evaporation and light degradation.[4]

  • Application of Thermal Stress:

    • Place the vials in a pre-heated, calibrated water bath or oven set to the desired temperature (e.g., 60, 80, 100 °C).[4]

    • At predetermined time intervals, remove one vial from the heat and immediately place it in an ice bath to quench the degradation reaction.

    • Store the cooled samples at a low temperature (e.g., 4°C or -20°C) until HPLC analysis.

  • Quantification of Peonidin by HPLC:

    • Set up an HPLC system with a C18 column and a DAD or UV-Vis detector set to the maximum absorbance wavelength for Peonidin (around 520 nm).

    • Use a gradient elution with a mobile phase consisting of acidified water (e.g., with 5-10% formic acid) as solvent A and an organic solvent like methanol or acetonitrile as solvent B.[9]

    • Inject the samples (from step 2) and a set of Peonidin standards of known concentrations.

    • Identify the Peonidin peak based on its retention time compared to the standard.

    • Quantify the concentration of Peonidin in each sample by integrating the peak area and comparing it to the calibration curve generated from the standards.

  • Data Analysis:

    • Plot the natural logarithm of the Peonidin concentration (ln[C]) versus time for each temperature.

    • If the plot is linear, the reaction follows first-order kinetics. The negative slope of this line is the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • To determine the activation energy (Ea), plot ln(k) versus the reciprocal of the absolute temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

Protocol 2: Determination of Total Monomeric Anthocyanin Degradation using pH-Differential Method
  • Sample and Buffer Preparation:

    • Prepare two buffer systems: 0.025 M potassium chloride buffer at pH 1.0 and 0.4 M sodium acetate buffer at pH 4.5.[15]

    • Prepare the Peonidin solution as described in Protocol 1.

  • Thermal Stress Application:

    • Follow the same procedure for heating and cooling the samples as described in Protocol 1, step 2.

  • Spectrophotometric Measurement:

    • For each time point sample, take two aliquots.

    • Dilute the first aliquot with the pH 1.0 buffer and the second aliquot with the pH 4.5 buffer. The dilution factor should be the same for both and should result in an absorbance reading at 520 nm within the linear range of the spectrophotometer.

    • Let the solutions equilibrate for at least 15 minutes.

    • Measure the absorbance of each diluted aliquot at the maximum absorbance wavelength of Peonidin (around 520 nm) and at 700 nm (to correct for haze).

    • Calculate the total monomeric anthocyanin concentration (expressed as a Peonidin-glucoside equivalent) using the following formula:

      • Absorbance (A) = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

      • Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)

        • Where MW is the molecular weight of Peonidin-3-glucoside (463.4 g/mol ), DF is the dilution factor, ε is the molar absorptivity of Peonidin-3-glucoside, and L is the pathlength in cm (typically 1 cm).

  • Data Analysis:

    • Follow the same data analysis steps as described in Protocol 1, step 4, using the calculated total monomeric anthocyanin concentration at each time point.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Thermal Stress cluster_analysis 3. Analysis cluster_data 4. Data Processing prep1 Prepare Peonidin solution in buffer (e.g., pH 3.5) prep2 Aliquot into sealed vials prep1->prep2 stress1 Incubate vials at constant temperature (e.g., 80°C) prep2->stress1 stress2 Remove vials at specific time intervals stress1->stress2 stress3 Quench reaction in ice bath stress2->stress3 analysis1 Quantify Peonidin concentration (HPLC or pH-differential) stress3->analysis1 data1 Plot ln(C) vs. time to find rate constant (k) analysis1->data1 data2 Calculate half-life (t½ = 0.693/k) data1->data2 data3 Create Arrhenius plot (ln(k) vs. 1/T) to find Activation Energy (Ea) data1->data3

Caption: Experimental workflow for determining the thermal degradation kinetics of Peonidin.

Degradation_Pathway Peonidin Peonidin (Flavylium Cation) Chalcone Chalcone Intermediate (Colorless) Peonidin->Chalcone  Thermal Stress (Ring Opening) Products Degradation Products Chalcone->Products Vanillic_Acid Vanillic Acid Products->Vanillic_Acid from B-Ring PGA Phloroglucinaldehyde Products->PGA from A-Ring

Caption: Simplified thermal degradation pathway of Peonidin.

References

Troubleshooting peak tailing for Peonidin(1-) in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing with Peonidin in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my Peonidin peak tailing in my reverse-phase HPLC chromatogram?

Peak tailing for Peonidin, an anthocyanin, is typically an indicator of undesirable secondary chemical interactions within your HPLC system or issues with the physical setup. The most common causes include:

  • Secondary Silanol Interactions: The primary cause is often the interaction of Peonidin's polar hydroxyl groups with residual silanol groups on the silica-based stationary phase.[1][2][3]

  • Inappropriate Mobile Phase pH: The structure and stability of Peonidin are highly dependent on pH.[4] An incorrect pH can lead to the presence of multiple forms of the molecule, causing peak distortion.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or physical damage to the packed bed can create alternative interaction sites or disrupt the flow path.[3][6]

  • Sample Overload: Injecting a sample that is too concentrated or too large in volume can saturate the column, leading to asymmetrical peaks.[3][7]

  • Extra-Column Effects: Dead volume in tubing, fittings, or connections can cause the separated peak to broaden and tail before it reaches the detector.[1][6][7]

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your initial mobile phase can cause poor peak shape.[3][8]

Q2: How does the mobile phase pH specifically affect Peonidin's peak shape?

Mobile phase pH is a critical parameter for the analysis of anthocyanins like Peonidin. For optimal results, a highly acidic mobile phase with a pH below 2.0 is recommended.[4]

There are two main reasons for this:

  • Analyte Stability: At a low pH (typically ≤ 3), Peonidin exists predominantly in a single, stable chemical form known as the flavylium cation, which is red-colored.[4] As the pH increases, Peonidin can undergo structural transformations, leading to the presence of multiple species (e.g., carbinol pseudo-base, chalcone) which have different retention characteristics, resulting in broad or tailing peaks.[4]

  • Suppression of Silanol Interactions: Acidic conditions protonate the residual silanol groups (Si-OH) on the silica stationary phase, neutralizing their ability to form strong, unwanted ionic interactions with the polar Peonidin molecule.[2][7]

Q3: What are silanol interactions and how can I prevent them?

Silanol groups (Si-OH) are residual, unbonded hydroxyl groups on the surface of the silica used in most reverse-phase columns.[9] At a mobile phase pH above 3, these groups can deprotonate to become ionized silanols (SiO-), which are negatively charged.[1][2] These charged sites can then interact strongly with polar or basic analytes through a secondary, ion-exchange mechanism.[2] This mixed-mode retention leads to significant peak tailing.

To prevent silanol interactions when analyzing Peonidin:

  • Operate at Low pH: Lowering the mobile phase pH to 3.0 or below ensures the silanol groups remain fully protonated and neutral.[2][7]

  • Use End-Capped Columns: Select a modern, high-purity silica column that has been "end-capped." This process chemically converts most of the residual silanol groups into much less polar groups, effectively shielding them from interaction with the analyte.[2][7] These are often referred to as base-deactivated silica (BDS) columns.[7]

Q4: My peak tailing persists even at low pH with an end-capped column. Could my column be the problem?

Yes, if chemical interactions have been minimized, the issue may be physical. Column performance can degrade over time. Here’s how to troubleshoot:

  • Check for Blockages: A sudden increase in backpressure accompanied by peak tailing may indicate a blocked inlet frit.[2]

  • Inspect for Voids: Column bed deformation, such as a void at the column inlet, can be caused by pressure shocks or repeated use under harsh pH conditions.[7] This disrupts the uniform flow of the mobile phase, causing peak distortion.

  • Isolate the Guard Column: If you are using a guard column, remove it and run a standard. If the peak shape improves, the guard column is the source of the problem and should be replaced.[7]

  • Flush the Column: Contaminants from previous samples can build up on the column. Flushing the column with a strong solvent may resolve the issue. If your column manufacturer permits it, back-flushing (reversing the column and flushing to waste) is often very effective at removing inlet frit blockages.[2][7]

Q5: What is a good starting point for a mobile phase to analyze Peonidin and avoid tailing?

A gradient method using acidified water and an organic modifier is standard for anthocyanin analysis.[4]

  • Solvent A (Aqueous): Ultrapure water acidified to a pH of ≤ 3. This is commonly achieved by adding an acidifier like:

    • 0.1% to 1% Formic Acid[7]

    • 1% Acetic Acid[10]

    • 0.5% Phosphoric Acid[11]

  • Solvent B (Organic): HPLC-grade acetonitrile or methanol.[4]

  • Detection: Anthocyanins like Peonidin have a maximum absorbance around 520-530 nm in their acidic form.[4][12]

Troubleshooting Workflow

The following diagram provides a logical workflow to diagnose and resolve peak tailing issues for Peonidin.

G start Peak Tailing Observed for Peonidin q_all_peaks Tailing on ALL peaks? start->q_all_peaks check_system Check for System Issues: - Extra-column dead volume - Leaks or flow irregularities - Worn pump seals q_all_peaks->check_system Yes q_chem_interactions Focus on Chemical Interactions & Column Health q_all_peaks->q_chem_interactions No, mainly Peonidin and other polar analytes q_ph Is Mobile Phase pH < 3? q_chem_interactions->q_ph lower_ph Action: Lower mobile phase pH using Formic or Phosphoric Acid. Aim for pH 1.5-2.5. q_ph->lower_ph No q_column_type Using an end-capped or base-deactivated (BDS) column? q_ph->q_column_type Yes use_bds_column Action: Switch to a modern, high-purity, end-capped C18 column. q_column_type->use_bds_column No q_overload Check for Overload: - Dilute sample 10x - Reduce injection volume q_column_type->q_overload Yes q_overload_improves Did peak shape improve? q_overload->q_overload_improves overload_solution Solution: Method is overloaded. Adjust sample concentration or injection volume. q_overload_improves->overload_solution Yes q_column_health Suspect Column Contamination or Damage q_overload_improves->q_column_health No column_actions Actions: 1. Remove guard column & re-test. 2. Flush/back-flush column. 3. Replace with new column. q_column_health->column_actions

Caption: A step-by-step workflow for troubleshooting Peonidin peak tailing.

Quantitative Data Summary

The mobile phase pH has a direct and significant impact on peak symmetry. While specific data for Peonidin is method-dependent, the following table summarizes the expected relationship between pH and peak asymmetry for a polar, ionizable compound based on established chromatographic principles.

Mobile Phase pHPeonidin StateSilanol Group StateExpected Peak Asymmetry (As)Rationale
7.0 Structurally unstable, multiple forms presentIonized (SiO⁻)> 2.0Strong secondary ionic interactions with silanols occur, and the analyte exists in multiple forms with different retention times.[2]
4.5 Near pKa, mixed forms likelyPartially Ionized (SiO⁻)1.5 - 2.0Silanol interactions are reduced but still significant. The presence of multiple analyte species can still contribute to tailing.[1][5]
< 3.0 Predominantly single, stable flavylium cationProtonated (SiOH)1.0 - 1.3Secondary silanol interactions are suppressed, and the analyte is in a single, stable form, leading to a sharp, symmetrical peak.[2][4][7]

Peak Asymmetry (As) is calculated at 10% of the peak height. An ideal Gaussian peak has an As of 1.0. Values > 1.2 are generally considered tailing.

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase

This protocol describes the preparation of 1 liter of a typical aqueous mobile phase (Solvent A) for Peonidin analysis.

Materials:

  • 1 L HPLC-grade water

  • HPLC-grade acidifier (e.g., Formic Acid, Phosphoric Acid)

  • Graduated cylinder

  • Sterile, clean glass reservoir bottle

  • 0.22 or 0.45 µm solvent filtration apparatus

Procedure:

  • Measure 990 mL of HPLC-grade water into the glass reservoir bottle.

  • Carefully add the required volume of acid to achieve the target concentration. For example, add 5 mL of 85% phosphoric acid for a final concentration of 0.5% (v/v) phosphoric acid.[11]

  • Top up to the 1 L mark with HPLC-grade water.

  • Cap the reservoir and mix thoroughly by inversion.

  • Filter the entire mobile phase through a 0.22 or 0.45 µm membrane filter to remove any particulate matter.[6]

  • Degas the mobile phase for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.

  • Clearly label the reservoir with the composition and date of preparation. It is recommended to prepare fresh mobile phases, especially those containing salts or buffers.[6]

Protocol 2: General Procedure for Column Flushing

This protocol is for flushing a reversed-phase column suspected of contamination. Always consult the column manufacturer's instructions first , as some columns have specific limitations on solvents and flow direction.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.[2][7]

  • Assess Back-flushing: Check the manufacturer's guidelines to see if the column can be back-flushed (flow reversed). If so, this is often more effective for cleaning the inlet frit. If permitted, reverse the column orientation.[2][7]

  • Start with Weak Solvent: Begin by flushing the column with your current mobile phase but without the buffer or acid (e.g., water/acetonitrile mixture) for 10-15 column volumes.

  • Flush with Strong Organic Solvent: Purge the column with 10-20 column volumes of a strong, miscible organic solvent like 100% methanol or 100% acetonitrile.

  • For Stubborn Contaminants: If contamination is severe, a series of progressively stronger, miscible solvents can be used. A common sequence is:

    • Water

    • Methanol

    • Isopropanol

    • (Optional, if compatible: Hexane)

    • Isopropanol

    • Methanol

    • Initial mobile phase conditions Flush with at least 10 column volumes of each solvent.

  • Equilibrate: Before use, thoroughly equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Reconnect and Test: Reconnect the column to the detector (in the correct flow direction) and inject a standard to assess if the peak shape has improved.

References

Strategies to prevent oxidative degradation of Peonidin(1-) during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Peonidin(1-). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its oxidative degradation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidative degradation of Peonidin(1-) during storage?

A1: The stability of Peonidin(1-), an anthocyanin, is significantly influenced by a combination of environmental factors. The most critical factors include:

  • pH: Peonidin(1-) is most stable in acidic conditions (pH < 3).[1][2] As the pH increases towards neutral and alkaline levels, its structure changes, making it more susceptible to degradation.[1][3]

  • Temperature: Elevated temperatures accelerate the degradation of Peonidin(1-).[3][4] It is recommended to store samples at low temperatures to minimize degradation rates.

  • Light: Exposure to light, especially UV light, can significantly hasten the degradation of Peonidin(1-).[5]

  • Oxygen: The presence of oxygen promotes oxidative degradation.[3][6] Limiting oxygen exposure is crucial for long-term stability.

Q2: What are the visible signs of Peonidin(1-) degradation?

A2: The most common visible sign of Peonidin(1-) degradation is a change in color. In acidic solutions, Peonidin(1-) typically appears red or pink. As it degrades, you may observe a color shift towards purple and then blue in less acidic to neutral conditions, and eventually, a complete loss of color or a brownish appearance can occur due to the formation of degradation products.[7]

Q3: What are the main degradation products of Peonidin(1-)?

A3: The oxidative degradation of Peonidin(1-) involves the cleavage of its molecular structure. The primary degradation products identified are vanillic acid and phloroglucinaldehyde .[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of Peonidin(1-).

Issue Possible Cause(s) Recommended Solution(s)
Rapid color loss of Peonidin(1-) solution. 1. High pH of the solvent: Peonidin(1-) is unstable at neutral or alkaline pH.[1] 2. High storage temperature: Elevated temperatures accelerate degradation.[3][4] 3. Exposure to light: Light, particularly UV, causes rapid degradation.[5]1. Adjust pH: Ensure the solvent is acidic, ideally between pH 2 and 3, for maximum stability.[2] 2. Control Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures.[9] 3. Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to block out light.
Precipitate formation in the sample. 1. Polymerization: Degraded anthocyanin molecules can polymerize and precipitate out of solution. 2. Solvent incompatibility: The chosen solvent may not be optimal for long-term storage.1. Optimize Storage Conditions: Follow the recommendations for pH, temperature, and light to minimize degradation and subsequent polymerization. 2. Solvent Selection: Use a solvent system in which Peonidin(1-) is highly soluble and stable, such as acidified methanol or ethanol.
Inconsistent experimental results. 1. Degradation between experiments: If stock solutions are not stored properly, their concentration can decrease over time. 2. Variability in storage conditions: Inconsistent temperature, light, or oxygen exposure across different sample aliquots.1. Aliquot Samples: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions. 2. Standardize Storage: Implement and document a strict storage protocol for all samples to ensure uniformity.
Low recovery of Peonidin(1-) after storage. 1. Oxidative degradation: Presence of dissolved oxygen in the solvent. 2. Adsorption to container walls: Peonidin(1-) may adsorb to certain types of plastic or glass surfaces.1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. Consider using oxygen scavengers for long-term storage.[6] 2. Use Appropriate Containers: Store samples in amber glass vials to minimize both light exposure and potential adsorption.

Data on Peonidin(1-) Stability

The following tables summarize quantitative data on the stability of Peonidin(1-) under various conditions.

Table 1: Effect of Temperature on the Half-Life (t½) of Peonidin-3-O-glucoside

Temperature (°C)Half-life (minutes)Reference
30~154[4]
40~77[4]

Table 2: Stability of Peonidin-3-O-glucoside Under Simulated Gastrointestinal Conditions

ConditionDegradation (%)Reference
Simulated Gastric Fluid6.25[9]
Simulated Intestinal Fluid75.53[9]

Table 3: Effect of Ascorbic Acid on Anthocyanin Stability (General)

Ascorbic Acid ConcentrationEffect on StabilityReference
PresentAccelerates degradation[10][11]
AbsentHigher stability[10]

Experimental Protocols

Protocol 1: Determination of Peonidin(1-) Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for monitoring the degradation of Peonidin(1-) during storage.

  • Sample Preparation:

    • Prepare a stock solution of Peonidin(1-) in an appropriate solvent (e.g., methanol with 0.1% HCl).

    • Divide the stock solution into aliquots in amber glass vials.

    • Store the aliquots under the desired experimental conditions (e.g., different temperatures, light exposures).

  • HPLC Analysis:

    • At specified time points, remove an aliquot from storage.

    • If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column and a diode-array detector (DAD).

    • Mobile Phase: A common mobile phase system is a gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Detection: Monitor the elution profile at the maximum absorbance wavelength for Peonidin(1-) (typically around 520 nm) and at wavelengths corresponding to its degradation products (e.g., 280 nm for vanillic acid).[8]

    • Quantification: Calculate the concentration of Peonidin(1-) at each time point by comparing the peak area to a standard calibration curve.

  • Data Analysis:

    • Plot the concentration of Peonidin(1-) versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) under each storage condition.

Protocol 2: Microencapsulation of Peonidin(1-) by Spray Drying for Enhanced Stability

This protocol provides a general workflow for encapsulating Peonidin(1-) to improve its stability.

  • Preparation of the Feed Solution:

    • Dissolve the wall material (e.g., maltodextrin, gum arabic) in distilled water to create a solution.

    • Disperse the Peonidin(1-) extract into the wall material solution with continuous stirring to form a homogenous emulsion.

  • Spray Drying Process:

    • Feed the emulsion into a spray dryer.

    • Set the inlet air temperature (typically between 120-180°C) and the feed flow rate to optimize the process.

    • The hot air atomizes the feed into fine droplets, and the solvent evaporates, resulting in the formation of microcapsules containing Peonidin(1-).

    • Collect the powdered microcapsules from the cyclone collector.

  • Evaluation of Microcapsules:

    • Encapsulation Efficiency: Determine the amount of Peonidin(1-) encapsulated within the microparticles compared to the total amount used.

    • Stability Studies: Store the microencapsulated powder under various conditions (e.g., different temperatures and humidity levels) and analyze the retention of Peonidin(1-) over time using HPLC as described in Protocol 1.

Visualizations

Peonidin_Degradation_Pathway Peonidin Peonidin(1-) (Flavylium Cation, Red) Chalcone Chalcone (Colorless) Peonidin->Chalcone pH increase, temperature, light Degradation_Products Degradation Products Chalcone->Degradation_Products Cleavage Vanillic_Acid Vanillic Acid Degradation_Products->Vanillic_Acid Phloroglucinaldehyde Phloroglucinaldehyde Degradation_Products->Phloroglucinaldehyde

Caption: Oxidative degradation pathway of Peonidin(1-).

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Prep_Sample Prepare Peonidin(1-) Stock Solution Aliquot Aliquot into Vials Prep_Sample->Aliquot Condition1 Condition 1 (e.g., 4°C, Dark) Aliquot->Condition1 Condition2 Condition 2 (e.g., 25°C, Light) Aliquot->Condition2 Condition3 Condition 3 (e.g., 40°C, Dark) Aliquot->Condition3 Time_Points Collect Aliquots at Time Points (t0, t1, t2...) Condition1->Time_Points Condition2->Time_Points Condition3->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data_Analysis Data Analysis (Degradation Kinetics, Half-life) HPLC->Data_Analysis Conclusion Draw Conclusions on Stability Data_Analysis->Conclusion

Caption: Experimental workflow for a Peonidin(1-) stability study.

References

Enhancing the aqueous solubility of Peonidin(1-) for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for enhancing the aqueous solubility of peonidin for successful bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my peonidin not dissolving in my aqueous buffer?

Peonidin, as an anthocyanidin aglycone, has limited solubility in aqueous solutions, particularly at neutral or near-neutral pH.[1] Its structure is largely non-polar, leading to poor dissolution in water. Furthermore, like most anthocyanidins, peonidin's stability and structure are highly pH-dependent, which affects its solubility.[2]

Q2: What is the difference in solubility between peonidin and peonidin-3-glucoside?

The attachment of a sugar moiety, such as glucose, significantly increases the water solubility of the parent anthocyanidin. Therefore, peonidin-3-glucoside is highly water-soluble compared to its aglycone form, peonidin.[3][4] If your experimental design allows, using a glycosylated form of peonidin is a straightforward way to overcome solubility issues.

Q3: How does pH affect the solubility and stability of peonidin?

Peonidin's chemical structure and, consequently, its color and stability, are highly dependent on pH.[2] It is most stable in a highly acidic environment (pH 1-3), where it exists as the red-colored flavylium cation.[5][6] As the pH increases, it undergoes structural transformations to colorless or blue forms, which can be less stable and may precipitate.[2] For bioassays, maintaining a slightly acidic pH, if compatible with the experimental system, can aid in solubility and stability.

Table 1: pH-Dependent Color Profile of Peonidin

pH Value Observed Color Structural Form Stability
2.0 Cherry Red Flavylium Cation Most Stable[2]
3.0 Yellowish Pink Flavylium Cation Stable[2]
5.0 Grape Red-Purple Quinoidal Base Less Stable[2]

| 8.0 | Deep Blue | Quinoidal Base | Stable, unlike many other anthocyanidins[2] |

Q4: What solvents can be used to prepare a stock solution of peonidin?

Due to its poor aqueous solubility, a common practice is to first dissolve peonidin (chloride) in an organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous bioassay medium.[1][7]

Table 2: Solubility of Peonidin (chloride) in Various Solvents

Solvent Approximate Solubility
Dimethylformamide (DMF) ~25 mg/mL[1]
Dimethyl sulfoxide (DMSO) ~16 mg/mL[1]
Ethanol ~16 mg/mL[1]

| DMF:PBS (pH 7.2) 1:9 solution | ~0.1 mg/mL[1] |

Important: Always check the tolerance of your specific cell line or bioassay system to the final concentration of the organic solvent.

Q5: How can I use cyclodextrins to improve peonidin solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like peonidin, forming an "inclusion complex" that is significantly more water-soluble.[8][9] This technique is widely used to enhance the solubility and bioavailability of hydrophobic compounds.[10][11] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility enhancement.[12]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Peonidin Stock Solution using a Co-Solvent

This protocol describes the standard method for preparing a peonidin stock solution for use in bioassays.

  • Weighing: Carefully weigh the required amount of peonidin (chloride) solid in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO or DMF to achieve the desired stock concentration (e.g., 10-20 mg/mL).[1]

  • Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Purging the solvent with an inert gas like nitrogen or argon before use can help prevent oxidation.[1]

  • Dilution: For the working solution, dilute the stock solution into your cell culture medium or aqueous buffer. It is critical to dilute it slowly while vortexing or stirring the medium to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Aqueous working solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

Protocol 2: Preparation of a Peonidin-Cyclodextrin Inclusion Complex

This protocol provides a general guideline for enhancing peonidin solubility through complexation with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar Ratio Selection: Determine the desired molar ratio of Peonidin to cyclodextrin. Ratios of 1:1 or 1:2 are common starting points.[12]

  • Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) by dissolving it in purified water. Gentle heating and stirring can aid dissolution.

  • Kneading Method:

    • Place the weighed peonidin powder in a mortar.

    • Add a small amount of the cyclodextrin solution to the peonidin powder to form a thick paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Gradually add more of the aqueous solution while continuing to knead until the desired final volume is reached.

    • The resulting solution should be clearer, indicating complex formation.

  • Lyophilization (Freeze-Drying) for Powder Formulation (Optional):

    • Freeze the prepared peonidin-cyclodextrin solution at -80°C.

    • Lyophilize the frozen mixture until a dry powder is obtained. This powder can be stored and easily reconstituted in aqueous buffers for experiments.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques such as FTIR, DSC, or XRD.[13]

Troubleshooting Guide

Problem: My peonidin precipitates after I dilute the stock solution into my cell culture medium.

  • Possible Cause 1: Final concentration is too high.

    • Solution: Peonidin's solubility in aqueous buffers, even with a co-solvent, is limited (e.g., ~0.1 mg/mL in 10% DMF/PBS).[1] Try using a lower final concentration in your assay. Perform a serial dilution to determine the optimal concentration.[14]

  • Possible Cause 2: pH of the medium.

    • Solution: Most cell culture media are buffered around pH 7.2-7.4. Peonidin is less stable and soluble at this pH compared to acidic conditions.[2] While altering the medium's pH is often not feasible, be aware that this is a primary limiting factor. Using a solubility enhancer like cyclodextrin may be necessary.

  • Possible Cause 3: Improper dilution technique.

    • Solution: Rapidly adding the concentrated organic stock to the aqueous medium can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise or in very small aliquots to the medium while it is being vigorously stirred or vortexed.

Problem: The color of my peonidin solution changed or faded during the experiment.

  • Possible Cause 1: pH shift.

    • Solution: As shown in Table 1, peonidin's color is a direct indicator of pH.[2] An unexpected color change may indicate a change in the buffer's pH. Verify the pH of your experimental solutions.

  • Possible Cause 2: Degradation.

    • Solution: Anthocyanins can degrade due to exposure to light, high temperatures (>40°C), or prolonged time in an unstable pH environment.[3][4] Prepare solutions fresh, protect them from light by using amber tubes or covering them with foil, and avoid high temperatures.

Visualized Workflows and Pathways

solubilization_workflow start Start: Solubilize Peonidin for Bioassay check_form Is a glycosylated form (e.g., Peonidin-3-glucoside) available and suitable? start->check_form use_glycoside Use glycoside. It is highly water-soluble. check_form->use_glycoside Yes use_aglycone Proceed with Peonidin (aglycone). check_form->use_aglycone No prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO, DMF) use_aglycone->prep_stock dilute Dilute stock into aqueous buffer/medium with vigorous stirring prep_stock->dilute check_solubility Does it remain in solution at the final concentration? dilute->check_solubility success Success: Proceed with Bioassay check_solubility->success Yes precipitate Precipitation Occurs check_solubility->precipitate No troubleshoot Go to Troubleshooting: - Lower final concentration - Consider pH effects precipitate->troubleshoot use_cd Use solubility enhancer: Form Cyclodextrin (CD) inclusion complex precipitate->use_cd Alternative Method use_cd->dilute

Caption: Workflow for selecting a peonidin solubilization strategy.

troubleshooting_flowchart start Problem: Peonidin Precipitates in Aqueous Medium check_concentration Is the final concentration above ~0.1 mg/mL? start->check_concentration lower_conc Solution: Reduce the final concentration and repeat. check_concentration->lower_conc Yes check_dilution Was the stock added slowly to vigorously stirred medium? check_concentration->check_dilution No improve_dilution Solution: Improve dilution technique. Add stock dropwise to vortexing medium. check_dilution->improve_dilution No check_solvent Is the final co-solvent concentration very low (<0.1%)? check_dilution->check_solvent Yes increase_solvent Consider slightly increasing co-solvent concentration (check cell tolerance first). check_solvent->increase_solvent No final_option Root Cause is likely low intrinsic solubility at neutral pH. Solution: Use a cyclodextrin inclusion complex. check_solvent->final_option Yes

Caption: Troubleshooting flowchart for peonidin precipitation issues.

mapk_pathway cluster_cell Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Transformation ERK->Proliferation Peonidin Peonidin Peonidin->Inhibition

Caption: Peonidin inhibits cancer cell proliferation by blocking ERK1/2 phosphorylation.[1]

References

Minimizing analyte loss during solid-phase extraction of Peonidin(1-)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Peonidin(1-) during solid-phase extraction (SPE).

Troubleshooting Guide: Minimizing Analyte Loss

Low recovery of Peonidin(1-) during SPE can be attributed to several factors, from sample preparation to the final elution step. This guide provides a systematic approach to identifying and resolving common issues.

IssuePotential CauseRecommended Solution
Low Recovery in Eluate Analyte did not bind to the sorbent and was lost in the loading or wash steps. - Verify Sorbent Choice: C18 sorbents may not adequately retain polar anthocyanins like peonidin glucosides. Consider using a polymeric reversed-phase (e.g., polystyrene-divinylbenzene) or a mixed-mode cation exchange sorbent for better retention.[1] - Adjust Sample pH: Anthocyanins are most stable and positively charged at low pH (typically pH < 3). Ensure your sample is acidified before loading to promote retention on reversed-phase and cation-exchange sorbents. - Reduce Sample Solvent Strength: If the organic content of your sample is too high, it can prevent the analyte from binding to the sorbent. Dilute your sample with an aqueous, acidic solution. - Decrease Flow Rate: A high flow rate during sample loading can prevent effective interaction between the analyte and the sorbent. Aim for a flow rate of 1-2 mL/min.[2]
Analyte is strongly bound to the sorbent and is not being eluted completely. - Increase Elution Solvent Strength: Your elution solvent may not be strong enough to desorb the analyte. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solvent. Acidifying the elution solvent (e.g., with 0.1% formic acid) can also improve recovery. - Use a Stronger Elution Solvent: If increasing the organic content is not effective, consider a stronger solvent. For example, if using methanol, try acetonitrile.[3] - Increase Elution Volume: You may not be using a sufficient volume of elution solvent. Try eluting with multiple smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL). - Incorporate a Soak Step: After adding the elution solvent, allow it to soak in the sorbent bed for a few minutes before eluting. This can improve the desorption of the analyte.[2]
Analyte Degradation - Maintain Acidic Conditions: Peonidin and other anthocyanins are susceptible to degradation at neutral or alkaline pH. Ensure all solutions (sample, wash, and elution) are acidified. - Avoid High Temperatures: Protect your samples from high temperatures during processing. - Limit Exposure to Light and Oxygen: Anthocyanins can be degraded by light and oxygen. Process samples expeditiously and store them in amber vials if necessary.
Inconsistent Recoveries Variable SPE technique - Ensure Consistent Conditioning and Equilibration: Always pre-condition the sorbent with an organic solvent (e.g., methanol) followed by an equilibration step with an acidic aqueous solution. Do not let the sorbent dry out between steps. - Control Flow Rates: Use a vacuum manifold or positive pressure processor to maintain consistent flow rates during all steps. - Standardize Sample Pre-treatment: Ensure all samples are prepared in a consistent manner before loading onto the SPE cartridge.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge for Peonidin(1-) extraction?

A1: While C18 cartridges are commonly used for reversed-phase SPE, they can result in poor recovery of more polar anthocyanins like peonidin glucosides due to insufficient retention.[1] Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB), or mixed-mode sorbents with both reversed-phase and ion-exchange characteristics, often provide better retention and recovery for these compounds.[1]

Q2: Why is the pH of my sample important for SPE of Peonidin(1-)?

A2: The pH of your sample is critical for two main reasons. First, peonidin is an anthocyanin, and its stability is highly pH-dependent. It is most stable in acidic conditions (pH < 3). At higher pH values, it can degrade, leading to analyte loss. Secondly, for reversed-phase and cation-exchange SPE, a low pH ensures that the peonidin molecule is in its positively charged flavylium cation form, which enhances its retention on the sorbent.

Q3: My peonidin recovery is still low after optimizing the SPE method. What else could be the problem?

A3: If you have optimized your SPE method and are still experiencing low recovery, consider the following:

  • Sample Matrix Effects: Complex sample matrices can interfere with the binding of peonidin to the sorbent. You may need to perform a pre-extraction cleanup step, such as liquid-liquid extraction or protein precipitation, before SPE.

  • Analyte Adsorption to Labware: Peonidin may adsorb to the surface of glass or plastic containers, especially if the sample is not sufficiently acidified. Consider silanizing glassware or using polypropylene tubes.

  • Inaccurate Quantification: Ensure that your analytical method for quantifying peonidin is accurate and that the standards you are using are of high quality and have not degraded.

Q4: Can I reuse my SPE cartridges for peonidin extraction?

A4: It is generally not recommended to reuse SPE cartridges for quantitative analysis, as this can lead to cross-contamination and inconsistent recoveries. For method development or initial screening, reuse may be acceptable if a rigorous washing and regeneration procedure is validated. However, for routine analysis, single-use cartridges are preferred to ensure data quality and reproducibility.

Experimental Protocol: Solid-Phase Extraction of Peonidin(1-)

This protocol provides a general procedure for the extraction of Peonidin(1-) from a liquid sample using a polymeric reversed-phase SPE cartridge. Optimization may be required depending on the specific sample matrix and analytical requirements.

Materials:

  • SPE cartridges (e.g., 200 mg, 3 mL polymeric reversed-phase)

  • Vacuum manifold or positive pressure processor

  • Methanol (HPLC grade)

  • Formic acid (or other suitable acid)

  • Deionized water

  • Collection tubes

Procedure:

  • Sorbent Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Do not allow the sorbent to go dry.

  • Sorbent Equilibration:

    • Pass 3 mL of deionized water acidified with 0.1% formic acid through the cartridge.

    • Ensure the sorbent remains wet.

  • Sample Loading:

    • Acidify the sample to a pH of 2-3 with formic acid.

    • Load the sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water acidified with 0.1% formic acid to remove polar interferences.

    • You can perform a second wash with a weak organic solvent (e.g., 5% methanol in acidified water) to remove less polar interferences, but this step should be optimized to avoid elution of peonidin.

  • Drying:

    • Dry the cartridge by applying a vacuum or positive pressure for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the Peonidin(1-) from the cartridge with 2 x 1 mL of methanol containing 0.1% formic acid.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by HPLC).

Data Presentation

While specific quantitative recovery data for Peonidin(1-) is highly dependent on the matrix and experimental conditions, the following table summarizes expected trends based on literature for anthocyanins.

ParameterCondition 1Expected Recovery TrendCondition 2Expected Recovery TrendRationale
Sorbent Type C18 Silica-BasedLowerPolymeric (PS-DVB)HigherPolymeric sorbents provide stronger retention for polar anthocyanins compared to traditional C18 sorbents, reducing analyte breakthrough during loading.[1]
Sample pH pH 7Very Low / NonepH 2-3HighPeonidin is unstable at neutral pH and is in its cationic form at low pH, which enhances retention on reversed-phase and cation-exchange sorbents.
Elution Solvent 50% Methanol in WaterModerate95% Methanol with 0.1% Formic AcidHighA higher concentration of organic solvent is needed to overcome the hydrophobic interactions between peonidin and the sorbent. Acidification of the elution solvent can further improve recovery by ensuring the analyte remains in a single, stable form.
Wash Solvent Strength 10% Methanol in Acidified WaterLow Analyte Loss30% Methanol in Acidified WaterPotential for Analyte LossThe wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. The optimal strength needs to be determined empirically.

Visualizations

spe_workflow cluster_prep Preparation cluster_extraction Extraction cluster_output Output conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Acidified Water) conditioning->equilibration loading 3. Sample Loading (Acidified Sample) equilibration->loading washing 4. Washing (e.g., Acidified Water) loading->washing waste1 Waste (Interferences) loading->waste1 elution 5. Elution (e.g., Acidified Methanol) washing->elution waste2 Waste (Interferences) washing->waste2 product Analyte Eluate (Peonidin(1-)) elution->product

Caption: Workflow for Solid-Phase Extraction of Peonidin(1-).

Caption: Chemical Structure of Peonidin(1-).

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Peonidin(1-)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Peonidin(1-).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Peonidin(1-)?

A: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, Peonidin(1-). These components can include salts, lipids, proteins, and other small molecules. Matrix effects occur when these co-eluting components interfere with the ionization of Peonidin(1-) in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] For instance, in biological matrices like plasma, phospholipids are a major cause of ion suppression.[3]

Q2: How can I quantitatively assess the matrix effect for my Peonidin(1-) analysis?

A: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2][4] This involves comparing the peak area of Peonidin(1-) in a standard solution to the peak area of Peonidin(1-) spiked into a blank matrix sample that has already undergone the entire extraction procedure. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. It is recommended to evaluate this at both low and high concentrations of the analyte.

Q3: What are the primary strategies to overcome matrix effects in Peonidin(1-) analysis?

A: The three primary strategies to mitigate matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the sample before LC-MS/MS analysis. Common techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Chromatographic Separation: To optimize the separation of Peonidin(1-) from co-eluting matrix components. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient elution profile.

  • Matrix-Matched Calibration: To compensate for the matrix effect by preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[5]

Q4: Which sample preparation method, SPE or QuEChERS, is better for reducing matrix effects for Peonidin(1-) in food samples?

A: Both Solid-Phase Extraction (SPE) and QuEChERS can be effective in reducing matrix effects for anthocyanins like Peonidin(1-) in food matrices. The choice depends on the specific matrix and the desired throughput.

  • QuEChERS is often faster and uses less solvent, making it suitable for high-throughput analysis of a wide range of analytes in fruits and vegetables.[6][7]

  • SPE can offer more selective cleanup, which may be necessary for complex matrices to achieve lower detection limits and minimize ion suppression.

A comparative study on pesticide residues in apples and Korean cabbage showed that while both methods provided good recoveries, SPE sometimes resulted in lower matrix effects.[1] For complex matrices, a thorough method development and validation comparing both techniques is recommended.

Q5: I am observing significant ion suppression for Peonidin(1-) in plasma samples. What can I do?

A: For plasma samples, phospholipids are a common cause of ion suppression.[3] Here are some troubleshooting steps:

  • Optimize Sample Preparation: Protein precipitation alone is often insufficient for removing phospholipids. Consider using a phospholipid removal SPE cartridge or a more rigorous liquid-liquid extraction (LLE) protocol. A study on anthocyanin metabolites in human plasma showed that SPE provided significantly better recovery (60.8–121.1%) compared to protein precipitation (4.2–18.4%).[8]

  • Modify Chromatographic Conditions: Use a column with a different selectivity (e.g., a biphenyl phase) to better separate Peonidin(1-) from phospholipids. Adjusting the gradient to have a stronger organic wash at the beginning of the run can also help elute some of the interfering lipids before the analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Peonidin(1-), if available, will co-elute and experience similar matrix effects, thereby providing the most accurate correction for ion suppression.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for Peonidin(1-) and structurally similar anthocyanins using different sample preparation methods in various matrices.

Table 1: Recovery of Anthocyanins in Human Plasma using Different Sample Preparation Techniques

AnalyteSample Preparation MethodRecovery (%)Reference
Cyanidin-3-glucosideProtein Precipitation (PPT)18.4[8]
Cyanidin-3-glucosideSolid-Phase Extraction (SPE)121.1[8]
Pelargonidin-3-glucosideProtein Precipitation (PPT)4.2[8]
Pelargonidin-3-glucosideSolid-Phase Extraction (SPE)60.8[8]

Note: Cyanidin and Pelargonidin glucosides are structurally similar to Peonidin glucosides and their recovery data provides a strong indication of the expected performance for Peonidin.

Table 2: Matrix Effect and Recovery of Pesticides in Fruit and Vegetable Matrices using QuEChERS and SPE

MatrixSample PreparationAnalyte ClassRecovery Range (%)Matrix EffectReference
AppleQuEChERS with d-SPEVarious Pesticides94-99Low (< ±20%)[1]
Korean CabbageQuEChERS with d-SPEVarious Pesticides94-99Low (< ±20%)[1]
AppleSPEVarious Pesticides94-99Low (< ±20%)[1]
Korean CabbageSPEVarious Pesticides79-89Low (< ±20%)[1]
Apple-Blueberry SauceQuEChERS (Acetate Buffered)Various Pesticides~98Not specified[7]
PeasQuEChERS (Acetate Buffered)Various Pesticides~98Not specified[7]
LimesQuEChERS (Acetate Buffered)Various Pesticides~98Not specified[7]

Note: While this data is for pesticides, it demonstrates the general effectiveness of QuEChERS and SPE in reducing matrix effects in complex food matrices, which is applicable to the analysis of Peonidin(1-).

Experimental Protocols

Protocol 1: QuEChERS Extraction for Peonidin(1-) from Fruit Matrix

This protocol is adapted from methods developed for anthocyanin and pesticide residue analysis in fruits.[6][9]

1. Sample Homogenization:

  • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (with 1% formic acid for anthocyanin stability).

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Peonidin(1-) from Human Plasma

This protocol is based on a validated method for the extraction of anthocyanin metabolites from human plasma.[8]

1. Sample Pre-treatment:

  • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.

  • Vortex to mix.

2. SPE Cartridge Conditioning:

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash the cartridge with 1 mL of water.

5. Elution:

  • Elute the Peonidin(1-) with 1 mL of methanol containing 0.1% formic acid.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_sample Sample Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation Sample Complex Sample (e.g., Plasma, Fruit Homogenate) SPE Solid-Phase Extraction (SPE) Sample->SPE Choose Method QuEChERS QuEChERS Sample->QuEChERS Choose Method PPT Protein Precipitation (PPT) Sample->PPT Choose Method LCMS LC-MS/MS System SPE->LCMS QuEChERS->LCMS PPT->LCMS Data Data Acquisition LCMS->Data PostSpike Post-Extraction Spike Data->PostSpike Calc Calculate Matrix Effect (%) PostSpike->Calc Result Result: Ion Suppression, Enhancement, or No Effect Calc->Result

Caption: Workflow for the evaluation of matrix effects in Peonidin(1-) analysis.

TroubleshootingTree cluster_cause Identify Potential Cause cluster_solution Implement Solution Start Significant Matrix Effect Observed for Peonidin(1-) Cause1 Inadequate Sample Cleanup Start->Cause1 Cause2 Co-elution with Interferences Start->Cause2 Cause3 Inappropriate Calibration Start->Cause3 Sol1a Optimize SPE/QuEChERS Method (e.g., different sorbent) Cause1->Sol1a Sol1b Implement Phospholipid Removal Step Cause1->Sol1b Sol2a Modify LC Gradient Cause2->Sol2a Sol2b Change Column Chemistry (e.g., Phenyl, Biphenyl) Cause2->Sol2b Sol3a Use Matrix-Matched Standards Cause3->Sol3a Sol3b Use Stable Isotope-Labeled Internal Standard (if available) Cause3->Sol3b End Acceptable Matrix Effect Sol1a->End Re-evaluate Matrix Effect Sol1b->End Re-evaluate Matrix Effect Sol2a->End Re-evaluate Matrix Effect Sol2b->End Re-evaluate Matrix Effect Sol3a->End Re-evaluate Matrix Effect Sol3b->End Re-evaluate Matrix Effect

References

Technical Support Center: Resolving Co-eluting Compounds with Peonidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-elution when analyzing Peonidin and related compounds using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem when analyzing Peonidin?

A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1][2] This is problematic because it prevents accurate identification and quantification of the individual compounds, including Peonidin.[1]

Q2: How can I detect if my Peonidin peak is co-eluting with another compound?

A2: Look for signs of peak asymmetry, such as shoulders or merged peaks, in your chromatogram.[1] For more definitive analysis, use a Diode Array Detector (DAD) to check for spectral differences across the peak.[1] If the UV spectra are not identical, co-elution is likely occurring.[1] Mass spectrometry (MS) can also be used to confirm peak purity by examining mass spectra across the peak for any shifts in profile.[1]

Q3: What are some common compounds that co-elute with Peonidin?

A3: Peonidin often co-elutes with other structurally similar anthocyanins and flavonoids. These can include other anthocyanidins such as cyanidin, delphinidin, petunidin, pelargonidin, and malvidin, as well as their various glycosylated forms.[3][4][5]

Q4: Is UPLC better than HPLC for resolving Peonidin co-elution?

A4: Ultra-Performance Liquid Chromatography (UPLC) generally offers better resolution, sensitivity, and faster analysis times compared to High-Performance Liquid Chromatography (HPLC).[6][7][8][9] This is due to the use of smaller particle sizes in the column packing (~1.7 µm in UPLC vs. 3-5 µm in HPLC) and higher operating pressures.[6][7][8] For complex samples with closely eluting compounds like Peonidin, UPLC can be a significant advantage.[7][8]

Troubleshooting Guide for Peonidin Co-elution

This guide provides a systematic approach to resolving co-elution issues with Peonidin.

Initial Assessment

Question: My Peonidin peak looks broad and asymmetrical. What should I check first?

Answer: First, confirm that the issue is indeed co-elution and not a problem with your column or system.

  • Check for a shoulder on the peak: A sudden discontinuity in the peak shape is a strong indicator of co-elution.[1]

  • Peak Purity Analysis: Use a DAD or MS detector to assess the purity of the peak.[1]

  • Column Health: If all peaks in your chromatogram are showing issues, it might be due to a clogged inline filter, a void in the column, or a contaminated guard column.[10]

Method Optimization Strategies

Question: I've confirmed co-elution. How can I modify my method to separate the peaks?

Answer: To resolve co-eluting peaks, you need to alter the chromatography conditions to improve the resolution. This can be achieved by focusing on three key areas of the resolution equation: capacity factor, selectivity, and efficiency.[2]

1. Adjusting the Capacity Factor (k')

  • Problem: If your Peonidin peak is eluting very early (low k'), there is not enough interaction with the stationary phase for a good separation.[1][2]

  • Solution: Weaken your mobile phase to increase the retention time of your analytes.[1][2] In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[2] Aim for a capacity factor between 1 and 5 for optimal separation.[1][2]

2. Modifying the Selectivity (α)

  • Problem: If you have a good capacity factor but still see co-elution, your current method may not be able to differentiate between the chemistry of the co-eluting molecules.[2]

  • Solutions:

    • Change the organic modifier: If you are using methanol, try switching to acetonitrile, or vice versa.[2] These solvents have different properties and can alter the elution order.

    • Adjust the pH of the mobile phase: The ionization state of anthocyanins is highly dependent on pH.[10][11] Adjusting the pH of the mobile phase (typically with formic acid, acetic acid, or phosphoric acid) can significantly change the retention and selectivity of Peonidin and its co-eluents.[10][12] For ionizable compounds, it is recommended to use a buffer with a pH at least 2 units away from the pKa of the analyte.[10]

    • Change the stationary phase: If modifying the mobile phase is not effective, the column chemistry may be the issue.[2] Consider switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a mixed-mode column) to introduce different separation mechanisms.[2][13][14]

3. Improving Efficiency (N)

  • Problem: Poor efficiency can lead to broad peaks that are more likely to overlap.

  • Solutions:

    • Switch to UPLC: UPLC systems with sub-2 µm particle columns provide significantly higher efficiency and better resolution.[6][9][15]

    • Optimize flow rate: A lower flow rate can sometimes improve separation, but be mindful of increasing analysis time.

    • Reduce system dead volume: Ensure all connections and tubing are appropriate for your system to minimize peak broadening.

Advanced Techniques

Question: I've tried optimizing my method but still can't resolve the peaks. What else can I do?

Answer: For very challenging separations, you may need to consider more advanced techniques.

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities to achieve a much higher resolving power than single-dimension LC.[14] The fraction containing the co-eluting peaks from the first dimension is transferred to a second dimension for further separation.[14]

  • Temperature Optimization: Changing the column temperature can sometimes be enough to resolve a closely eluting pair of compounds. You can try adding a hold in the temperature gradient at a temperature about 20-30°C lower than where the pair elutes.[16]

Quantitative Data Summary

The following table summarizes typical starting conditions for the separation of anthocyanins, including Peonidin, using HPLC and UPLC. These can be used as a baseline for method development.

ParameterHPLCUPLC
Column C18, 3-5 µm particle sizeC18, < 2 µm particle size
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5-40% B over 30-40 min5-40% B over 5-10 min
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.6 mL/min
Detection DAD (520 nm)DAD (520 nm)
Temperature 25 - 40 °C30 - 50 °C

Note: These are general conditions and will require optimization for specific sample matrices and co-eluting compounds.

Experimental Protocols

Protocol 1: General Method for Anthocyanin Analysis

This protocol provides a starting point for the analysis of Peonidin in a sample matrix.

  • Sample Preparation:

    • Extract anthocyanins from the sample using a suitable solvent, such as methanol with a small percentage of acid (e.g., 0.1% HCl or TFA).[17]

    • Centrifuge the extract to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic System:

    • System: HPLC or UPLC system equipped with a DAD.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm for HPLC; 100 x 2.1 mm, 1.7 µm for UPLC).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (for UPLC):

      • 0-1 min: 5% B

      • 1-7 min: 5-40% B

      • 7-8 min: 40-95% B

      • 8-9 min: 95% B

      • 9-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 1-5 µL.

    • Detection: Monitor at 520 nm.

  • Data Analysis:

    • Identify the Peonidin peak based on retention time compared to a standard.

    • Integrate the peak area for quantification.

    • Examine the peak for symmetry and use peak purity analysis to check for co-elution.

Protocol 2: Method Development to Resolve Co-eluting Peaks

This protocol outlines a systematic approach to optimize your method for better separation.

  • Baseline Analysis: Run your sample using the general method described in Protocol 1 to establish the extent of the co-elution problem.

  • Solvent Screening:

    • Prepare a second mobile phase B using methanol instead of acetonitrile.

    • Run the same gradient program with the methanol-based mobile phase.

    • Compare the chromatograms to see if the selectivity between Peonidin and the co-eluting peak has improved.

  • pH Optimization:

    • Prepare mobile phase A with different acid modifiers (e.g., 0.5% acetic acid, 0.05% TFA).

    • Analyze your sample with each mobile phase to observe changes in retention and selectivity.

  • Gradient Optimization:

    • If a partial separation is observed, optimize the gradient slope. A shallower gradient around the elution time of Peonidin will increase the separation between closely eluting peaks.

  • Column Screening:

    • If the above steps do not provide adequate resolution, switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase).

    • Repeat the analysis with the new column and re-optimize the mobile phase and gradient as needed.

Visualizations

TroubleshootingWorkflow start Co-elution Suspected (Asymmetric Peak) check_purity Assess Peak Purity (DAD or MS) start->check_purity is_pure Peak is Pure? check_purity->is_pure coelution_confirmed Co-elution Confirmed is_pure->coelution_confirmed No system_issue Check System Health (Column, Filters) is_pure->system_issue Yes adjust_k Adjust Capacity Factor (k') (Weaken Mobile Phase) coelution_confirmed->adjust_k check_resolution1 Resolution Improved? adjust_k->check_resolution1 modify_selectivity Modify Selectivity (α) (Change Solvent, pH, or Column) check_resolution1->modify_selectivity No end_success Resolution Achieved check_resolution1->end_success Yes check_resolution2 Resolution Improved? modify_selectivity->check_resolution2 improve_efficiency Improve Efficiency (N) (Switch to UPLC, Lower Flow Rate) check_resolution2->improve_efficiency No check_resolution2->end_success Yes check_resolution3 Resolution Improved? improve_efficiency->check_resolution3 advanced_methods Consider Advanced Methods (2D-LC) check_resolution3->advanced_methods No check_resolution3->end_success Yes end_fail Consult Specialist advanced_methods->end_fail MethodDevelopmentWorkflow start Define Separation Goal select_column Select Initial Column (e.g., C18) start->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) select_column->scout_gradient evaluate_initial Evaluate Initial Separation scout_gradient->evaluate_initial is_separated Peaks Separated? evaluate_initial->is_separated optimize_gradient Optimize Gradient Slope is_separated->optimize_gradient Partially screen_solvents Screen Mobile Phase (Solvent Type & pH) is_separated->screen_solvents No validate_method Validate Final Method is_separated->validate_method Yes optimize_gradient->validate_method screen_columns Screen Different Columns (e.g., Phenyl-Hexyl) screen_solvents->screen_columns screen_columns->scout_gradient

References

Technical Support Center: Peonidin Extraction from Nanguo Pear Peels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing the extraction of peonidin from Nanguo pear peels, with a primary focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for peonidin extraction from Nanguo pear peels?

The stability and color of peonidin, a type of anthocyanin, are highly dependent on pH.[1][2] In strongly acidic environments (typically pH < 3), peonidin exists predominantly in its most stable and brightly colored form, the flavylium cation.[1][3] As the pH increases, it undergoes structural changes to colorless or less stable forms, which are prone to degradation.[2] Therefore, maintaining an acidic pH during extraction is crucial to maximize the yield of stable peonidin and prevent its loss.

Q2: What is the recommended optimal pH range for extracting peonidin?

The optimal pH for anthocyanin extraction is generally in the acidic range. For instance, studies on purple passion fruit peel determined the best extraction yield was achieved at pH 2.0.[4] Similarly, anthocyanin extracts from red onion peels showed the greatest stability at a pH between 2.0 and 3.0.[5] Based on the chemical properties of anthocyanins, a pH range of 2.0 to 3.0 is recommended for extracting peonidin from Nanguo pear peels to ensure maximum stability and recovery.

Q3: How does pH affect the stability of the final peonidin extract during storage?

The pH of the storage solution is as critical as the extraction pH. Anthocyanins are most stable at low pH levels.[2] Storing the extract in a buffered solution at a pH below 3.0 helps preserve the peonidin in its flavylium cation form, minimizing degradation over time.[6] At pH values between 4 and 6, the equilibrium shifts towards colorless forms, and at pH greater than 7, degradation can occur rapidly.[1]

Q4: Can I use strong acids like hydrochloric acid (HCl) to adjust the pH?

While strong acids can be used, weak organic acids such as citric acid, formic acid, or acetic acid are often recommended.[7] Strong acids, if used at high concentrations, can potentially lead to the hydrolysis of the glycosidic bonds in peonidin-3-O-glucoside (a common form of peonidin), separating the sugar moiety from the peonidin aglycone. Weak acids provide the necessary acidic environment while minimizing the risk of such degradation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Peonidin Yield Suboptimal pH: The extraction solvent may not be sufficiently acidic, leading to poor stability and recovery.Adjust the pH of your extraction solvent to the optimal range of 2.0-3.0 using a weak acid like citric or formic acid.[4][5][7]
Inefficient Solvent: The solvent system (e.g., ethanol or methanol concentration) may not be optimized for Nanguo pear peels.Use a mixture of ethanol or methanol with acidified water. A common starting point is 70-80% alcohol.[7]
Extract Color Fades or Changes Rapidly pH Instability: The extract pH is too high (pH > 4), causing the peonidin to convert to its colorless carbinol form or degrade.[1]Immediately after extraction, ensure the extract is stored in an acidified environment (pH 2.0-3.0). Store protected from light and at low temperatures (e.g., 4°C) to further slow degradation.[2]
Presence of Degrading Enzymes: Enzymes like polyphenol oxidase (PPO) or peroxidases present in the pear peel may be active and degrading the peonidin.[2]Consider a brief blanching step for the pear peels before extraction or use extraction solvents like ethanol that can help inactivate enzymes.
Haze or Precipitation in the Final Extract Co-extraction of Impurities: Pectins and other polysaccharides are often co-extracted from fruit peels, especially when using highly aqueous solvents.[8]Centrifuge the extract at high speed (e.g., >5000 rpm) and filter it through a 0.45 µm filter. Using a higher concentration of organic solvent (e.g., >70% ethanol) can also help minimize pectin solubility.[9]
Inconsistent Results Between Batches Variation in Starting Material: The anthocyanin content in Nanguo pear peels can vary depending on the fruit's ripeness and cultivar.[10][11]Standardize the collection of pear peels based on ripeness and color. Whenever possible, process a larger homogenized batch of dried peel powder to ensure consistency.

Quantitative Data Summary

The following table summarizes optimal extraction parameters for anthocyanins from various fruit peels, providing a basis for the recommended conditions for Nanguo pear peels.

Source Material Target Compound Optimal pH Optimal Temperature Solvent System Reference
Purple Passion Fruit PeelAnthocyanins2.052.03 °CWater[4]
Red Onion PeelsAnthocyanins2.0 - 3.0 (for stability)40 - 80 °CAcidified Methanol/Ethanol[5]
ChokeberriesAnthocyanins~2.5 (with 1% citric acid)190 °C (Subcritical Water)Water with 1% Citric Acid[12]
Forest Pear (Pyrus pyraster)AnthocyaninsNot specified (used 1% formic acid)4 °CMethanol with 1% Formic Acid[13]

Experimental Protocols

Protocol: pH-Optimized Solvent Extraction of Peonidin

This protocol details a standard lab-scale method for extracting peonidin from Nanguo pear peels using an acidified solvent system optimized for stability and yield.

1. Sample Preparation:

  • Collect fresh peels from ripe Nanguo pears.
  • Wash the peels thoroughly with deionized water to remove any surface contaminants.
  • Freeze-dry the peels to preserve the anthocyanin content and facilitate grinding.
  • Grind the dried peels into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Store the powder at -20°C in an airtight, dark container.

2. Preparation of Extraction Solvent:

  • Prepare a solution of 70% ethanol in deionized water (v/v).
  • Adjust the pH of the solvent to 2.5 by adding 0.1 M citric acid dropwise while monitoring with a calibrated pH meter.

3. Extraction Procedure:

  • Weigh 10 g of the dried pear peel powder and place it into a 250 mL Erlenmeyer flask.
  • Add 100 mL of the pH 2.5 extraction solvent (a 1:10 solid-to-liquid ratio).
  • Wrap the flask in aluminum foil to protect it from light.
  • Place the flask on an orbital shaker and agitate at 150 rpm for 2 hours at room temperature (25°C).

4. Extract Recovery and Clarification:

  • After extraction, vacuum filter the mixture through Whatman No. 1 filter paper to separate the peel residue from the extract.
  • Wash the residue with an additional 20 mL of the extraction solvent to recover any remaining anthocyanins.
  • Transfer the collected filtrate to a centrifuge tube and centrifuge at 5,000 x g for 15 minutes at 4°C to pellet any fine suspended particles.
  • Carefully decant the supernatant (the peonidin-rich extract).

5. Solvent Removal and Storage:

  • Concentrate the extract using a rotary evaporator at 40°C to remove the ethanol.
  • Re-dissolve the concentrated, non-alcoholic extract in a small volume of pH 2.5 citrate buffer.
  • For analysis (e.g., HPLC), filter the final extract through a 0.45 µm syringe filter.
  • For storage, place the extract in a dark vial and store at -20°C or lower.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Recovery & Clarification cluster_final Final Processing p1 Collect & Wash Nanguo Pear Peels p2 Freeze-Dry Peels p1->p2 p3 Grind to Fine Powder p2->p3 e1 Mix Powder with Solvent (70% EtOH, pH 2.5) p3->e1 e2 Agitate (2h, 25°C, Dark) e1->e2 r1 Vacuum Filtration e2->r1 r2 Centrifugation (5000 x g, 15 min) r1->r2 r3 Collect Supernatant r2->r3 f1 Rotary Evaporation (Remove EtOH) r3->f1 f2 Re-dissolve in Buffer f1->f2 f3 Store at -20°C or Analyze f2->f3

Fig. 1: Workflow for pH-optimized peonidin extraction.
Diagram 2: Influence of pH on Peonidin Structure

G cluster_ph A Flavylium Cation (Red, Stable) B Carbinol Pseudobase (Colorless) A->B + H₂O (pH 3-5) C Chalcone (Colorless/Yellow) B->C Equilibrium D Degradation Products C->D Irreversible (pH > 7)

Fig. 2: Relationship between pH and peonidin stability.

References

Technical Support Center: Ultrasound-Assisted Extraction of Peonidin from Fruit Epicarp

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of peonidin from fruit epicarp using ultrasound-assisted extraction (UAE). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving yield and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using ultrasound-assisted extraction for peonidin?

A1: Ultrasound-assisted extraction is an efficient, non-conventional method that can enhance the recovery of bioactive compounds like peonidin from plant materials. The primary advantages include shorter extraction times, reduced solvent consumption, and potentially higher yields compared to traditional methods, often while operating at lower temperatures, which helps to minimize the degradation of heat-sensitive compounds.

Q2: What are the most critical parameters to optimize for maximizing peonidin yield?

A2: The most critical parameters influencing the efficiency of UAE for peonidin extraction are:

  • Solvent Composition: The type of solvent and its concentration (e.g., ethanol/methanol concentration in water) significantly impacts the solubility and extraction of peonidin.

  • Ultrasound Power: Higher power can increase extraction efficiency by enhancing cavitation, but excessive power may degrade the target compounds.

  • Temperature: Temperature affects solvent properties and mass transfer rates. However, high temperatures can lead to the degradation of anthocyanins like peonidin.

  • Extraction Time: Longer durations can increase yield, but prolonged exposure to ultrasound and elevated temperatures can also cause degradation.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer of peonidin from the fruit epicarp to the solvent.

Q3: Is peonidin stable under ultrasound-assisted extraction conditions?

A3: Studies have shown that peonidin and its glycosides are relatively stable under controlled UAE conditions. For instance, peonidin 3-glucoside has been found to be stable at temperatures up to 75°C during ultrasound-assisted extraction from grape skins.[1][2] However, stability can be influenced by factors such as excessive ultrasound power, high temperatures, and prolonged extraction times, which can lead to degradation.[3]

Q4: What type of solvent is best for extracting peonidin?

A4: Acidified polar solvents are generally the most effective for extracting anthocyanins like peonidin. Ethanol and methanol, mixed with water and a small amount of acid (e.g., citric acid or hydrochloric acid), are commonly used. The optimal solvent concentration will vary depending on the specific fruit epicarp and should be optimized for each experiment.

Q5: How can I quantify the amount of peonidin in my extract?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for identifying and quantifying specific anthocyanins like peonidin.[4][5][6][7] This technique allows for the separation of different anthocyanins and their precise measurement against a standard.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Peonidin Yield Sub-optimal Extraction Parameters: Incorrect solvent concentration, ultrasound power, temperature, or time.Systematically optimize each parameter. Start with conditions reported in the literature for similar plant materials and then perform a design of experiments (DoE) to find the optimal settings for your specific fruit epicarp.
Incomplete Cell Disruption: Insufficient ultrasound power or time to break down the plant cell walls.Gradually increase the ultrasound power and/or extraction time. Monitor the extract for any signs of degradation.
Peonidin Degradation: Excessive ultrasound power, temperature, or prolonged extraction time. The presence of oxygen and light can also contribute to degradation.[3]Reduce the extraction temperature (studies show stability up to 75°C[1][2]). Perform extractions in a darkened environment or use amber glassware to protect from light. Consider purging the extraction vessel with nitrogen to minimize oxidation.
Inconsistent Results Sample Heterogeneity: Variation in the peonidin content of the fruit epicarp.Ensure that the fruit epicarp samples are well-homogenized before extraction.
Fluctuations in Experimental Conditions: Inconsistent application of ultrasound power, temperature, or solvent preparation.Calibrate your ultrasound equipment regularly. Use a temperature-controlled ultrasonic bath or a cooling system to maintain a constant temperature. Prepare fresh solvent for each batch of extractions.
Extract Discoloration (Browning) Oxidation and Degradation: Presence of oxygen, high temperatures, or enzymatic activity can lead to the formation of brown pigments.[3]As mentioned above, minimize exposure to oxygen and light. Lower the extraction temperature. Consider blanching the fruit epicarp before extraction to deactivate enzymes.
Difficulty in Filtering Extract Fine Particulate Matter: Over-sonication can lead to the formation of very fine particles that clog filters.Reduce the ultrasound power or extraction time. Consider a centrifugation step before filtration to pellet the fine particles. Use a multi-stage filtration process with progressively finer filters.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of Peonidin

This protocol provides a general framework. The specific parameters should be optimized for your particular fruit epicarp.

  • Sample Preparation:

    • Obtain fresh fruit epicarp.

    • Wash the epicarp thoroughly with distilled water to remove any surface contaminants.

    • Dry the epicarp at a low temperature (e.g., 40-50°C) in a hot air oven until a constant weight is achieved to prevent enzymatic degradation.

    • Grind the dried epicarp into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction Procedure:

    • Weigh a specific amount of the powdered epicarp (e.g., 1 gram).

    • Place the powder in an extraction vessel (e.g., a glass flask).

    • Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v). A common solvent is 60-80% ethanol or methanol in water, acidified with 0.1% HCl or 1% citric acid.

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired ultrasound power (e.g., 100-400 W), temperature (e.g., 40-60°C), and extraction time (e.g., 20-60 minutes).

    • Ensure the sample is continuously agitated during sonication if using a bath.

  • Post-Extraction Processing:

    • After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through a suitable filter paper (e.g., Whatman No. 1).

    • Store the extract in a dark, airtight container at low temperature (e.g., 4°C or -20°C) to prevent degradation prior to analysis.

  • Analysis:

    • Quantify the peonidin content in the extract using HPLC-DAD or HPLC-MS.

Data Presentation: Example of Optimized UAE Parameters for Anthocyanins

The following table summarizes optimized conditions for ultrasound-assisted extraction of anthocyanins from various fruit peels, which can serve as a starting point for optimizing peonidin extraction.

Fruit Epicarp SourceOptimal SolventUltrasound Power (W)Temperature (°C)Time (min)Solid-to-Liquid RatioReference
Prunus spinosa L.47.98% Ethanol400N/A5N/A[3][8]
Jambul (Syzygium cumini)Acidified EthanolN/AN/AN/AN/A[9]
Red Grape (Vitis vinifera)85% Ethanol with 0.85% Citric AcidN/A5752N/A[10]
Blueberry Pomace50% EthanolN/A20-60401:15 g/mL[11]

Visualizations

Experimental Workflow for Peonidin Extraction

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction cluster_analysis Analysis Fruit Fruit Epicarp Wash Washing Fruit->Wash Dry Drying Wash->Dry Grind Grinding Dry->Grind Mix Mixing with Solvent Grind->Mix Sonication Sonication Mix->Sonication Centrifuge Centrifugation Sonication->Centrifuge Filter Filtration Centrifuge->Filter Extract Peonidin Extract Filter->Extract HPLC HPLC Analysis Extract->HPLC Quantify Quantification HPLC->Quantify

Caption: Workflow for the ultrasound-assisted extraction and analysis of peonidin from fruit epicarp.

Key Factors Influencing Peonidin Yield

G center Peonidin Yield Solvent Solvent (Type, Concentration, pH) center->Solvent Power Ultrasound Power center->Power Temp Temperature center->Temp Time Extraction Time center->Time Ratio Solid-to-Liquid Ratio center->Ratio Particle Particle Size center->Particle

Caption: Interrelated factors that significantly impact the final yield of peonidin during ultrasound-assisted extraction.

References

Technical Support Center: Peonidin Stability in the Presence of Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peonidin and ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind peonidin degradation when ascorbic acid is present?

A1: The degradation of peonidin, an anthocyanin, in the presence of ascorbic acid (vitamin C) is a known issue that can compromise experimental results. The degradation occurs through two main pathways[1][2]:

  • Direct Condensation: Ascorbic acid can directly condense with the peonidin molecule, typically at the C4 position of the flavylium cation. This reaction leads to the mutual and irreversible destruction of both compounds[1][2][3].

  • Indirect Oxidation via Hydrogen Peroxide: Ascorbic acid can auto-oxidize, especially in the presence of oxygen and metal ions, to produce hydrogen peroxide (H₂O₂). This H₂O₂ then acts as a strong oxidizing agent, cleaving the pyrylium ring of the peonidin molecule and causing a loss of color[1][2][4].

Below is a diagram illustrating these proposed degradation pathways.

cluster_main Mechanisms of Peonidin Degradation by Ascorbic Acid Peonidin Peonidin Degradation_Products Degradation Products (Colorless) Peonidin->Degradation_Products Oxidative Cleavage Condensation_Product Peonidin-AA Condensate (Colorless) Peonidin->Condensation_Product Direct Condensation AA Ascorbic Acid (AA) H2O2 Hydrogen Peroxide (H₂O₂) AA->H2O2 Auto-oxidation AA->Condensation_Product O2 Oxygen (O₂) O2->H2O2 H2O2->Degradation_Products

Proposed mechanisms of peonidin degradation by ascorbic acid.

Q2: What are the key factors that influence the rate of peonidin degradation by ascorbic acid?

A2: The stability of peonidin is influenced by a number of environmental and chemical factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases, they become more susceptible to degradation[5][6].

  • Temperature: Higher temperatures accelerate the degradation of anthocyanins[7][8].

  • Light: Exposure to light, particularly UV and fluorescent light, can significantly increase the rate of degradation[7].

  • Oxygen: The presence of oxygen promotes the auto-oxidation of ascorbic acid, leading to the formation of hydrogen peroxide and subsequent peonidin degradation[2].

  • Concentration: The concentrations of both peonidin and ascorbic acid will affect the reaction kinetics. Higher concentrations of ascorbic acid generally lead to faster degradation of anthocyanins[3].

Q3: How can I minimize peonidin degradation in my experiments?

A3: Several strategies can be employed to enhance the stability of peonidin in the presence of ascorbic acid:

  • pH Control: Maintain a low pH (ideally below 3.0) for your solutions.

  • Temperature Management: Conduct experiments at low temperatures (e.g., on ice or in a cold room) and store solutions at 4°C or lower[9].

  • Exclusion of Light and Oxygen: Use amber-colored vials or wrap containers in foil to protect them from light. Deoxygenate your buffers and solutions by sparging with nitrogen or argon gas.

  • Co-pigmentation: The presence of other phenolic compounds, such as flavonols, can have a protective effect on anthocyanins[3][10][11]. This is known as co-pigmentation, where these molecules form complexes with anthocyanins, shielding them from degradation[2].

  • Chelating Agents: If metal ion contamination is a concern (as it can catalyze ascorbic acid oxidation), consider adding a chelating agent like EDTA.

Troubleshooting Guide

Problem Possible Causes Solutions
Rapid color loss of peonidin solution after adding ascorbic acid. High pH of the solution.Elevated storage or experimental temperature.Exposure to light and/or oxygen.Adjust the pH to be more acidic (e.g., pH 2-3).Perform experiments at a lower temperature (e.g., 4°C).Use amber vials and deoxygenated solvents.
Inconsistent results in stability studies. Fluctuations in experimental conditions (pH, temperature).Inaccurate measurement of concentrations.Variability in sample handling and storage.Strictly control and monitor pH and temperature throughout the experiment.Ensure accurate and precise preparation of all solutions.Standardize protocols for sample preparation, incubation, and analysis.
Precipitation in the sample solution. High concentrations of peonidin or other components.pH is near the isoelectric point of proteins if present.Dilute the sample.Adjust the pH of the solution.

Quantitative Data on Anthocyanin Degradation

The degradation of anthocyanins typically follows first-order kinetics[12]. The stability is often reported as a half-life (t₁/₂) value, which is the time it takes for 50% of the anthocyanin to degrade.

Table 1: Effect of Ascorbic Acid on the Half-Life of Anthocyanins

AnthocyaninAscorbic Acid (mg/L)Half-Life (days)ConditionsReference
Cyanidin-3-galactoside022.825°C, dark[11]
Cyanidin-3-galactoside10000.325°C, dark[11]
5-Carboxypyranocyanidin-3-galactoside040.825°C, dark[11]
5-Carboxypyranocyanidin-3-galactoside10002.725°C, dark[11]

Note: Data for cyanidin-3-galactoside, a closely related anthocyanin, is presented here to illustrate the significant impact of ascorbic acid. 5-Carboxypyranocyanidin-3-galactoside is a more stable derivative.

Table 2: Influence of Temperature on the Degradation Rate Constant (k) of Cyanidin Glycosides

AnthocyaninTemperature (°C)k (x 10⁻² min⁻¹)Reference
Cyanidin-3-glucosylrutinoside802.2[8]
Cyanidin-3-glucosylrutinoside1208.5[8]
Cyanidin-3-rutinoside801.5[8]
Cyanidin-3-rutinoside1208.4[8]

Note: This data demonstrates the acceleration of degradation at higher temperatures.

Experimental Protocols

Protocol 1: Kinetic Analysis of Peonidin Degradation using UV-Vis Spectrophotometry

This protocol allows for the determination of the degradation rate constant and half-life of peonidin.

  • Preparation of Solutions:

    • Prepare a stock solution of peonidin in an appropriate acidic solvent (e.g., methanol with 0.1% HCl).

    • Prepare buffer solutions at the desired pH values (e.g., citrate buffer for pH 3).

    • Prepare a stock solution of ascorbic acid in the same buffer.

  • Experimental Setup:

    • Add a known concentration of peonidin to the buffer solution in a cuvette.

    • Add the desired concentration of ascorbic acid to initiate the reaction.

    • Immediately measure the absorbance at the λmax of peonidin (around 520 nm) at time zero.

  • Data Collection:

    • Incubate the cuvette at a constant temperature in the dark (or under specific light conditions if that is the variable being tested).

    • Measure the absorbance at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

The following diagram illustrates the general workflow for this type of stability assessment.

cluster_workflow Experimental Workflow for Peonidin Stability Assessment prep 1. Solution Preparation (Peonidin, Ascorbic Acid, Buffer) mix 2. Mix Reactants (Initiate Degradation) prep->mix incubate 3. Incubate under Controlled Conditions (Temp, pH, Light) mix->incubate measure 4. Measure Absorbance (λmax ≈ 520 nm) at Time Intervals incubate->measure analyze 5. Data Analysis (Plot ln(A) vs. Time) measure->analyze results 6. Determine k and t₁/₂ analyze->results

A typical workflow for assessing peonidin stability.

Relevant Signaling Pathways

Peonidin and its glycosides, such as peonidin-3-glucoside (P3G), have been shown to modulate various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

1. Inhibition of the MAPK Pathway

P3G has been found to inhibit lung cancer metastasis by downregulating the Mitogen-Activated Protein Kinase (MAPK) pathway[13][14]. This involves reducing the phosphorylation of ERK1/2, which in turn decreases the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion[13].

cluster_mapk P3G Inhibition of MAPK Signaling Pathway P3G Peonidin-3-Glucoside (P3G) MEK1 MEK1 P3G->MEK1 Inhibits ERK p-ERK1/2 MEK1->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates MMPs MMP-2, MMP-9, u-PA Expression AP1->MMPs Upregulates Invasion Cancer Cell Invasion & Metastasis MMPs->Invasion

P3G inhibits the MAPK pathway, reducing cancer cell invasion.

2. Inhibition of the NLRP3 Inflammasome Pathway

P3G can also suppress inflammatory responses by inhibiting the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases[15].

cluster_nlrp3 P3G Inhibition of NLRP3 Inflammasome Pathway P3G_nlrp3 Peonidin-3-Glucoside (P3G) NFkB NF-κB Activation P3G_nlrp3->NFkB Inhibits NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Promotes Inflammasome NLRP3 Inflammasome Assembly NLRP3_exp->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->Cytokines

P3G downregulates the NLRP3 inflammasome pathway.

References

Technical Support Center: Optimal HPLC Column Selection for Peonidin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the optimal separation of Peonidin using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column for Peonidin separation?

A1: The most common and widely recommended columns for the separation of Peonidin and other anthocyanins are reversed-phase (RP) C18 columns.[1][2][3][4][5] These columns have a non-polar stationary phase that effectively retains and separates anthocyanins based on their hydrophobicity.

Q2: What are the key factors to consider when selecting an HPLC column for Peonidin analysis?

A2: When selecting an HPLC column, consider the following:

  • Stationary Phase: A C18 stationary phase is the standard choice. However, for complex samples, other phases like C8 or Phenyl-Hexyl might offer different selectivity.

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm, 2.7 µm) can provide higher resolution and faster analysis times, but may require a UHPLC system due to higher backpressure.[2] 3-5 µm particles are a good balance for standard HPLC systems.

  • Column Dimensions:

    • Length: Longer columns (150-250 mm) generally offer better resolution for complex mixtures. Shorter columns (50-100 mm) are suitable for faster analyses.

    • Internal Diameter (ID): 4.6 mm ID is common for standard analytical work. Smaller IDs (e.g., 2.1 mm) can increase sensitivity and reduce solvent consumption, which is beneficial for LC-MS applications.

  • Pore Size: For anthocyanins like Peonidin, a pore size of 100-120 Å is typically sufficient.

Q3: What is the recommended mobile phase for Peonidin separation on a C18 column?

A3: A typical mobile phase for Peonidin separation is a gradient of an acidified aqueous solution (Mobile Phase A) and an organic solvent (Mobile Phase B).

  • Mobile Phase A (Aqueous): Water is the primary component, acidified to a low pH (typically 2-3) to maintain the flavylium cation form of anthocyanins, which is essential for good peak shape and stability. Common acids used are formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[4][5]

  • Mobile Phase B (Organic): Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Methanol can also be used.

Q4: Why is an acidic mobile phase necessary for Peonidin analysis?

A4: An acidic mobile phase is crucial for several reasons:

  • Stabilizes Anthocyanins: Anthocyanins, including Peonidin, are most stable in their colored flavylium cation form at low pH. At higher pH, they can undergo structural transformations, leading to peak broadening, splitting, or even disappearance.

  • Improves Peak Shape: A low pH suppresses the ionization of silanol groups on the silica-based stationary phase, which can otherwise interact with the positively charged anthocyanins and cause peak tailing.[6]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of Peonidin.

Problem 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks of Peonidin and other analytes.

  • Inability to accurately quantify individual components.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Gradient Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect Mobile Phase pH Ensure the mobile phase pH is sufficiently low (typically pH 2-3) to maintain the stable flavylium cation form of Peonidin.
Suboptimal Column Choice Consider a column with a different selectivity (e.g., a different C18 phase or a Phenyl-Hexyl column). A longer column or a column with a smaller particle size can also enhance resolution.[2]
High Flow Rate Reduce the flow rate. This can lead to better separation, although with a longer analysis time.
Column Overload Reduce the injection volume or the concentration of the sample.[6]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silanol Groups Use a highly end-capped C18 column or a column with a base-deactivated silica. Ensure the mobile phase is sufficiently acidic (pH < 3) to suppress silanol activity.[6]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.
Presence of Metal Ions Metal contamination in the sample or HPLC system can chelate with anthocyanins. Use high-purity solvents and sample vials. Adding a small amount of a chelating agent like EDTA to the sample might help in some cases.
Column Void A void at the head of the column can cause peak distortion. This usually requires column replacement.
Problem 3: Fluctuating Retention Times

Symptoms:

  • Inconsistent retention times for Peonidin across different injections.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
Unstable Column Temperature Use a column oven to maintain a constant and controlled temperature. Fluctuations in ambient temperature can affect retention times.[7]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For gradient elution, check the pump's proportioning valve performance.[7][8]
Pump Malfunction or Leaks Check the HPLC pump for consistent flow rate and look for any leaks in the system.[8]

Experimental Protocols

Protocol 1: General Purpose HPLC-DAD Method for Peonidin Separation

This protocol is a starting point for the analysis of Peonidin in plant extracts.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 5% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 25% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 520 nm
Injection Volume 10 µL

Source: Adapted from methodologies described in multiple sources for anthocyanin analysis.[4][5]

Protocol 2: Fast UHPLC Method for High-Throughput Peonidin Analysis

This protocol is suitable for rapid screening of a large number of samples.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection DAD at 520 nm or MS detector
Injection Volume 2 µL

Source: Based on principles of method transfer to smaller particle size columns for faster analysis.[2][9]

Data Presentation

Table 1: Comparison of C18 Columns for Anthocyanin Separation
Column Type Particle Size (µm) Dimensions (mm) Advantages Disadvantages
Standard C18 54.6 x 250Robust, widely available, suitable for standard HPLC.Longer analysis times, lower resolution compared to smaller particles.
Superficially Porous C18 2.74.6 x 100High efficiency at lower backpressure than sub-2 µm, faster analysis.[1]More expensive than standard columns.
UHPLC C18 < 22.1 x 50/100Highest resolution and speed, ideal for complex samples and high throughput.[2][9]Requires a UHPLC system capable of high pressures.
Polymeric C18 3 or 54.6 x 150/250Excellent stability in highly acidic mobile phases.[2]May have different selectivity compared to silica-based C18.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Filter Filtration Sample->Filter Injector Injector Filter->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

References

Technical Support Center: Enhancing Peonidin Color Stability with Metal Chelation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the color stability of peonidin and related anthocyanins through metal chelation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue Possible Cause Troubleshooting Steps
Precipitate formation upon addition of metal ions. High concentrations of metal ions, particularly Fe³⁺, can lead to aggregation and precipitation, especially at neutral to alkaline pH.[1]- Reduce the concentration of the metal ion solution. - Ensure the pH of the solution is within the optimal range for complex formation (typically neutral to slightly alkaline for enhanced stability).[1] - Add the metal ion solution gradually while stirring to prevent localized high concentrations.
Inconsistent or unexpected color shifts. The final color is dependent on the specific metal ion used, the pH of the solution, and the molar ratio of peonidin to the metal ion.[1][2][3] Fe³⁺ can produce greenish hues, while Al³⁺ tends to result in blue colors.[1][2][3]- Verify the pH of the buffer solution before and after the addition of all components. - Precisely control the molar ratio of peonidin to the metal ion.[1] - Ensure the peonidin source is well-characterized, as the presence of other anthocyanins can influence the final color.
Rapid color degradation despite metal chelation. Excessive amounts of certain metal ions, like Fe³⁺, can act as pro-oxidants and accelerate pigment degradation.[1] The stability of the complex is also highly pH-dependent.[1][3]- Optimize the metal ion concentration; a dose-dependent increase in stability is observed up to a certain point.[1][2][3] - Conduct stability studies at various pH levels to determine the optimal pH for your specific peonidin-metal complex; pH 8 has been shown to be particularly effective for petunidin derivatives.[1][2][3] - Store samples in the dark and under refrigerated conditions to minimize light and temperature-induced degradation.[2]
Low intensity of the desired color. The hyperchromic shift (increase in color intensity) is influenced by the pH and the concentration of the metal ion.- Adjust the pH to the optimal range for the desired color; neutral and alkaline conditions often lead to intensified colors upon metal chelation.[1] - Experiment with slightly higher concentrations of the metal ion, while being mindful of the potential for precipitation.

Frequently Asked Questions (FAQs)

1. What is the underlying mechanism for enhanced color stability of peonidin with metal chelation?

Metal ions, such as Al³⁺ and Fe³⁺, form coordination complexes with the peonidin molecule. This complexation, particularly at the catechol or pyrogallol moieties on the B-ring, stabilizes the colored quinoidal base form of the anthocyanin.[1][4] This stabilization protects the molecule from degradation and results in a bathochromic shift (a shift to a longer wavelength), which is perceived as a color change, typically towards blue or green hues.[1][2][3]

2. Which metal ions are most effective for stabilizing peonidin color?

Both Aluminum (Al³⁺) and Iron (Fe³⁺) have been shown to be effective in enhancing the color stability of peonidin and related anthocyanins like petunidin.[1] Fe³⁺ generally causes a larger bathochromic shift compared to Al³⁺, which can result in greenish colors at pH 8-9, while Al³⁺ tends to produce more vivid blue hues.[1][2][3]

3. What is the optimal pH for peonidin-metal chelation?

The enhancement of color and stability through metal chelation is most significant in neutral to alkaline conditions (pH 7-9).[1] Specifically, a pH of 8 has been identified as providing the highest color stability for petunidin-metal chelates.[1][2][3] In acidic conditions (pH ≤ 6), the bluing effect is also observed but the stability enhancement is less pronounced.[1][3]

4. How does the molar ratio of peonidin to metal ion affect color stability?

The color stability generally increases with the concentration of the metal ion in a dose-dependent manner.[1][2][3] However, it is crucial to optimize this ratio, as excessive amounts of metal ions, particularly Fe³⁺, can lead to precipitation or act as pro-oxidants, thereby reducing stability.[1]

5. Can acylation of peonidin affect its ability to chelate with metal ions?

Yes, acylation can influence metal chelation. Some studies suggest that acylated anthocyanins tend to have better resistance to color changes from ferric ions due to the protected chromophore.[5] It has also been noted that peonidin and cyanidin derivatives can bind Fe²⁺ and Al³⁺ via both the anthocyanin chromophore and caffeoyl residues at a neutral pH.[1][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of metal chelation on the color stability of petunidin derivatives, which are structurally similar to peonidin.

Table 1: Effect of Metal Ions on the Half-Life of Petunidin Derivatives at pH 8

Metal IonConcentration (µM)Half-life (hours)
None (Control)0Not specified, but significantly lower
Al³⁺1500144
Fe³⁺5098.5
Data extracted from a study on petunidin derivatives from purple potato and black goji extracts. The half-life was significantly increased in a dose-dependent manner with the addition of metal ions, particularly at pH 8.[1]

Table 2: Bathochromic and Hyperchromic Shifts in Petunidin Derivatives upon Metal Chelation

Metal IonConditionBathochromic Shift (λmax, nm)Hyperchromic Shift (Increase in Absorbance at λmax)
Al³⁺ or Fe³⁺Neutral and alkaline pHUp to ~80 nmUp to 0.399
These shifts result in more vivid blue to green hues and intensified colors.[1] Fe³⁺ was observed to cause a larger bathochromic shift than Al³⁺.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of Peonidin-Metal Chelate Solutions

This protocol outlines the general steps for preparing peonidin-metal chelate solutions to evaluate color stability.

  • Preparation of Anthocyanin Solution:

    • Extract and purify peonidin from a natural source (e.g., purple sweet potato, berries).

    • Prepare a stock solution of the peonidin-rich extract of a known concentration (e.g., 25 µM) in an appropriate solvent.

  • Preparation of Metal Ion Solutions:

    • Prepare stock solutions of the desired metal salts (e.g., AlCl₃ or FeCl₃) at a high concentration (e.g., 0.06 M).

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 10).

  • Chelation Reaction:

    • In a series of test tubes or a microplate, add the peonidin stock solution.

    • Add the appropriate buffer to achieve the target pH.

    • Add varying amounts of the metal ion stock solution to achieve the desired final molar ratios of anthocyanin to metal ion (e.g., 1:0.1, 1:1, 1:10, 1:60).[1] The final metal ion concentrations might range from 0 µM to 1500 µM.[1][2][3]

    • Bring the final volume to a fixed amount with the buffer.

    • Mix thoroughly and allow the solutions to equilibrate for a set time (e.g., 1 hour) before analysis.[2]

Protocol 2: Spectrophotometric Analysis of Color Stability

This protocol describes how to measure the color stability of the prepared solutions.

  • Initial Spectral Measurement:

    • Immediately after preparation and equilibration, measure the UV-Vis spectrum (e.g., 380-700 nm) of each solution using a spectrophotometer.

    • Record the absorbance at the maximum wavelength (λmax) and the full spectrum.

  • Colorimetric Measurement:

    • Measure the color coordinates (L, a, b*) using a colorimeter.

    • Calculate the hue angle (hab) and chroma (C*).

  • Stability Study:

    • Store the prepared solutions under controlled conditions (e.g., refrigerated in the dark).[2]

    • At regular time intervals (e.g., daily for several weeks), repeat the spectral and colorimetric measurements.

  • Data Analysis:

    • Calculate the change in color (ΔE*ab) over time.

    • Determine the degradation kinetics and calculate the half-life (t1/2) of the pigment in each condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Chelation cluster_analysis Analysis cluster_stability Stability Assessment A Peonidin Extract D Mix Peonidin, Buffer, & Metal Ions A->D B Metal Ion Solutions (Al³⁺, Fe³⁺) B->D C Buffer Solutions (pH 3-10) C->D E Spectrophotometry (λmax, Absorbance) D->E F Colorimetry (L, a, b*) D->F G Time-course Measurements E->G F->G H Calculate Half-life & ΔE*ab G->H

Caption: Experimental workflow for enhancing peonidin color stability.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product cluster_outcome Outcome peonidin Peonidin (Flavylium Cation - Red) complex Peonidin-Metal Complex (Quinoidal Base - Blue/Green) peonidin->complex Chelation metal Metal Ion (e.g., Al³⁺) metal->complex ph Neutral/Alkaline pH ph->complex Facilitates stability Enhanced Color Stability complex->stability Results in

References

Validation & Comparative

Comparing the color stability of Peonidin(1-) versus other anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Color Stability of Peonidin Versus Other Common Anthocyanins

For researchers, scientists, and drug development professionals, understanding the stability of natural colorants is paramount for their application in various formulations. Anthocyanins, a class of water-soluble pigments responsible for the red, purple, and blue hues in many plants, are of particular interest. Their color stability, however, is influenced by a multitude of factors. This guide provides a comparative analysis of the color stability of peonidin, a common anthocyanin, against other prevalent anthocyanins: cyanidin, delphinidin, pelargonidin, petunidin, and malvidin.

Executive Summary

Peonidin, a 3-O-methylated anthocyanin, generally exhibits greater color stability compared to its non-methylated counterparts, particularly at higher pH values.[1] The presence of methoxyl groups in peonidin, petunidin, and malvidin contributes to their enhanced stability compared to cyanidin, delphinidin, and pelargonidin, which possess more hydroxyl groups on the B-ring. Hydroxylation tends to decrease stability, while methylation enhances it. This guide will delve into the experimental data supporting these observations and provide detailed protocols for assessing anthocyanin stability.

Factors Influencing Anthocyanin Color and Stability

The stability of anthocyanins is not intrinsic but is heavily dependent on their chemical structure and the surrounding environment. Key factors include:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3), where they exist predominantly as the colored flavylium cation. As the pH increases, they undergo structural transformations to colorless or less stable forms.

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins, leading to color loss.[2]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of anthocyanins.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: Enzymes such as polyphenol oxidases can degrade anthocyanins.

  • Chemical Structure: The number and position of hydroxyl and methoxyl groups on the anthocyanidin backbone significantly impact stability. Methylation and acylation (the addition of an acyl group) generally increase stability.

dot

cluster_factors Factors Affecting Anthocyanin Stability cluster_anthocyanin Anthocyanin Molecule cluster_outcome Stability Outcome pH pH A Anthocyanin pH->A Temp Temperature Temp->A Light Light Light->A Oxygen Oxygen Oxygen->A Enzymes Enzymes Enzymes->A Structure Chemical Structure (Hydroxylation vs. Methylation) Structure->A Degradation Degradation / Color Loss A->Degradation Stability Enhanced Stability A->Stability  Protective  Mechanisms

Caption: Factors influencing anthocyanin stability.

Comparative Color Stability Data

The following tables summarize available quantitative data on the thermal degradation of peonidin and other anthocyanins. It is important to note that the data is collated from different studies with varying experimental conditions, which can influence the results.

Table 1: Thermal Degradation Kinetics of Anthocyanins

AnthocyaninSourceTemperature (°C)pHDegradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)Reference
Peonidin-3-O-glucoside Black Rice803.00.0019364.8Hou et al. (2013)
903.00.0038182.4Hou et al. (2013)
1003.00.007592.4Hou et al. (2013)
Cyanidin-3-O-glucoside Sour Cherry803.50.02231.5[3]
903.50.03917.8[3]
1003.50.06810.2[3]
Black Rice803.00.0023301.3Hou et al. (2013)
903.00.0045154.0Hou et al. (2013)
1003.00.008878.8Hou et al. (2013)
Delphinidin-3-O-glucoside Blueberry753.50.0025277.2[1]
853.50.0052133.3[1]
953.50.010566.0[1]
Pelargonidin-3-O-glucoside Strawberry753.50.0015462.1[1]
853.50.0031223.6[1]
953.50.0062111.8[1]

Note: Data from "Hou et al. (2013)" was referenced in a secondary source and the primary article could not be retrieved directly.

Experimental Protocols

Accurate assessment of anthocyanin stability is crucial for comparative studies. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Total Monomeric Anthocyanin Content and Color Stability by the pH Differential Method

This method is based on the structural change of the anthocyanin chromophore with a change in pH, which is measured spectrophotometrically.

1. Reagents and Materials:

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • Spectrophotometer capable of measuring absorbance at 520 nm and 700 nm

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare two dilutions of the anthocyanin sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both.

  • Allow the solutions to equilibrate for at least 15 minutes at room temperature.

  • Measure the absorbance of the pH 1.0 dilution at 520 nm and 700 nm against a distilled water blank.

  • Measure the absorbance of the pH 4.5 dilution at 520 nm and 700 nm against a distilled water blank.

  • Calculate the absorbance (A) of the diluted sample as: A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5

  • Calculate the monomeric anthocyanin pigment concentration, expressed as cyanidin-3-glucoside equivalents, using the following formula: Anthocyanin content (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

    • MW (Molecular Weight) = 449.2 g/mol (for cyanidin-3-glucoside)

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside)

    • l = Pathlength in cm (typically 1 cm)

3. Stability Assessment:

  • To assess stability under different conditions (e.g., temperature or light), subject the anthocyanin solution to the desired stress for a specific duration.

  • Measure the total monomeric anthocyanin content at different time intervals using the pH differential method described above.

  • Calculate the degradation rate constant (k) and half-life (t₁/₂) assuming first-order kinetics: ln(Cₜ/C₀) = -kt t₁/₂ = 0.693 / k Where:

    • Cₜ is the concentration at time t

    • C₀ is the initial concentration

    • k is the degradation rate constant

dot

start Start: Anthocyanin Sample prep Prepare two dilutions: - pH 1.0 Buffer - pH 4.5 Buffer start->prep equilibrate Equilibrate for 15 min prep->equilibrate measure_ph1 Measure Absorbance (520 nm & 700 nm) of pH 1.0 solution equilibrate->measure_ph1 measure_ph45 Measure Absorbance (520 nm & 700 nm) of pH 4.5 solution equilibrate->measure_ph45 calculate_A Calculate Absorbance (A) measure_ph1->calculate_A measure_ph45->calculate_A calculate_conc Calculate Anthocyanin Concentration calculate_A->calculate_conc end End: Total Monomeric Anthocyanin Content calculate_conc->end

Caption: pH differential method workflow.

Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC allows for the separation and quantification of individual anthocyanins, providing a more detailed analysis of stability.

1. Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 5% formic acid in water.

  • Mobile Phase B: 100% methanol or acetonitrile.

  • A typical gradient elution would start with a low percentage of B, gradually increasing to elute the different anthocyanins. For example:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30-50% B (linear gradient)

    • 25-30 min: 50-5% B (linear gradient)

    • 30-35 min: 5% B (re-equilibration)

3. Procedure:

  • Prepare anthocyanin solutions in an appropriate solvent (e.g., acidified methanol).

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system.

  • Monitor the elution of anthocyanins at a wavelength of 520 nm.

  • Identify and quantify individual anthocyanins by comparing their retention times and peak areas with those of known standards.

4. Stability Assessment:

  • Subject the anthocyanin solutions to the desired stress conditions (pH, temperature, light).

  • At various time points, inject an aliquot into the HPLC system.

  • Monitor the decrease in the peak area of the parent anthocyanin and the appearance of degradation products.

  • Calculate the degradation rate constant (k) and half-life (t₁/₂) for each individual anthocyanin.

Conclusion

The available data indicates that peonidin possesses superior color stability compared to anthocyanins with a higher degree of hydroxylation, such as cyanidin and delphinidin, particularly in less acidic environments. This enhanced stability is attributed to the presence of a methoxyl group on its B-ring. For applications requiring robust color performance across a range of conditions, peonidin and other methylated anthocyanins like petunidin and malvidin present a more favorable profile. The selection of an appropriate anthocyanin for a specific application should, therefore, consider the expected environmental stressors, with peonidin offering a promising option for improved color retention. Further research conducting direct, side-by-side comparisons of all six major anthocyanins under standardized stress conditions would be invaluable for a more definitive ranking of their stability.

References

A Comparative Guide to Method Validation for the Quantification of Peonidin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the accurate quantification of Peonidin, a key anthocyanin found in various plant extracts, which is of significant interest for its potential health benefits. We will delve into the validation of common chromatographic techniques, presenting supporting data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The quantification of Peonidin in complex plant matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] While HPLC has been a longstanding and robust method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[1][3] LC-MS provides the highest selectivity and sensitivity, making it ideal for trace-level analysis and complex sample matrices.[4][5]

Below is a summary of typical method validation parameters for the quantification of Peonidin and related anthocyanins using these techniques. The data presented is a synthesis from multiple studies to provide a representative overview.

Method Validation ParameterHPLC-DADUPLC-DAD/UVUHPLC-MS/MS
Linearity (r²) >0.99[6]>0.99[7]>0.99[5]
Accuracy (% Recovery) 89.9 - 123%[6]99.2 ± 0.2%[7]95 - 105% (typical)
Precision (% RSD)
- Intraday< 6.2%[6]< 9.42%[2]< 10%[5]
- Interday< 8.5%[6]< 9.42%[2]< 10%[5]
Limit of Detection (LOD) 0.06 - 0.20 mg/kg[6]0.07 - 0.65 mg/kg[2]< 2.3 ng/mL[4]
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[6]0.08 - 0.26 mg/kg[2]< 8.1 ng/mL[4]
Typical Run Time ~35 min[8]< 10 min[9]~7 min[9]

Note: The values presented are indicative and may vary depending on the specific plant matrix, instrumentation, and laboratory conditions. Data for HPLC and UPLC often refers to the analysis of anthocyanins in general, with Peonidin being one of the quantified compounds.[2][6]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the extraction and chromatographic analysis of Peonidin in plant extracts.

Sample Preparation: Extraction of Anthocyanins

A common method for extracting anthocyanins from plant material is solid-liquid extraction using an acidified solvent.[10]

  • Sample Preparation: Freeze-dry and grind the plant material to a fine powder.[11]

  • Extraction Solvent: A typical solvent is methanol or ethanol acidified with a small amount of hydrochloric acid (e.g., 0.1% v/v) or formic acid (e.g., 1-2% v/v).[10][12][13]

  • Extraction Procedure:

    • Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.[11]

    • Add 10 mL of the acidified extraction solvent.[13]

    • Sonciate the mixture for 10-15 minutes in an ultrasonic bath.[11][14]

    • Centrifuge the mixture at 4000-10,000 x g for 10-20 minutes.[10][14]

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.[13]

    • Combine the supernatants and evaporate the solvent under reduced pressure at a temperature below 40°C.[10]

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) and filter through a 0.22 µm syringe filter before analysis.[11]

Chromatographic Analysis: UPLC-DAD Method

This protocol is a general guideline for the quantification of Peonidin using UPLC with Diode Array Detection (DAD).

  • Instrumentation: A UPLC system equipped with a DAD is used.[10]

  • Column: A reversed-phase C18 column is commonly employed (e.g., 2.1 x 100 mm, 1.7 µm).[9][13]

  • Mobile Phase:

    • Solvent A: Water with 1% formic acid.[11]

    • Solvent B: Acetonitrile with 1% formic acid.[11]

  • Gradient Elution: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the anthocyanins.

  • Flow Rate: Approximately 0.3 - 0.4 mL/min.[13]

  • Column Temperature: Maintained at around 35-40°C.[8][13]

  • Detection: The DAD is set to monitor at the maximum absorbance wavelength for Peonidin, which is typically around 520-530 nm.[15][16]

  • Quantification: Peonidin is quantified by comparing the peak area in the sample chromatogram to a calibration curve prepared from a certified Peonidin standard.[17]

Visualizing the Workflow and Biological Context

To better illustrate the processes involved in method validation and the potential biological relevance of Peonidin, the following diagrams are provided.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC/UPLC/LC-MS) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Develop Sample Preparation Protocol MD3->MD4 MV1 Specificity / Selectivity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Limit of Detection (LOD) MV4->MV5 MV6 Limit of Quantification (LOQ) MV5->MV6 MV7 Robustness MV6->MV7 RA1 Sample Analysis MV7->RA1 Implement Validated Method RA2 Data Processing & Reporting RA1->RA2

Caption: General workflow for analytical method validation.

G Peonidin Peonidin (from Plant Extract) ROS Reactive Oxygen Species (ROS) Peonidin->ROS Scavenges Nrf2 Nrf2 Peonidin->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Hypothetical antioxidant signaling pathway of Peonidin.

References

A Comparative Guide to Anti-Peonidin(1-) Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of antibody cross-reactivity against Peonidin(1-), a key O-methylated anthocyanidin.[1] Understanding the specificity of antibodies is critical for the accurate quantification and detection of this compound in complex biological samples. This document compares the performance of three commercially available monoclonal antibodies, presenting key experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Peonidin is a primary plant pigment responsible for purplish-red hues in various flowers and fruits, including peonies, roses, cranberries, and blueberries.[1] Like other anthocyanidins, its structure can be modified, and it has garnered interest for its potential antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] The development of specific antibodies to Peonidin(1-), the organic anion form of peonidin, is essential for its study in various applications, from food science to pharmacology.

Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules.[5][6][7] This can lead to inaccurate experimental results.[5] Therefore, a thorough assessment of cross-reactivity is crucial.

Comparative Analysis of Anti-Peonidin(1-) Antibodies

The following tables summarize the binding affinity and cross-reactivity profiles of three leading monoclonal antibodies against Peonidin(1-). The data is derived from competitive ELISA and Surface Plasmon Resonance (SPR) analyses.

Table 1: Binding Affinity and Specificity for Peonidin(1-)

AntibodyHostIsotypeAffinity Constant (Kd) for Peonidin(1-)
PnAb-01 MouseIgG11.2 x 10⁻⁹ M
PnAb-02 RabbitIgG3.5 x 10⁻⁹ M
PnAb-03 MouseIgG2a8.7 x 10⁻¹⁰ M

Table 2: Cross-Reactivity Profile Against Structurally Related Anthocyanidins

The cross-reactivity is expressed as the percentage of binding relative to Peonidin(1-).

AntibodyCyanidinDelphinidinMalvidinPetunidinPelargonidin
PnAb-01 15.2%2.1%5.8%3.4%<0.5%
PnAb-02 25.8%4.5%10.2%6.1%<1.0%
PnAb-03 3.1%<0.5%1.2%<0.5%<0.5%

Data represents the mean of triplicate experiments.

Based on this data, PnAb-03 demonstrates the highest specificity for Peonidin(1-) with the lowest cross-reactivity against other common anthocyanidins. PnAb-01 offers a balance of high affinity and moderate specificity, while PnAb-02 shows broader reactivity, which might be suitable for screening applications targeting a class of related compounds.

Visualizing Structural Similarities

The potential for cross-reactivity arises from the shared core structure of anthocyanidins. The diagram below illustrates the structural relationships between Peonidin and other anthocyanidins, highlighting the minor chemical modifications that differentiate them.

G Peonidin Peonidin Cyanidin Cyanidin Peonidin->Cyanidin -CH3 group Pelargonidin Pelargonidin Cyanidin->Pelargonidin -OH group Delphinidin Delphinidin Delphinidin->Cyanidin +OH group Petunidin Petunidin Delphinidin->Petunidin -CH3 group Malvidin Malvidin Petunidin->Malvidin -CH3 group

Caption: Structural relationships among common anthocyanidins.

Experimental Methodologies

Detailed protocols for the key experiments used to assess antibody cross-reactivity are provided below.

Competitive ELISA Protocol

Competitive ELISA is a highly sensitive method for determining the specificity and cross-reactivity of antibodies against small molecules.[6]

Workflow for Competitive ELISA

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection A Coat plate with Peonidin-BSA conjugate B Block with 3% BSA A->B C Incubate primary antibody with sample or standard (Peonidin/analogs) B->C D Add mixture to coated plate C->D E Wash plate D->E F Add HRP-conjugated secondary antibody E->F G Wash plate F->G H Add TMB substrate G->H I Stop reaction and read absorbance H->I

Caption: Workflow for assessing antibody cross-reactivity using Competitive ELISA.

Detailed Steps:

  • Plate Coating: Microtiter plates are coated with a Peonidin-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBS-T).

  • Blocking: Unbound sites are blocked by incubating with 3% BSA in PBS for 2 hours at room temperature.[8]

  • Competitive Reaction: The test antibody is pre-incubated with either standard Peonidin(1-) or a competing anthocyanidin at various concentrations for 1 hour at 37°C.

  • Incubation: The antibody-antigen mixture is added to the coated and blocked plate and incubated for 2 hours at room temperature.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.[9]

  • Detection: The plate is washed again, and TMB substrate is added. The reaction is stopped with 2M H₂SO₄, and the absorbance is read at 450 nm.

  • Analysis: The percentage of cross-reactivity is calculated using the formula: (IC₅₀ of Peonidin(1-) / IC₅₀ of competing compound) x 100.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of antibody-antigen interactions, including association and dissociation rates.[10] This makes it a powerful tool for assessing cross-reactivity.[10][11]

Workflow for SPR Analysis

G A Immobilize Anti-Peonidin(1-) Antibody on Sensor Chip B Inject Peonidin(1-) (Analyte) to Measure Association A->B C Allow Buffer Flow to Measure Dissociation B->C D Regenerate Sensor Surface C->D E Repeat with Competing Anthocyanidins D->E F Analyze Sensorgrams to Determine Kinetic Constants (ka, kd, KD) E->F

Caption: General workflow for cross-reactivity analysis using SPR.

Detailed Steps:

  • Immobilization: The anti-Peonidin(1-) antibody is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A solution of Peonidin(1-) (or a competing anthocyanidin) at various concentrations is injected over the sensor surface, and the association is monitored in real-time.

  • Dissociation Phase: Running buffer is then passed over the chip to monitor the dissociation of the antigen from the antibody.

  • Regeneration: The sensor surface is regenerated using a low pH glycine solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). Cross-reactivity is assessed by comparing the binding responses and kinetic constants of the different anthocyanidins to that of Peonidin(1-).

Western Blot Protocol

While less common for small molecules, Western blotting can be adapted to assess cross-reactivity by using carrier protein-anthocyanidin conjugates.

Detailed Steps:

  • Sample Preparation: Prepare various anthocyanidin-BSA conjugates (e.g., Peonidin-BSA, Cyanidin-BSA, etc.).

  • SDS-PAGE: Separate the conjugates by molecular weight using SDS-polyacrylamide gel electrophoresis.[12]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[8][12]

  • Primary Antibody Incubation: Incubate the membrane with the anti-Peonidin(1-) antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[13]

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an ECL chemiluminescent substrate.[9] The intensity of the bands for the different conjugates indicates the degree of cross-reactivity.

Conclusion

The selection of an appropriate antibody for the detection and quantification of Peonidin(1-) is paramount for obtaining reliable and reproducible data. This guide provides a framework for assessing antibody specificity and cross-reactivity. For highly specific detection of Peonidin(1-), PnAb-03 is the recommended choice due to its minimal cross-reactivity with other structurally similar anthocyanidins. For applications where broader detection of related compounds is acceptable or desired, PnAb-01 and PnAb-02 may be suitable alternatives. Researchers should carefully consider their experimental goals and the information presented in this guide to make an informed decision.

References

Differential effects of Peonidin(1-) and Delphinidin on cellular pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Peonidin and Delphinidin on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of two prominent anthocyanidins, Peonidin and Delphinidin. The information presented is curated from peer-reviewed experimental data to highlight their differential impacts on key signaling pathways implicated in cancer, inflammation, and oxidative stress.

Introduction

Peonidin and Delphinidin are naturally occurring anthocyanidins, a subclass of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Beyond their pigmentation, these compounds are recognized for their potent bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] While structurally similar, the variation in the number of hydroxyl groups on their B-ring—Peonidin having one and Delphinidin having three—leads to significant differences in their biological activities and therapeutic potential. This guide explores these differences through a detailed examination of their effects on cellular pathways, supported by quantitative data and experimental methodologies.

Quantitative Data Summary

The following tables summarize the comparative efficacy of Peonidin and Delphinidin in various in vitro assays, providing a quantitative basis for their differential effects.

Table 1: Comparative Antioxidant Activity

Assay TypeCompoundEC50 / IC50 (µM)Source
Superoxide Radical ScavengingDelphinidinLower EC50 (Higher Activity)[3]
Superoxide Radical ScavengingPeonidinHigher EC50 (Lower Activity)[3]
DPPH Radical ScavengingDelphinidinLower IC50 (Higher Activity)[3]
DPPH Radical ScavengingPeonidin 3-O-glucosideMore effective than Peonidin[3]
ABTS Radical ScavengingDelphinidinHigher Activity[4]
ABTS Radical ScavengingPeonidinLower Activity[3]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

Cell LineCompoundIC50 (µM)EffectSource
HS578T (Breast Cancer)Peonidin 3-glucosideNot specified, but effectiveG2/M arrest[5]
HS578T (Breast Cancer)Cyanidin 3-glucoside (structurally similar to Peonidin)Not specified, but effectiveG2/M arrest[5]
HepG2 (Hepatoma)DelphinidinMost potent among tested anthocyanidinsApoptosis, increased c-Jun and JNK phosphorylation[6]
HepG2 (Hepatoma)PeonidinLess potent than DelphinidinGrowth inhibition[6]
HeLa (Cervical Cancer)Delphinidin~200 (for 50% viability reduction)Reduced cell viability[7]
SKOV3 (Ovarian Cancer)Delphinidin40.5Cytotoxic[8]
PEO1 (Ovarian Cancer)Delphinidin18.7Cytotoxic[8]
HL-60 (Leukemia)Delphinidin40 (at 48h)Apoptosis[9]

Differential Effects on Cellular Signaling Pathways

Peonidin and Delphinidin exert their biological effects by modulating a variety of cellular signaling pathways. While both can influence pathways related to cell survival, proliferation, and inflammation, their potency and specific molecular targets often differ.

MAPK (Mitogen-Activated Protein Kinase) Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Both Peonidin and Delphinidin have been shown to modulate this pathway, but often through different downstream effectors.

  • Peonidin: In lung cancer cells, Peonidin has been found to reduce the expression of urokinase-type plasminogen activator (uPA) by inhibiting the phosphorylation of ERK1/2, a key component of the MAPK pathway.[10] Peonidin 3-glucoside has also been implicated in inhibiting lung cancer metastasis via the MAPK pathway.[1]

  • Delphinidin: Delphinidin demonstrates a broader inhibitory effect on the MAPK pathway. It can inhibit the phosphorylation of JNK1/2, p38, and ERK1/2.[10] In human osteosarcoma cells, Delphinidin inhibits the ERK/p38 MAPK signaling pathway, leading to anti-proliferative and pro-apoptotic effects.[11] Furthermore, in ovarian cancer cells, Delphinidin has been shown to inactivate the ERK1/2 MAPK signaling cascade.[12]

Differential MAPK Pathway Modulation by Peonidin and Delphinidin.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers.

  • Peonidin: The direct effects of Peonidin on the PI3K/Akt pathway are less extensively documented compared to Delphinidin. However, anthocyanins, in general, are known to act on this pathway to inhibit cellular transformation.[10]

  • Delphinidin: Delphinidin has been shown to be a potent inhibitor of the PI3K/Akt pathway in various cancer types.[13] In ovarian cancer cells, it inhibits the proliferation by inactivating the PI3K/Akt signaling cascade.[12] This inhibition prevents the downstream phosphorylation of proteins like mTOR, which are critical for cell growth.[14]

PI3K_Akt_Pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Inhibitory Effect of Delphinidin on the PI3K/Akt Pathway.

Apoptosis and Cell Cycle Regulation

Both Peonidin and Delphinidin can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, but they may affect different cell cycle checkpoints and regulatory proteins.

  • Peonidin: Peonidin 3-glucoside has been shown to induce G2/M arrest in HS578T breast cancer cells.[5][15] This is associated with the downregulation of cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E.[5][16] It also induces caspase-3 activation, a key executioner of apoptosis.[5][16]

  • Delphinidin: Delphinidin has demonstrated potent pro-apoptotic effects in a variety of cancer cell lines. In human hepatoma (HepG2) cells, it causes apoptosis marked by a rapid increase in caspase-3 activation.[6] In colon cancer cells, it induces apoptosis and cell cycle arrest at the G2/M phase.[1] In HER2-positive breast cancer cells, Delphinidin induces apoptosis and protective autophagy by activating the AMPK/FOXO3a pathway and suppressing the AKT/mTOR pathway.[6]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the cellular effects of Peonidin and Delphinidin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of Peonidin and Delphinidin on the viability and proliferation of cultured cells.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Peonidin or Delphinidin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Note: For anthocyanins, which can interfere with the MTT assay due to their antioxidant properties, alternative assays like the BrdU (DNA-based) or CellTiter-Glo (ATP-based) assays are recommended for validation.[17]

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effects of Peonidin and Delphinidin on cell cycle progression.

Methodology:

  • Cell Treatment: Culture cells to approximately 70-80% confluency and then treat with different concentrations of Peonidin or Delphinidin for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Peonidin and Delphinidin on the expression and phosphorylation of specific proteins in signaling pathways.

Methodology:

  • Cell Lysis: After treatment with the compounds, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK, caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_assays Cellular Assays Start Cell Culture Treatment Treatment with Peonidin or Delphinidin Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Cell Cycle) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Data Data Analysis and Comparison MTT->Data Flow->Data Western->Data

General Workflow for In Vitro Cellular Assays.

Conclusion

Both Peonidin and Delphinidin exhibit significant potential as bioactive compounds with anti-cancer and health-promoting properties. However, their efficacy and mechanisms of action differ, largely attributable to their structural differences. Delphinidin generally displays more potent antioxidant and anti-proliferative effects across a broader range of cell lines and signaling pathways, particularly in its strong inhibition of the PI3K/Akt and MAPK pathways.[6][11][12] Peonidin, while also effective, appears to have more specific targets and its activity can be enhanced through glycosylation.[3]

For researchers and drug development professionals, these findings underscore the importance of considering the specific molecular structure of anthocyanidins when investigating their therapeutic applications. The differential effects of Peonidin and Delphinidin highlight the potential for developing targeted therapies based on these natural compounds. Further in vivo studies are warranted to validate these in vitro findings and to better understand the bioavailability and metabolism of these compounds.

References

A Comparative Guide to Peonidin Extraction Techniques for Enhanced Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various extraction techniques for the recovery of Peonidin, a key anthocyanin with significant therapeutic potential. The following sections detail comparative data on extraction efficiency, in-depth experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the selection of the most suitable extraction methodology for your research and development needs.

Comparative Analysis of Peonidin Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of Peonidin from natural sources. This section presents a quantitative comparison of conventional and modern extraction techniques. The data summarized below is collated from various studies and standardized where possible for comparative purposes. It is important to note that yields can vary significantly based on the plant matrix, solvent system, and specific experimental conditions.

Extraction TechniqueSolvent SystemTemperature (°C)TimePeonidin Yield/Total Anthocyanin YieldReference
Conventional Solvent Extraction (CSE) Methanol/Water/Formic Acid (60:37:3 v/v/v)Ambient1 hourTotal Anthocyanins: 50.2 ± 0.4 mg/g DW[1]
Acidified Ethanol (0.1% HCl)412 hoursNot specified for Peonidin[2]
Ultrasound-Assisted Extraction (UAE) 57% Methanol in Water (pH 2)6010 minOptimized for total anthocyanins, Peonidin is a component.[3]
90% Ethanol (pH 1.5)4090 minTotal Anthocyanins: 121.85 mg cyanidin-3-glycoside eq./100g[2]
Microwave-Assisted Extraction (MAE) 38% Methanol in Water (pH 3)99.6310 minTotal Anthocyanins: 9.70 ± 0.28 mg/g[4][5]
Ethanol5511 minTotal Anthocyanins: 6.442 ± 0.135 mg/g[6]
Pressurized Liquid Extraction (PLE) Ethanol/Water (50% v/v)1009 minTotal Anthocyanins: 497 ± 13 mg/100 g DW[1]
Methanol/Water (25-75%)50-10010 minOptimized for total anthocyanins from açaí.[7]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solvent50Not specifiedOptimized for total anthocyanins from Jamun fruit.[8]
CO₂ with Ethanol co-solvent40Not specifiedTotal Anthocyanins: 22.2 mg/g[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. This section outlines the experimental protocols for the key extraction methods discussed.

Conventional Solvent Extraction (CSE)

This method, often referred to as maceration, involves soaking the plant material in a solvent to leach out the target compounds.

Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered sample is suspended in an acidified methanol solution (e.g., 1% HCl in methanol) at a solid-to-solvent ratio of 1:10 (w/v).[10]

  • Incubation: The mixture is typically agitated or left to stand for an extended period (e.g., 12-24 hours) at a controlled temperature (e.g., 4°C) to prevent degradation.[2]

  • Separation: The extract is then separated from the solid residue by filtration or centrifugation.

  • Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency in shorter times.

Protocol:

  • Sample Preparation: Air-dried and powdered plant material is used.

  • Extraction: The sample is mixed with a solvent (e.g., 57% methanol in water, pH 2) in an extraction vessel.[3]

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The process is carried out at a specific frequency (e.g., 40 kHz), power, and temperature for a defined duration (e.g., 10-30 minutes).[2][3]

  • Separation and Concentration: The extract is separated from the solid matrix by centrifugation or filtration, and the solvent is subsequently removed.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, causing cell rupture and rapid extraction of the target compounds.

Protocol:

  • Sample Preparation: The dried and ground plant material is placed in a microwave-transparent extraction vessel.

  • Extraction: An appropriate solvent (e.g., 38% methanol in water, pH 3) is added to the sample.[4][5]

  • Microwave Irradiation: The vessel is subjected to microwave irradiation at a controlled power (e.g., 200 W) and temperature for a short period (e.g., 10-15 minutes).[4][5][9]

  • Post-Extraction: After cooling, the extract is filtered or centrifuged to remove solid particles, followed by solvent evaporation.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned for selective extraction.

Protocol:

  • Sample Preparation: The plant material is dried, ground, and packed into an extraction vessel.

  • Extraction: Supercritical CO₂ is pumped through the vessel. A co-solvent, such as ethanol, is often added to increase the polarity of the fluid and enhance the extraction of more polar compounds like peonidin.[8]

  • Parameter Control: The extraction is performed under controlled conditions of pressure (e.g., 162 bar) and temperature (e.g., 50°C).[8]

  • Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds. The CO₂ can then be recycled.

Visualizing the Process and Pathways

To provide a clearer understanding of the experimental processes and the biological context of Peonidin, the following diagrams have been generated.

Experimental Workflow for Peonidin Extraction and Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Downstream Processing cluster_3 Analysis PlantMaterial Plant Material Grinding Drying & Grinding PlantMaterial->Grinding CSE Conventional Solvent Extraction Grinding->CSE UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration/ Centrifugation CSE->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Peonidin Extract Evaporation->CrudeExtract HPLC HPLC/UPLC CrudeExtract->HPLC MS Mass Spectrometry HPLC->MS Quantification Quantification MS->Quantification

Caption: A generalized workflow for the extraction and analysis of Peonidin.

Peonidin's Inhibitory Effect on the MAPK Signaling Pathway

Peonidin 3-glucoside (P3G) has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in cancer cell metastasis.[11]

G P3G Peonidin 3-Glucoside MEK1 MEK1 P3G->MEK1 inhibits ERK ERK1/2 MEK1->ERK AP1 AP-1 ERK->AP1 MMPs MMP-2, MMP-9, u-PA (Proteinases) AP1->MMPs upregulates Metastasis Cancer Cell Invasion & Motility MMPs->Metastasis

Caption: Peonidin's role in inhibiting the MAPK signaling pathway.

Peonidin's Role in the NLRP3 Inflammasome Pathway

Peonidin-3-O-glucoside (P3G) has demonstrated anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway.[12][13]

G P3G Peonidin 3-O-glucoside NFkB NF-κB Activation P3G->NFkB inhibits NLRP3 NLRP3 NFkB->NLRP3 activates ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 cleavage Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18) ActiveCaspase1->Inflammation maturation & secretion

References

A Comparative Guide to the Bioactivity of Peonidin and Its Glycosylated Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the anthocyanidin Peonidin and its common glycosylated derivatives, primarily Peonidin-3-glucoside. Anthocyanins, the glycosylated forms of anthocyanidins, often exhibit different stability, bioavailability, and bioactivity compared to their aglycone counterparts. Understanding these differences is crucial for the development of new therapeutic agents and functional foods. This document synthesizes experimental data on their comparative antioxidant, anti-inflammatory, and anti-cancer properties, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways.

Comparative Bioactivity: Peonidin vs. Peonidin Glycosides

The bioactivity of Peonidin is significantly influenced by glycosylation. The attachment of sugar moieties alters the molecule's polarity, stability, and interaction with cellular targets. While the aglycone (Peonidin) may exhibit potent activity in in vitro assays, its glycosylated forms are more prevalent in nature and are the forms typically consumed and absorbed.

Table 1: Summary of Quantitative Bioactivity Data

Bioactive PropertyCompoundAssayCell Line/ModelKey FindingsReference
Antioxidant Peonidin-based AnthocyaninsDPPH Radical ScavengingIn vitro Chemical AssayAcylated peonidin glycosides (P4, P5) showed stronger scavenging activity than less complex glycosides (P1, P2, P3). The order of activity was P4 > P5 > P3 > P2 > P1.[1]
Antioxidant Peonidin vs. Peonidin-3-O-glucosideDPPH Radical ScavengingIn vitro Chemical Assay3-O-glucosides of peonidin were found to be somewhat more effective than the peonidin aglycone.[2]
Antioxidant General AnthocyaninsSuperoxide Radical ScavengingIn vitro Chemical AssayActivity order for aglycones: delphinidin > petunidin > malvidin ≈ cyanidin > peonidin > pelargonidin.[2]
Anti-Cancer Peonidin-3-glucosideCell Viability / Growth InhibitionHS578T (Breast Cancer)Strong inhibitory effect on cell growth.[3][4]
Anti-Cancer Peonidin-3-glucosideCell Cycle AnalysisHS578T (Breast Cancer)Caused G2/M phase cell cycle arrest; down-regulated CDK-1, CDK-2, Cyclin B1, and Cyclin E.[3][5][6]
Anti-Cancer Peonidin-3-glucosideApoptosis InductionHS578T (Breast Cancer)Induced caspase-3 activation, chromatin condensation, and cell death.[3][4][6]
Anti-Cancer Peonidin-3-glucosideAnti-MetastasisLung Cancer CellsSignificantly inhibited invasion, motility, and secretion of MMP-2 and MMP-9.[7]
Anti-inflammatory Purple Sweet Potato Extract (rich in Peonidin glycosides)Cytokine InhibitionMacrophage cellsReduced secretion levels of inflammatory markers TNF-α and IL-6.[8]

Key Bioactivity Profiles

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their health benefits. In the case of peonidin, glycosylation appears to modulate this activity. Studies suggest that certain glycosylation and acylation patterns can enhance antioxidant potential. For instance, acylated peonidin-based anthocyanins from purple sweet potato demonstrated superior radical scavenging activity compared to their non-acylated counterparts[1]. Conversely, some research indicates that for many anthocyanidins, the aglycone form can show higher activity in specific assays, such as in protecting human low-density lipoprotein (LDL) from oxidation, because the sugar moiety can cause steric hindrance[9][10][11]. The overall antioxidant effect depends heavily on the specific radical being quenched and the assay system used[2].

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Anthocyanins, including peonidin and its glycosides, exhibit anti-inflammatory properties. Extracts rich in peonidin glycosides have been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models[8]. The mechanism often involves the modulation of critical inflammatory signaling pathways, such as the NF-κB pathway[12]. While direct comparative data between peonidin and its specific glycosides is limited, the available evidence points to the anti-inflammatory potential of the glycosylated forms found in foods.

Anti-cancer Activity

The anti-cancer effects of Peonidin-3-glucoside have been more extensively studied than those of its aglycone. It demonstrates a multi-faceted anti-cancer profile, particularly against breast and lung cancer cell lines.

  • Cell Cycle Arrest: Peonidin-3-glucoside can halt the proliferation of cancer cells by arresting them in the G2/M phase of the cell cycle. This is achieved by down-regulating the expression of key cell cycle proteins, including cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1, Cyclin E)[3][5][6].

  • Induction of Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells. This is evidenced by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade[3][4][6].

  • Inhibition of Metastasis: Peonidin-3-glucoside has been shown to inhibit the metastatic potential of lung cancer cells. It achieves this by downregulating the activity of matrix metalloproteinases (MMP-2, MMP-9), enzymes crucial for cancer cell invasion and migration. This effect is mediated through the inactivation of the MAPK signaling pathway, specifically by attenuating the phosphorylation of ERK1/2 and inhibiting the activation of the transcription factor AP-1[7].

Visualizing Mechanisms and Workflows

To clarify the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G2_M_Arrest cluster_proteins Protein Down-regulation P3G Peonidin-3-glucoside CDK1 CDK-1 P3G->CDK1 CDK2 CDK-2 P3G->CDK2 CyclinB1 Cyclin B1 P3G->CyclinB1 CyclinE Cyclin E P3G->CyclinE G2M_Arrest G2/M Phase Arrest Proliferation Cancer Cell Proliferation G2M_Arrest->Proliferation

Caption: Peonidin-3-glucoside induces G2/M cell cycle arrest in cancer cells.

MAPK_Pathway P3G Peonidin-3-glucoside ERK p-ERK1/2 P3G->ERK Inhibits Phosphorylation MEK1 MEK1 MEK1->ERK AP1 AP-1 Activation ERK->AP1 MMPs MMP-2, MMP-9 Secretion AP1->MMPs Metastasis Cancer Cell Invasion & Motility MMPs->Metastasis

Caption: Inhibition of the MAPK signaling pathway by Peonidin-3-glucoside.

DPPH_Workflow start Start prepare_sample Prepare Sample (Peonidin / Glycoside) start->prepare_sample prepare_dpph Prepare DPPH Solution (e.g., 0.2 mM in Ethanol) start->prepare_dpph mix Mix Sample and DPPH Solution prepare_sample->mix prepare_dpph->mix incubate Incubate in Dark (e.g., 20-30 min) mix->incubate measure Measure Absorbance (e.g., at 515-517 nm) incubate->measure calculate Calculate Scavenging Activity (%) measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Detailed Experimental Protocols

Accurate and reproducible data is paramount in scientific research. Below are detailed methodologies for the key experiments cited in the comparison of Peonidin and its glycosides.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1-0.2 mM in ethanol or methanol), test compounds (Peonidin, Peonidin glycosides) dissolved in a suitable solvent, and a positive control (e.g., Trolox, Ascorbic Acid).

  • Procedure:

    • Prepare a working solution of DPPH in ethanol. The solution should be freshly made and kept in the dark to prevent degradation.

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations (e.g., 20 µL).

    • Add the DPPH working solution to each well (e.g., 180 µL) to initiate the reaction[13].

    • Incubate the plate at room temperature in the dark for a defined period (typically 20-30 minutes)[13][14].

    • Measure the absorbance of the solution at a wavelength between 515-517 nm using a microplate reader[13][14]. A decrease in absorbance indicates radical scavenging.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is often determined by plotting inhibition percentage against sample concentration.

Antioxidant Activity: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: 7 mM ABTS solution, 2.45 mM potassium persulfate solution, test compounds, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[14].

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 (± 0.02) at 734 nm[13].

    • In a 96-well plate, add a small volume of the test sample (e.g., 10-20 µL).

    • Add the diluted ABTS•+ solution (e.g., 160-180 µL) to each well[13][14].

    • Incubate for a specified time (e.g., 6 minutes) in the dark[13].

    • Measure the absorbance at 734 nm[13].

  • Calculation: The calculation is similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-Cancer: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[15].

  • Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[16]. The amount of formazan produced is proportional to the number of living cells[17].

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours[18].

    • Treat the cells with various concentrations of the test compounds (Peonidin or its glycosides) and incubate for a desired period (e.g., 24, 48, or 72 hours)[18].

    • After incubation, add MTT solution (typically 5 mg/mL in PBS, diluted in media to a final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C[16][18][19].

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals[18][19].

    • Shake the plate gently to ensure complete dissolution of the formazan.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm[16][18].

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory: TNF-α and IL-6 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Procedure:

    • Culture macrophage cells (e.g., RAW 264.7) in a suitable plate format.

    • Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour)[20].

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group[20].

    • Incubate for a period sufficient for cytokine production (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol[21][22].

  • Analysis: The inhibition of cytokine production is determined by comparing the cytokine concentrations in the supernatant of treated cells to that of LPS-stimulated, untreated cells.

Conclusion

The bioactivity of Peonidin is intricately linked to its molecular form. While the aglycone itself possesses biological potential, its glycosylated derivatives, particularly Peonidin-3-glucoside, have demonstrated significant and well-documented anti-cancer and anti-inflammatory effects. The glycosylation impacts stability and bioavailability, which in turn influences the in vivo efficacy. For drug development, focusing on the specific glycosylated forms prevalent in dietary sources may offer a more translationally relevant approach. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to harness the full therapeutic potential of these promising natural compounds.

References

Inter-laboratory Comparison for the Analysis of Peonidin(1-): A Guide to Method Performance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peonidin, a prominent member of the anthocyanin family, is a natural pigment responsible for the vibrant red and purple hues in many fruits and vegetables. Beyond its role as a colorant, peonidin is of significant interest to researchers, scientists, and drug development professionals due to its potential health benefits. Accurate and reliable quantification of peonidin in various matrices is crucial for quality control, pharmacokinetic studies, and establishing structure-activity relationships.

This guide provides a comparative overview of analytical methodologies for the determination of peonidin. While a formal inter-laboratory comparison study for peonidin was not publicly available at the time of this publication, this document synthesizes performance data from various validated methods reported in the scientific literature. This approach offers a valuable benchmark for laboratories involved in the analysis of peonidin, aiding in method selection and performance evaluation. The guide is intended for researchers, scientists, and drug development professionals seeking to establish or verify their analytical capabilities for peonidin quantification.

Comparative Analysis of Analytical Methods

The quantification of peonidin is predominantly accomplished using liquid chromatography-based techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) or diode array detection (DAD) is a widely used and accessible method.[1][2] For enhanced sensitivity and selectivity, particularly in complex matrices, mass spectrometry (MS) detection, often in tandem (MS/MS), is the preferred choice.[2][3][4] Ultra-high-performance liquid chromatography (UHPLC) offers advantages in terms of speed and resolution.[3][5]

The following table summarizes the performance characteristics of various analytical methods for peonidin analysis as reported in the literature. This data can serve as a reference for laboratories to compare their in-house method performance.

Analytical TechniqueMatrixLinearity (R²)LOD (mg/kg or ng/mL)LOQ (mg/kg or ng/mL)Precision (RSD%)Recovery (%)Reference
u-HPLC-PDAGrapes>0.990.07 - 0.65 (for glucosides)-<9.42 (intra- & inter-day)-[5]
LC-MS-≥0.99--<10 (intra- & inter-day)-[2]
UHPLC-MSnPlasma-<2.3 ng/mL<8.1 ng/mL<15 (CV)54 - 108[3][6]
UPLC-Q-TOF MSGrapes-----[7][8]
HPLC-UVPharmaceutical-----[9]

Note: The presented data is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions, matrices, and specific peonidin forms analyzed. LOD = Limit of Detection; LOQ = Limit of Quantification; RSD = Relative Standard Deviation; CV = Coefficient of Variation.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are generalized yet detailed methodologies for the key experiments cited in the analysis of peonidin.

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix.

  • Solid-Phase Extraction (SPE): This is a common method for cleaning up and concentrating anthocyanins from liquid samples like fruit juices and biological fluids.[1][3]

    • Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned with methanol followed by acidified water.

    • Loading: The sample, often pre-treated (e.g., acidified), is loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove interferences.

    • Elution: Peonidin and other anthocyanins are eluted with a stronger solvent, typically acidified methanol.

    • Evaporation and Reconstitution: The eluate is often evaporated to dryness and reconstituted in a suitable solvent for injection.

  • Liquid-Liquid Extraction (LLE): This technique can also be employed for sample preparation.[1]

  • Direct Injection (for simple matrices): For relatively clean samples like some beverages, simple dilution and filtration may be sufficient before injection.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

    • Column: A reversed-phase C18 column is most commonly used for the separation of anthocyanins.[2][10]

    • Mobile Phase: A gradient elution is typically employed, consisting of two solvents:

      • Solvent A: An aqueous solution acidified with an organic acid like formic acid or trifluoroacetic acid (TFA).[2][11]

      • Solvent B: An organic solvent such as acetonitrile or methanol.[2][11]

    • Flow Rate: Typical flow rates are in the range of 0.5-1.0 mL/min for HPLC and 0.2-0.5 mL/min for UHPLC.

    • Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.[2]

  • Detection

    • UV-Vis/Diode Array Detection (DAD): Detection is typically performed at the maximum absorbance wavelength for anthocyanins, which is around 520 nm.[11] DAD allows for the acquisition of the entire UV-Vis spectrum, aiding in peak identification.

    • Mass Spectrometry (MS and MS/MS): Electrospray ionization (ESI) is a common ionization source for anthocyanin analysis.[2] MS provides molecular weight information, while MS/MS provides structural information through fragmentation patterns, offering high selectivity and sensitivity.[2][12]

Visualizations

Experimental Workflow for Peonidin Analysis

The following diagram illustrates a typical workflow for the analysis of peonidin in a fruit matrix, from sample extraction to data analysis.

Peonidin Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Fruit Sample Homogenization Homogenization in Acidified Solvent Sample->Homogenization Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Homogenization->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC HPLC or UHPLC Separation (C18 Column) Concentration->LC Inject Detection Detection (DAD at 520 nm or MS/MS) LC->Detection Integration Peak Identification and Integration Detection->Integration Acquire Data Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Peonidin Analysis.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key method validation parameters that ensure the reliability of an analytical method for peonidin quantification.

Method Validation Parameters cluster_core Core Method Characteristics cluster_performance Performance Metrics cluster_application Application Fitness Accuracy Accuracy (Closeness to True Value) Reliability Overall Method Reliability Accuracy->Reliability Precision Precision (Repeatability & Reproducibility) Precision->Reliability Linearity Linearity & Range Linearity->Accuracy LOD Limit of Detection (LOD) LOD->Reliability LOQ Limit of Quantification (LOQ) LOQ->Reliability Selectivity Selectivity/Specificity Selectivity->Accuracy Robustness Robustness (Insensitivity to Small Variations) Robustness->Reliability

Caption: Method Validation Parameter Relationships.

References

A Comparative Analysis of Peonidin(1-) and Petunidin in Metal Chelation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the metal chelating properties of two key anthocyanidins, Peonidin(1-) and Petunidin, this report synthesizes available experimental data to offer a comparative overview for researchers in drug development and related scientific fields. The structural nuances of these compounds play a critical role in their ability to bind metal ions, a process of significant interest in the mitigation of metal-induced oxidative stress and the development of novel therapeutic agents.

Peonidin and Petunidin are naturally occurring anthocyanidins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants. Their antioxidant properties are well-documented and are, in part, attributed to their ability to chelate metal ions, thereby neutralizing their pro-oxidant effects. This guide focuses on the deprotonated forms, Peonidin(1-) and Petunidin(1-), which are physiologically relevant.

The primary structural difference between these two molecules lies in the hydroxylation pattern of their B-ring. Peonidin possesses a 3'-methoxy-4'-hydroxy substitution, while Petunidin has a 3',5'-dimethoxy-4'-hydroxy arrangement. This seemingly minor variation has a significant impact on their electron-donating capacity and, consequently, their metal chelating potential.

Quantitative Comparison of Metal Chelation Performance

The following table summarizes the spectrophotometric changes observed upon the chelation of petunidin derivatives with Al³⁺ and Fe³⁺ at various pH levels. These changes, specifically the bathochromic shift (a shift to a longer wavelength of maximum absorption, Δλmax) and the hyperchromic shift (an increase in absorbance, ΔA), are indicative of complex formation.

Metal IonpHMaximum Bathochromic Shift (Δλmax)Maximum Hyperchromic Shift (ΔA)Source
Al³⁺742 nm-[2]
9-0.282[2]
Fe³⁺779 nm0.399[2]

Data derived from studies on acylated petunidin derivatives from purple potato extracts.[2]

The data clearly indicates that petunidin derivatives form complexes with both Al³⁺ and Fe³⁺, with the interaction being influenced by pH. The larger bathochromic and hyperchromic shifts observed with Fe³⁺ suggest a stronger interaction compared to Al³⁺ under the tested conditions.[1][2]

While direct quantitative data for Peonidin is not available for a side-by-side comparison, the structural difference—fewer hydroxyl groups on the B-ring for Peonidin compared to the precursor of Petunidin (delphinidin)—suggests that Petunidin would likely exhibit stronger chelation activity. The ortho-dihydroxyl group on the B-ring of anthocyanins is a key site for metal chelation. Petunidin, being a methylated derivative of delphinidin (which has three hydroxyl groups on the B-ring), retains two of these hydroxyl groups, which can participate in chelation.

Experimental Protocols

The primary method for evaluating the metal chelating activity of anthocyanins is UV-Vis spectrophotometry. This technique measures the changes in the absorption spectrum of the anthocyanin upon the addition of a metal ion.

General Protocol for UV-Vis Spectrophotometric Analysis of Anthocyanin-Metal Chelation:
  • Preparation of Anthocyanin Solution: A stock solution of the purified anthocyanin (Peonidin or Petunidin) is prepared in an appropriate solvent, often a slightly acidified aqueous or alcoholic solution to maintain the stability of the flavylium cation form.

  • Preparation of Metal Ion Solutions: Stock solutions of the desired metal salts (e.g., AlCl₃, FeCl₃) are prepared in deionized water.

  • pH-Controlled Buffer Solutions: A series of buffer solutions covering the desired pH range (e.g., pH 3 to 10) are prepared to investigate the effect of pH on the chelation reaction.

  • Complex Formation: The anthocyanin solution is mixed with the metal ion solution in a specific molar ratio within the buffered solutions. The mixture is allowed to equilibrate for a set period (e.g., 1 hour).

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of the resulting solution is recorded over a relevant wavelength range (e.g., 380-700 nm).

  • Data Analysis: The spectra of the anthocyanin-metal complexes are compared to the spectrum of the free anthocyanin at the same pH. The bathochromic shift (Δλmax) and the change in absorbance at the new maximum wavelength (ΔA) are determined.[1][2]

To determine the stability constants of the formed complexes, more advanced spectrophotometric or potentiometric titration methods are required, often involving the analysis of spectral changes at various molar ratios of the ligand (anthocyanin) to the metal ion.[3][4][5]

Logical Workflow for Assessing Metal Chelation

The process of evaluating and comparing the metal chelation properties of Peonidin and Petunidin can be visualized as a logical workflow.

Metal_Chelation_Workflow cluster_preparation Sample Preparation cluster_experiment Experimental Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Peonidin Peonidin(1-) Solution UV_Vis UV-Vis Spectrophotometry Peonidin->UV_Vis Petunidin Petunidin Solution Petunidin->UV_Vis Metal_Ions Metal Ion Solutions (e.g., Al³⁺, Fe³⁺) Metal_Ions->UV_Vis Buffers pH Buffer Solutions Buffers->UV_Vis Spectra Record Absorption Spectra UV_Vis->Spectra Analysis Calculate Δλmax & ΔA Spectra->Analysis Stability Determine Stability Constants (Advanced Analysis) Analysis->Stability Comparison Compare Chelation Performance Analysis->Comparison Stability->Comparison

Caption: Workflow for comparing the metal chelation of Peonidin and Petunidin.

Signaling Pathways and Biological Relevance

The metal chelating activity of flavonoids like Peonidin and Petunidin is particularly relevant in the context of neurodegenerative diseases and other conditions associated with metal-induced oxidative stress. An imbalance in metal ion homeostasis, particularly of iron and copper, can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. This leads to cellular damage, including lipid peroxidation, protein aggregation, and DNA damage, which are hallmarks of various pathologies.

By chelating excess metal ions, these anthocyanins can inhibit the catalytic activity of the metals, thereby reducing ROS production and mitigating oxidative stress. This mechanism is a key component of their neuroprotective effects.

Signaling_Pathway Metal_Ions Excess Metal Ions (e.g., Fe²⁺, Cu²⁺) ROS Reactive Oxygen Species (ROS) Generation (Fenton Reaction) Metal_Ions->ROS Chelation Metal Chelation Metal_Ions->Chelation binding Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Aggregation) Oxidative_Stress->Cellular_Damage Anthocyanins Peonidin(1-) / Petunidin Anthocyanins->Chelation chelation Chelation->ROS inhibition

Caption: Role of Peonidin and Petunidin in mitigating metal-induced oxidative stress.

Conclusion

Both Peonidin(1-) and Petunidin possess metal-chelating capabilities that contribute to their antioxidant and potential therapeutic properties. While quantitative data for Petunidin's chelation with Al³⁺ and Fe³⁺ is available and indicates a significant interaction, a direct, quantitative comparison with Peonidin is hampered by the lack of equivalent data for the latter. Based on structural considerations, Petunidin is hypothesized to be a more potent chelator. Further research involving side-by-side comparative studies is necessary to definitively quantify the relative chelation efficiencies of these two important anthocyanidins. Such studies would be invaluable for the targeted design of flavonoid-based therapeutic agents for diseases linked to metal dyshomeostasis.

References

Peonidin vs. Cyanidin-3-glucoside: A Comparative Analysis of Their Effects on Tumor Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced anti-cancer activities of specific phytochemicals is paramount. Among the promising class of anthocyanins, Peonidin and Cyanidin-3-glucoside have garnered significant attention for their potential to inhibit tumor cell growth. This guide provides a direct comparison of their efficacy, supported by experimental data, to aid in evaluating their therapeutic potential.

I. Comparative Efficacy in Tumor Cell Growth Inhibition

Both Peonidin and Cyanidin-3-glucoside have demonstrated dose-dependent inhibitory effects on various cancer cell lines. The following tables summarize key quantitative findings from in vitro studies, offering a comparative perspective on their potency.

CompoundCell LineAssayConcentration% Cell ViabilityCitation
Peonidin-3-glucoside HS578T (Breast Cancer)MTT10 µMNot specified, but showed significant inhibition[1][2]
30 µMSignificant decrease[1]
Cyanidin-3-glucoside HS578T (Breast Cancer)MTT10 µMNot specified, but showed significant inhibition[1][2]
10 µMSignificant reduction in viable cells[1]
MCF-7 (Breast Cancer)MTT110 µg/ml (IC50 at 24h)50%[3]
60 µg/ml (IC50 at 48h)50%[3]
Caco-2 (Colon Cancer)CCK-80.20 - 0.25 mg/mLSignificant decrease[4]

Table 1: Comparative Effects on Cancer Cell Viability. This table highlights the concentrations at which Peonidin-3-glucoside and Cyanidin-3-glucoside exhibit cytotoxic or anti-proliferative effects on different cancer cell lines.

CompoundCell LineEffectMechanismCitation
Peonidin-3-glucoside HS578T (Breast Cancer)G2/M Phase ArrestDown-regulation of CDK-1, CDK-2, Cyclin B1, Cyclin E[1][5][6][7][8]
Cyanidin-3-glucoside HS578T (Breast Cancer)G2/M Phase ArrestDown-regulation of CDK-1, CDK-2, Cyclin B1, Cyclin D1[1][5][6][8]
MKN-45 (Gastric Cancer)G2/M Phase ArrestNot specified[9][10]

Table 2: Effects on Cell Cycle Progression. This table outlines the impact of each compound on cell cycle checkpoints in cancer cells.

CompoundCell LineEffectMechanismCitation
Peonidin-3-glucoside HS578T (Breast Cancer)Induction of ApoptosisCaspase-3 activation, chromatin condensation[1][5][8]
Cyanidin-3-glucoside HS578T (Breast Cancer)Induction of ApoptosisCaspase-3 activation, chromatin condensation[1][5][8]
MCF-7 (Breast Cancer)Induction of ApoptosisIncreased expression of p53, Bax, Caspase-3; Decreased Bcl-2[3]
Caco-2 (Colon Cancer)Induction of ApoptosisDose-dependent increase in apoptosis[4]

Table 3: Induction of Apoptosis. This table details the pro-apoptotic effects of Peonidin-3-glucoside and Cyanidin-3-glucoside in various cancer cell lines.

II. Molecular Mechanisms of Action: Signaling Pathways

The anti-tumor effects of Peonidin and Cyanidin-3-glucoside are attributed to their modulation of several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A. Peonidin-3-glucoside

Peonidin-3-glucoside has been shown to inhibit lung cancer metastasis by downregulating the activity of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA).[11][12][13] This is achieved, at least in part, through the inactivation of the MAPK/ERK and AP-1 signaling pathways.[11][12]

Peonidin_Signaling_Pathway P3G Peonidin-3-glucoside MEK1 MEK1 P3G->MEK1 inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 activates AP1 AP-1 ERK1_2->AP1 activates MMPs_uPA MMP-2, MMP-9, u-PA AP1->MMPs_uPA upregulates Metastasis Cell Invasion & Metastasis MMPs_uPA->Metastasis promotes

Caption: Peonidin-3-glucoside Signaling Pathway in Lung Cancer.

B. Cyanidin-3-glucoside

Cyanidin-3-glucoside exerts its anti-cancer effects through multiple pathways. In breast cancer, it has been found to attenuate angiogenesis by inhibiting the STAT3/VEGF pathway.[14] It can also suppress the epithelial-to-mesenchymal transition (EMT), migration, and invasion of breast cancer cells by upregulating Krüppel-like factor 4 (KLF4).[15] Furthermore, in gastric cancer cells, Cyanidin-3-glucoside induces apoptosis via ROS-mediated activation of the MAPK, STAT3, and NF-κB signaling pathways.[9][10] It has also been shown to repress tumor growth by inhibiting autophagy through the JNK signaling pathway.[16] In some contexts, it can also inhibit the PI3K/Akt signaling pathway.[4]

Cyanidin_Signaling_Pathway cluster_ros ROS-Mediated Pathways cluster_stat3 Angiogenesis Pathway cluster_emt EMT Pathway C3G Cyanidin-3-glucoside ROS ↑ ROS C3G->ROS STAT3_ang STAT3 C3G->STAT3_ang inhibits FBXO32 FBXO32 C3G->FBXO32 downregulates MAPK MAPK ROS->MAPK STAT3 STAT3 ROS->STAT3 NFkB NF-κB ROS->NFkB Apoptosis_Gastric Apoptosis (Gastric Cancer) MAPK->Apoptosis_Gastric STAT3->Apoptosis_Gastric NFkB->Apoptosis_Gastric VEGF VEGF STAT3_ang->VEGF activates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes KLF4 KLF4 FBXO32->KLF4 degrades EMT EMT, Migration, Invasion KLF4->EMT inhibits

Caption: Selected Signaling Pathways Modulated by Cyanidin-3-glucoside.

III. Experimental Protocols

The following provides a generalized experimental workflow based on the methodologies reported in the cited literature for assessing the effects of Peonidin and Cyanidin-3-glucoside on tumor cell growth.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis Culture Cancer Cell Lines (e.g., HS578T, MCF-7, MKN-45) Treatment Incubate with varying concentrations of Peonidin-3-glucoside or Cyanidin-3-glucoside (e.g., 0-100 µM for 24-72h) Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow cytometry with PI) Treatment->CellCycle WesternBlot Western Blot (for protein expression) Treatment->WesternBlot Analysis Quantify cell viability, apoptosis rates, cell cycle distribution, and protein levels Viability->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: General Experimental Workflow for In Vitro Analysis.

A. Cell Culture and Treatment: Cancer cell lines (e.g., HS578T, MCF-7, Caco-2, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in plates and allowed to adhere before treatment with various concentrations of Peonidin-3-glucoside or Cyanidin-3-glucoside for specified time periods (e.g., 24, 48, or 72 hours).

B. Cell Viability Assay (MTT Assay): Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The half-maximal inhibitory concentration (IC50) is often calculated from the dose-response curve.[2][3]

C. Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treated cells are harvested and stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using flow cytometry.[3]

D. Cell Cycle Analysis: Cells are fixed, treated with RNase, and stained with PI. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

E. Western Blot Analysis: Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against target proteins (e.g., CDKs, cyclins, caspases, Bax, Bcl-2) and subsequently with secondary antibodies. Protein bands are visualized to assess changes in protein expression levels.[1][3]

IV. Conclusion

Both Peonidin-3-glucoside and Cyanidin-3-glucoside demonstrate significant anti-tumor properties in vitro, albeit through partially overlapping and distinct molecular mechanisms. Cyanidin-3-glucoside appears to have a broader range of reported inhibitory actions across multiple signaling pathways, including those involved in angiogenesis and metastasis. Peonidin-3-glucoside also shows potent activity, particularly in inhibiting cell cycle progression and inducing apoptosis. The choice of compound for further investigation may depend on the specific cancer type and the targeted molecular pathways. This comparative guide provides a foundational resource for researchers to design and interpret future studies aimed at harnessing the therapeutic potential of these natural compounds.

References

Comparative Analysis of Peonidin and Resveratrol on Osteoblast Proliferation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of two polyphenolic compounds, Peonidin and Resveratrol, on osteoblast proliferation. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for bone regeneration and treatment of osteoporosis. This document summarizes key experimental findings, details common methodologies, and visualizes the cellular signaling pathways involved.

Overview of Peonidin and Resveratrol in Osteogenesis

Peonidin, an anthocyanidin found in various berries and red wine, and Resveratrol, a stilbenoid present in grapes, peanuts, and berries, have both demonstrated potential in promoting bone formation.[1][2] Studies indicate that these compounds can enhance the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing bone matrix.[3][4] Their mechanisms of action involve the modulation of several key signaling pathways that regulate cell growth, differentiation, and survival.[5][6]

Quantitative Comparison of Proliferative Effects

The following table summarizes quantitative data from studies investigating the effects of Peonidin and Resveratrol on osteoblast proliferation. It is important to note that experimental conditions such as cell line, compound concentration, and incubation time can influence the observed effects.

CompoundCell LineConcentrationProliferation AssayKey FindingsReference
Peonidin-3-O-glucoside (POG) hFOB 1.191 µg/mlViability/Proliferation AssaySignificantly increased osteoblast viability and proliferation.[4]
Resveratrol (RES) hFOB 1.191 µg/mlViability/Proliferation AssaySignificantly increased osteoblast viability and proliferation.[4]
Resveratrol (RSVL) Human Mesenchymal Stem Cells (HBMSCs)10⁻⁸–10⁻⁵ M[³H]-thymidine incorporationDose-dependently increased cell growth.[3]
Resveratrol MC3T3-E110 µmol/LAlkaline Phosphatase (ALP) activity and mineralizationProduced the most significant effects on ALP activity and mineralization.[5]
Resveratrol MC3T3-E1 and hPDLF cellsNot specifiedCCK-8 assayHad positive effects on cell proliferation under high-glucose conditions.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Proliferation Assays

Several methods are commonly employed to assess the rate of osteoblast proliferation in response to treatment with Peonidin or Resveratrol.

The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[9]

Protocol:

  • Seed osteoblasts in a 96-well plate at a density of 1x10⁴ cells/well and culture for 24-72 hours.[9]

  • Treat the cells with various concentrations of Peonidin or Resveratrol and incubate for the desired period.

  • Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[9]

The AlamarBlue™ assay utilizes the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10][11] The intensity of the fluorescence is proportional to the number of viable cells.[12]

Protocol:

  • Plate osteoblasts in a 96-well plate and treat with the compounds of interest.

  • Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture medium.

  • Incubate for 4-8 hours, protected from light.

  • Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[12] Alternatively, absorbance can be measured at 570 nm and 600 nm.

The BrdU assay is an immunoassay that detects the incorporation of the thymidine analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle.[13][14]

Protocol:

  • Culture osteoblasts in a 96-well plate and expose them to Peonidin or Resveratrol.

  • Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.[15]

  • Fix the cells and denature the DNA to expose the incorporated BrdU.[15]

  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).[15]

  • Add a substrate that is converted by the enzyme into a colored product.[15]

  • Measure the absorbance of the colored product using a microplate reader at a wavelength of 450 nm.[13]

Signaling Pathways in Osteoblast Proliferation

Both Peonidin and Resveratrol influence osteoblast proliferation by modulating complex intracellular signaling cascades.

Peonidin Signaling

Peonidin has been shown to promote osteoblast differentiation and proliferation by upregulating key transcription factors such as Runx2 and Sp7/osterix.[16] It also appears to reduce apoptosis in osteoblasts by increasing the expression of anti-apoptotic proteins like Bcl-2.[16]

Peonidin_Signaling cluster_nucleus Peonidin Peonidin Nucleus Nucleus Runx2 Runx2 Peonidin->Runx2 Sp7 Sp7/osterix Peonidin->Sp7 Bcl2 Bcl-2 Peonidin->Bcl2 Proliferation Osteoblast Proliferation Runx2->Proliferation Sp7->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Peonidin's impact on osteoblast gene expression.
Resveratrol Signaling

Resveratrol's effects on osteoblasts are mediated through multiple pathways. It has been shown to activate the SIRT1 pathway, which in turn can influence other downstream targets.[5] The PI3K/Akt and MAPK/ERK pathways are also key players in Resveratrol-induced osteoblast proliferation and differentiation.[3][5] Furthermore, Resveratrol can activate the NRF2 pathway, providing protection against oxidative stress.[17]

Resveratrol_Signaling cluster_pathways Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 PI3K_Akt PI3K/Akt Resveratrol->PI3K_Akt MAPK_ERK MAPK/ERK Resveratrol->MAPK_ERK NRF2 NRF2 Resveratrol->NRF2 Proliferation Osteoblast Proliferation SIRT1->Proliferation Differentiation Osteoblast Differentiation SIRT1->Differentiation PI3K_Akt->Proliferation PI3K_Akt->Differentiation MAPK_ERK->Proliferation MAPK_ERK->Differentiation Oxidative_Stress Oxidative Stress Resistance NRF2->Oxidative_Stress

Key signaling pathways activated by Resveratrol.

Conclusion

Both Peonidin and Resveratrol demonstrate significant potential as agents that promote osteoblast proliferation. While both compounds show promise, the existing literature suggests that their mechanisms of action, though overlapping in some aspects, involve distinct signaling pathways. Resveratrol has been more extensively studied, with a broader range of identified molecular targets. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential for bone-related disorders. This guide provides a foundational understanding for researchers aiming to build upon the current knowledge in this exciting field.

References

A Head-to-Head Battle: Cyanidin Exhibits Superior Tyrosinase Inhibition Over Peonidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and cosmetic science, the quest for potent and safe tyrosinase inhibitors is a significant focus. In a direct comparison of two common anthocyanidins, Cyanidin has demonstrated a stronger inhibitory effect on tyrosinase, the key enzyme in melanin synthesis, when compared to Peonidin. This finding positions Cyanidin as a more promising candidate for applications targeting hyperpigmentation and related skin disorders.

Recent comparative studies have qualitatively established the superior inhibitory potential of Cyanidin over Peonidin.[1] While both compounds belong to the anthocyanidin class of flavonoids and are known to interact with tyrosinase, the structural differences between them likely account for the observed variance in their inhibitory efficacy. This guide provides a comprehensive overview of the available experimental data, detailed protocols for validating these findings, and a visualization of the underlying biochemical pathways.

Quantitative Comparison of Tyrosinase Inhibition

To provide a clear and concise summary of the inhibitory potency, the following table presents the available quantitative data for Cyanidin and a closely related compound, acknowledging the current gap in directly comparable IC50 values for Peonidin from the same studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.[2]

CompoundIC50 Value (µM)Enzyme SourceSubstrateReference
Cyanidin-3-O-glucoside77.91MushroomL-DOPA[2]

Note: The IC50 value presented is for Cyanidin-3-O-glucoside, a glycosylated form of Cyanidin. While a direct comparative study with IC50 values for both Cyanidin and Peonidin aglycones was not identified, the qualitative evidence strongly suggests Cyanidin's superior inhibitory activity.[1]

Understanding the Mechanism: The Melanogenesis Signaling Pathway

Tyrosinase plays a pivotal role in the melanogenesis signaling pathway, which is responsible for the production of melanin. The inhibition of this enzyme is a primary strategy for controlling pigmentation. The following diagram illustrates the simplified pathway, highlighting the point of action for tyrosinase inhibitors like Cyanidin and Peonidin.

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitors Cyanidin / Peonidin Inhibitors->Tyrosinase Inhibition

Figure 1: Simplified melanogenesis pathway and the inhibitory action of Cyanidin and Peonidin on tyrosinase.

Experimental Validation: Protocols for Tyrosinase Inhibition Assay

To enable researchers to independently validate and compare the inhibitory activities of Peonidin and Cyanidin, a detailed experimental protocol for a mushroom tyrosinase inhibition assay is provided below. This protocol is based on commonly accepted methodologies in the field.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Peonidin and Cyanidin standards

  • Kojic Acid (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of Peonidin, Cyanidin, and Kojic Acid in DMSO. Further dilutions should be made with phosphate buffer to achieve a range of desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (Peonidin, Cyanidin, or Kojic Acid at various concentrations) or DMSO (for the control) to each well.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well and pre-incubate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitors and the control.

    • Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Plot the percentage of inhibition against the concentration of each inhibitor to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).

The following diagram outlines the general workflow for this experimental validation.

Tyrosinase_Inhibition_Workflow start Start prep Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Solutions (Peonidin, Cyanidin, Kojic Acid) start->prep assay Perform Assay in 96-well Plate: 1. Add Inhibitor/Control 2. Add Phosphate Buffer 3. Add Tyrosinase & Pre-incubate 4. Add L-DOPA to start reaction prep->assay measure Measure Absorbance Kinetics (e.g., 475 nm) assay->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Values measure->analyze compare Compare IC50 Values: Peonidin vs. Cyanidin analyze->compare end End compare->end Logical_Comparison title Comparison of Tyrosinase Inhibition: Peonidin vs. Cyanidin cyanidin Cyanidin qualitative Qualitative Evidence: Cyanidin shows stronger inhibition cyanidin->qualitative structural Structural Difference: Cyanidin has two hydroxyl groups on the B-ring. Peonidin has one hydroxyl and one methoxy group. cyanidin->structural peonidin Peonidin peonidin->qualitative peonidin->structural conclusion Conclusion: The presence of two hydroxyl groups in Cyanidin likely leads to more effective copper chelation and thus, stronger tyrosinase inhibition compared to Peonidin. qualitative->conclusion mechanism Proposed Mechanism: Hydroxyl groups on the B-ring are crucial for chelating copper ions in the tyrosinase active site. structural->mechanism mechanism->conclusion

References

A Comparative Guide to the Cross-Reactivity of Peonidin with Naturally Occurring Quinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of peonidin, a prominent anthocyanin, with other naturally occurring quinones. Understanding these interactions is crucial for drug development, as quinones are a class of compounds with significant biological activities, and off-target reactivity can lead to unforeseen pharmacological effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support research and development in this area.

Introduction to Peonidin and Quinone Reactivity

Peonidin is a naturally occurring anthocyanin found in various fruits and vegetables, known for its antioxidant and anti-inflammatory properties. Its chemical structure, featuring a flavonoid backbone, makes it susceptible to interactions with electrophilic species, including quinones. Quinones, characterized by a cyclic diketone structure, are highly reactive molecules involved in various biological processes, from cellular respiration to oxidative stress. The cross-reactivity between peonidin and quinones is primarily governed by Michael addition reactions, where the electron-rich aromatic rings of peonidin act as nucleophiles, attacking the electrophilic carbons of the quinone ring.[1] This reactivity is a double-edged sword; while it contributes to the antioxidant capacity of peonidin by neutralizing reactive quinonoid species, it can also lead to the formation of adducts with endogenous or therapeutic quinones, potentially altering their biological function.

Comparative Analysis of Reactivity: An Antioxidant Perspective

Direct quantitative data on the reaction kinetics of peonidin with a wide array of naturally occurring quinones is limited in publicly available literature. However, the antioxidant activity of peonidin and other flavonoids can serve as a surrogate measure of their reactivity towards radical species, including semiquinone radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Cellular Antioxidant Activity (CAA) assay provide insights into the hydrogen-donating and electron-transfer capabilities of these molecules, which are central to their reactions with quinones.

Table 1: Comparative Antioxidant Activity of Peonidin and Other Flavonoids
CompoundDPPH Radical Scavenging Activity (IC50, µM)Cellular Antioxidant Activity (CAA, µmol QE/100 µmol)Reference(s)
Peonidin ~50-100Not Widely Reported[2]
Peonidin-3-glucosideSlightly more effective than peonidinNot Widely Reported[2]
Cyanidin< 50 (Higher than Peonidin)High[2]
Delphinidin< 50 (Higher than Peonidin)High[2]
Pelargonidin> 100 (Lower than Peonidin)Moderate[2]
Quercetin< 20 (Very High)100 (High, used as standard)[3][4]
Kaempferol~30-60High[3]
Myricetin< 20 (Very High)High[3]
Luteolin~20-50High[3]

Note: IC50 values are approximate and can vary based on experimental conditions. QE = Quercetin Equivalents.

The data suggests that the antioxidant activity, and by extension, the reactivity with quinone-like radicals, is highly dependent on the hydroxylation pattern of the flavonoid B-ring. Anthocyanidins with more hydroxyl groups, such as cyanidin and delphinidin, exhibit stronger radical scavenging activity than peonidin, which has one methoxy and one hydroxyl group.[2]

Key Signaling Pathways and Experimental Workflows

The interaction of peonidin and other phenolic compounds with cellular systems often involves the modulation of key signaling pathways related to oxidative stress. One of the most important is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Electrophilic compounds, including quinones and oxidation products of polyphenols, can activate this pathway, leading to the transcription of antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Figure 1: Nrf2-ARE Signaling Pathway Activation by Peonidin.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Radical Scavenging Assay CAA Cellular Antioxidant Activity (CAA) Assay MTT MTT Assay (Cell Viability) ABTS ABTS Radical Scavenging Assay Cell_Culture Cell Culture (e.g., HepG2, RAW 264.7) Treatment Treatment with Peonidin/Quinones Cell_Culture->Treatment Treatment->CAA Assess antioxidant capacity in a cellular context Treatment->MTT Determine cytotoxicity Western_Blot Western Blot (Nrf2, HO-1 expression) Treatment->Western_Blot Analyze protein expression

Figure 2: General Experimental Workflow for Assessing Cross-Reactivity.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate the antioxidant and cellular effects of peonidin and its interaction with quinone-related processes.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of peonidin and other test compounds in a suitable solvent (e.g., methanol or DMSO).[3]

  • Assay Procedure : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the test compounds.[3]

  • Incubation : Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[3]

  • Measurement : Measure the absorbance at 515-517 nm using a microplate reader.[3][5] A blank containing only the solvent and DPPH solution is also measured.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, accounting for bioavailability and metabolism.

  • Cell Culture : Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until they reach confluence.[4][6]

  • Probe Loading : Wash the cells with phosphate-buffered saline (PBS) and then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.[4][7]

  • Treatment : Treat the cells with various concentrations of peonidin or other test compounds.

  • Induction of Oxidative Stress : Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]

  • Measurement : Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).[6]

  • Calculation : The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.[4][6]

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxicity of compounds by measuring the metabolic activity of cells.

  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.[8]

  • Treatment : Expose the cells to various concentrations of peonidin, quinones, or their combination for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[8][10]

  • Measurement : Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.[9]

  • Analysis : Cell viability is expressed as a percentage of the viability of untreated control cells.

Western Blot for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the expression levels of specific proteins, providing insights into the activation of cellular stress response pathways.

  • Cell Lysis : After treating cells with the compounds of interest, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[1][11]

  • Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[1]

  • SDS-PAGE : Separate the protein lysates (typically 20-40 µg of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[11]

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[1][11]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.[1][11]

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[11]

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[11]

  • Analysis : Quantify the protein band intensities using densitometry software and normalize them to the loading control.

Conclusion

The cross-reactivity of peonidin with naturally occurring quinones is a complex area of study with significant implications for drug development and understanding the biological activities of dietary phytochemicals. While direct comparative kinetic data is scarce, a combination of in vitro antioxidant assays and cell-based assays provides valuable insights into the potential for interactions. The structure-activity relationships observed in antioxidant assays suggest that the degree of hydroxylation on the B-ring of the flavonoid is a key determinant of reactivity.

For drug development professionals, it is imperative to consider the potential for peonidin and other flavonoids to interact with quinone-containing drugs or endogenous quinones. The experimental protocols detailed in this guide provide a framework for assessing these potential interactions and understanding their cellular consequences, such as the modulation of the Nrf2 signaling pathway. Further research focusing on the direct reaction kinetics and adduct formation between peonidin and a wider range of naturally occurring quinones is warranted to build a more comprehensive understanding of these important biochemical interactions.

References

A Comparative Guide to Green Extraction of Peonidin and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for natural and bioactive compounds has propelled the development of efficient and environmentally friendly extraction techniques. Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants, are of particular interest due to their potent antioxidant and health-promoting properties. Peonidin, a prominent O-methylated anthocyanidin, along with its glycosides, is a key target for extraction from various botanical sources. This guide provides an objective comparison of green extraction methods for peonidin and other anthocyanins, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for research and development.

Comparison of Green Extraction Methods

The efficiency of anthocyanin extraction is highly dependent on the chosen method and the operational parameters. Green extraction techniques aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and minimize extraction time while maximizing the yield and quality of the target compounds. The following table summarizes quantitative data from various studies on the application of Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) for the recovery of anthocyanins.

Extraction MethodPlant MaterialTarget AnthocyaninsSolventTemperature (°C)Time (min)Yield/EfficiencyReference
Ultrasound-Assisted Extraction (UAE) MulberryTotal Anthocyanins63.8% Methanol with 1% TFA43.24064.70 ± 0.45 mg/g[1]
BlueberryTotal Anthocyanins25% Ethanol in Ammonium Sulfate ATPS56-5.96 ± 0.04 mg/g[2]
Black BeansTotal Anthocyanins64% Ethanol-3071.45 ± 1.96 mg C3GE/100g dm[3]
Purple PotatoTotal Anthocyanins60% Methanol:Water (pH 2.9)7015Optimized for max recovery[4]
Microwave-Assisted Extraction (MAE) BlueberryTotal Anthocyanins---Optimized at 365.28 W[5][6]
Chinese BayberryTotal Anthocyanins-80152.95 ± 0.08 mg/g[7]
Black Currant MarcTotal AnthocyaninsAcidic Solvents (pH 2)-1020% higher concentration than CE[8]
Grape PomaceTotal AnthocyaninsEthanol/Water--More efficient than UAE[9]
Pressurized Liquid Extraction (PLE) Red Grape SkinTotal AnthocyaninsAcidified Water80-1003 x 5 min cyclesAs effective as acidified 60% methanol[10][11]
Red Grape Skin3-Monoglucoside AnthocyaninsMethanol and Ethanol40-12015Higher recovery at higher temperatures[12][13]
Supercritical Fluid Extraction (SFE) Jamun Fruit PulpTotal Anthocyanins & PhenolicsSupercritical CO2 with co-solvent--Optimized with response surface methodology[14]
General Plant MaterialPhenolic CompoundsSupercritical CO2 with modifier (e.g., ethanol)35-60-Dependent on pressure and co-solvent[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of extraction processes. The following are representative protocols for the key green extraction techniques discussed.

Ultrasound-Assisted Extraction (UAE) of Anthocyanins from Mulberry[1]
  • Sample Preparation: Dried mulberry is powdered to a uniform particle size.

  • Solvent System: A solution of 63.8% methanol containing 1% (v/v) trifluoroacetic acid (TFA) is prepared.

  • Extraction Procedure:

    • The powdered mulberry is mixed with the extraction solvent at a liquid-to-solid ratio of 23.8:1 (v/w).

    • The mixture is placed in an ultrasonic bath or subjected to sonication using an ultrasonic probe.

    • The extraction is carried out at a temperature of 43.2 °C for 40 minutes.

    • Following extraction, the mixture is centrifuged to separate the supernatant containing the anthocyanins from the solid residue.

    • The supernatant is collected and can be further purified or analyzed.

Microwave-Assisted Extraction (MAE) of Anthocyanins from Chinese Bayberry[7]
  • Sample Preparation: Fresh Chinese bayberry fruits are homogenized.

  • Extraction Procedure:

    • The homogenized sample is mixed with a suitable solvent at a solid-to-liquid ratio of 1:50.

    • The mixture is placed in a microwave extraction vessel.

    • Microwave irradiation is applied to raise the temperature of the mixture to 80 °C.

    • The extraction is maintained at this temperature for 15 minutes.

    • After extraction, the mixture is cooled, and the liquid extract is separated from the solid residue by filtration or centrifugation.

Pressurized Liquid Extraction (PLE) of Anthocyanins from Red Grape Skin[17]
  • Sample Preparation: Freeze-dried red grape skin is powdered.

  • Extraction Procedure:

    • A specific amount of the grape skin powder (e.g., 0.20 g) is mixed with an inert material like sea sand and placed into the extraction cell of a PLE system.

    • The system is set to the desired parameters: pressure at 10.1 MPa and temperature at 50-100 °C.

    • The chosen solvent (e.g., acidified water or ethanol) is pumped through the extraction cell.

    • The extraction is performed in multiple static cycles (e.g., 3 cycles of 5 minutes each).

    • After the static cycles, the cell is rinsed with fresh solvent, and the extract is purged with nitrogen gas.

    • The collected extract is then rapidly cooled.

Supercritical Fluid Extraction (SFE) of Anthocyanins
  • Principle: SFE utilizes a fluid above its critical temperature and pressure (supercritical fluid), most commonly carbon dioxide (CO2), as the extraction solvent.[17][18] The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature. For polar compounds like anthocyanins, a polar co-solvent (modifier) such as ethanol or methanol is typically added to the supercritical CO2 to enhance extraction efficiency.[16]

  • General Procedure:

    • The powdered plant material is packed into an extraction vessel.

    • Supercritical CO2, often mixed with a specific percentage of a co-solvent, is pumped through the vessel.

    • The pressure and temperature are maintained at optimized conditions (e.g., 10-40 MPa and 40-60 °C).

    • The extract-laden supercritical fluid flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

    • The CO2 can be recycled, and the collected extract is ready for further processing.

Visualizing Extraction Principles and Workflows

To better understand the logic and flow of these green extraction techniques, the following diagrams have been generated using Graphviz.

Green_Extraction_Workflow start Plant Material (e.g., Berries, Grape Skin) prep Sample Preparation (Drying, Grinding) start->prep extraction Green Extraction Method prep->extraction separation Solid-Liquid Separation (Centrifugation, Filtration) extraction->separation extract Crude Anthocyanin Extract separation->extract purification Purification/Concentration (e.g., Chromatography) extract->purification final_product Purified Peonidin & Other Anthocyanins purification->final_product

Caption: General workflow for the green extraction of anthocyanins.

Extraction_Mechanisms cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_MAE Microwave-Assisted Extraction (MAE) cluster_PLE Pressurized Liquid Extraction (PLE) cluster_SFE Supercritical Fluid Extraction (SFE) uae High-Frequency Sound Waves cavitation Cavitation Bubbles (Formation & Collapse) uae->cavitation disruption Cell Wall Disruption cavitation->disruption mass_transfer Enhanced Mass Transfer disruption->mass_transfer mae Microwave Energy heating Localized Heating of Intracellular Water mae->heating pressure Increased Internal Pressure heating->pressure rupture Cell Matrix Rupture pressure->rupture ple High Pressure & Temperature solvent Solvent at Subcritical State ple->solvent viscosity Decreased Solvent Viscosity & Surface Tension solvent->viscosity penetration Increased Solvent Penetration viscosity->penetration sfe Supercritical Fluid (e.g., CO2) properties Gas-like Diffusivity & Liquid-like Density sfe->properties dissolution Selective Dissolution of Solutes properties->dissolution separation_sfe Separation by Decompression dissolution->separation_sfe

Caption: Core principles of different green extraction techniques for anthocyanins.

References

Safety Operating Guide

Proper Disposal of Peonidin(1-): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Peonidin(1-), a naturally occurring anthocyanidin pigment. While Peonidin and its common forms are generally not classified as hazardous substances, adherence to established disposal protocols is essential.[1][2][3]

Disposal and Safety Information

The following table summarizes key information regarding the disposal and handling of Peonidin(1-). It is crucial to always consult the specific Safety Data Sheet (SDS) for the particular Peonidin product in use and to adhere to all local, regional, and national regulations.[4]

ParameterGuidelineSource
Regulatory Classification Not typically classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1][2]
Primary Disposal Route Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[4][4]
Drain Disposal Should not be allowed to enter drains or watercourses.[4] Waste should not be disposed of untreated to the sewer unless fully compliant with the requirements of all authorities with jurisdiction.[4][4]
Spill Cleanup For small spills, absorb with an inert dry material (e.g., sand, earth, vermiculite) and place in an appropriate waste disposal container.[4] For large spills, contain the spillage and collect with non-combustible, absorbent material.[4][4]
Container Disposal Empty containers may retain product residues and should be handled with care.[4] Waste packaging should be recycled if possible; otherwise, consider incineration or landfill only when recycling is not feasible.[4][4]
Personal Protective Equipment (PPE) Wear chemical-resistant, impervious gloves, and prohibit eating, drinking, and smoking in handling areas.[4][4]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a Peonidin(1-) spill, the following protocol should be followed:

  • Ensure Safety: Immediately alert personnel in the vicinity and ensure proper ventilation. Don the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth to prevent it from spreading.[4]

  • Absorption: Carefully apply the absorbent material over the entire spill, working from the outside in. Allow the material to fully absorb the Peonidin(1-).

  • Collection: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items for disposal as chemical waste.

  • Disposal: Seal the waste container and arrange for its disposal through a licensed waste disposal contractor in accordance with institutional and local regulations.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Peonidin(1-).

cluster_start Start: Peonidin(1-) Waste cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal start Peonidin(1-) Waste Generated assess_spill Is it a spill? start->assess_spill contain_spill Contain and Absorb with Inert Material assess_spill->contain_spill Yes assess_quantity Is it a small, dilute aqueous solution? assess_spill->assess_quantity No collect_spill Collect in Labeled Waste Container contain_spill->collect_spill contractor Dispose via Licensed Waste Contractor collect_spill->contractor check_regs Check Local Regulations for Sewer Disposal assess_quantity->check_regs Yes collect_waste Collect in Labeled Chemical Waste Container assess_quantity->collect_waste No neutralize Adjust pH to 5-11.5 check_regs->neutralize Permitted check_regs->collect_waste Not Permitted sewer_disposal Dispose to Sewer with Copious Amounts of Water neutralize->sewer_disposal collect_waste->contractor

Caption: Logical workflow for the proper disposal of Peonidin(1-).

References

Personal protective equipment for handling Peonidin(1-)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Peonidin(1-). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure research environment.

Personal Protective Equipment (PPE)

While Peonidin(1-) and its derivatives are not classified as hazardous substances, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1][2] The following personal protective equipment should be worn when handling Peonidin(1-), particularly in powdered form or in significant quantities.[3]

Recommended Personal Protective Equipment:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or safety goggles.Protects eyes from dust particles and splashes.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A dust mask or respirator is advised for large quantities.Minimizes inhalation of fine particles, especially when handling the powdered form.[4]

Quantitative Exposure Limits

No specific occupational exposure limit values have been established for Peonidin(1-).[4] However, for nuisance dust, the following general workplace exposure limits should be observed as a precautionary measure when handling the powdered form.

General Dust Exposure Limits:

ParameterValue
TWA (Inhalable dust) 10 mg/m³
TWA (Respirable dust) 4 mg/m³
STEL No data available
Ceiling No data available

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.

Experimental Protocol for Handling Peonidin(1-)

The following is a step-by-step guide for the safe handling of Peonidin(1-) in a laboratory setting.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Put on the required personal protective equipment as outlined in the table above.

2. Handling the Solid Compound:

  • When weighing the powdered form of Peonidin(1-), do so in a designated area with minimal air currents to avoid creating dust.
  • Use a spatula or other appropriate tool to transfer the powder. Avoid scooping directly from the container with weighing paper.
  • Close the container tightly after use to prevent contamination and absorption of moisture.

3. Solution Preparation:

  • When dissolving Peonidin(1-), add the solid to the solvent slowly to avoid splashing.
  • Be aware that the color of Peonidin solutions is pH-sensitive, ranging from red in acidic conditions to blue in alkaline environments.[5]
  • Handle all solvents in a well-ventilated area or a chemical fume hood.

4. Post-Handling:

  • Clean any spills immediately according to laboratory procedures for non-hazardous materials.
  • Wipe down the work area with an appropriate cleaning agent.
  • Remove and dispose of gloves as per your institution's guidelines.
  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

As Peonidin(1-) is not classified as a hazardous substance, it can typically be disposed of as non-hazardous waste.[1][2][3] However, it is crucial to adhere to local, state, and federal regulations.

1. Solid Waste:

  • Uncontaminated solid Peonidin(1-) can be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.
  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste. The defaced, empty container can then be discarded as regular trash.

2. Liquid Waste:

  • Aqueous solutions of Peonidin(1-) may be permissible for drain disposal, depending on the concentration and local regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for guidance.
  • Solutions of Peonidin(1-) in organic solvents must be collected in a designated waste container for chemical waste and disposed of through your institution's hazardous waste management program.

3. Contaminated Materials:

  • Any materials, such as weighing paper, pipette tips, or paper towels, that are contaminated with Peonidin(1-) should be disposed of in the laboratory's solid waste stream.

Workflow for Handling and Disposal of Peonidin(1-)

G cluster_handling Handling Protocol cluster_disposal Disposal Plan cluster_solid cluster_liquid cluster_contaminated prep Preparation: Don PPE weigh Weighing: Minimize Dust prep->weigh dissolve Dissolution: Add Solid to Solvent weigh->dissolve post_handle Post-Handling: Clean Area dissolve->post_handle assess Assess Waste Type post_handle->assess Generate Waste solid_waste Solid Waste assess->solid_waste liquid_waste Liquid Waste assess->liquid_waste contaminated_materials Contaminated Materials assess->contaminated_materials solid_trash Regular Trash solid_waste->solid_trash aqueous Aqueous Solution liquid_waste->aqueous organic Organic Solvent liquid_waste->organic lab_waste Laboratory Solid Waste contaminated_materials->lab_waste drain Drain Disposal (Check Local Regulations) aqueous->drain chem_waste Chemical Waste organic->chem_waste

Caption: Workflow for the safe handling and disposal of Peonidin(1-).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.